(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVCRJDQGBIHAG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935297 | |
| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155836-48-9 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
CAS Number: 155836-48-9
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a detailed exploration of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Due to the limited availability of specific literature on this complex molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust and practical resource.
Introduction: Unveiling a Complex Chiral Synthon
This compound, often referred to as N-Boc-beta-phenyl-D-phenylalaninol, is a fascinating and structurally intricate chiral amino alcohol. Its framework, featuring two phenyl groups and a protected amine, presents a unique scaffold for the synthesis of novel organic molecules. The "beta-phenyl" designation indicates an additional phenyl group at the beta position relative to the amino group, distinguishing it from the more common N-Boc-phenylalaninol. This structural complexity, combined with its defined stereochemistry, makes it a valuable, albeit specialized, tool for chemists aiming to construct complex chiral architectures.
The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of its utility, rendering the amine nucleophilicity inert under a wide range of reaction conditions, yet readily removable under specific acidic protocols. This allows for selective transformations at other sites of the molecule. This guide will delve into the physicochemical properties, a proposed enantioselective synthetic approach, potential applications, and detailed experimental protocols relevant to this compound.
Physicochemical and Structural Properties
A thorough understanding of the physical and structural characteristics of this compound is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 155836-48-9 | |
| Molecular Formula | C₂₀H₂₅NO₃ | |
| Molecular Weight | 327.42 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 114-116 °C | |
| Optical Rotation | [α]²²/D -21° (c=1 in methanol) | |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. |
Structural Elucidation:
The structure of this compound is characterized by a propanol backbone with several key substituents that dictate its chemical behavior and stereochemistry.
Figure 1: Structure of this compound.
Proposed Enantioselective Synthesis
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1: Mannich-type Reaction: The initial formation of the beta-amino ketone precursor is a classic and efficient method for constructing the carbon skeleton. The Mannich reaction, or a related conjugate addition of an amine to an α,β-unsaturated ketone, provides a direct route to the required 1,3-amino ketone structure.
-
Step 2: Asymmetric Reduction (Corey-Itsuno Reduction): The key to establishing the desired (R)-configuration at the newly formed stereocenter of the alcohol is the use of a chiral reducing agent. The Corey-Itsuno reduction, employing a chiral oxazaborolidine catalyst (CBS catalyst), is a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[1][2][3][4][5] The choice of the (S)-CBS catalyst would be expected to yield the desired (R)-alcohol. This method is well-regarded for its high enantioselectivity and broad substrate scope.
-
Step 3: N-Boc Protection: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity, the mild reaction conditions required, and the clean formation of the N-Boc protected product.[6][7][8] This protection is crucial for subsequent synthetic manipulations where the nucleophilicity of the amine needs to be masked.
Detailed Experimental Protocol (Proposed):
Step 2: Asymmetric Reduction of 1,3-diphenyl-3-aminopropan-1-one
-
Materials:
-
1,3-diphenyl-3-aminopropan-1-one
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and slowly add the borane-THF complex solution (1.0 eq.). Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve 1,3-diphenyl-3-aminopropan-1-one (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the beta-amino ketone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (1R,2R)-3-amino-1,3-diphenylpropan-1-ol.
-
Step 3: N-Boc Protection
-
Procedure:
-
Dissolve the purified (1R,2R)-3-amino-1,3-diphenylpropan-1-ol (1.0 eq.) in a mixture of THF and water.
-
Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
-
Potential Applications in Drug Discovery and Asymmetric Synthesis
While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several areas of chemical research, particularly in medicinal chemistry and as a chiral auxiliary.
-
Peptidomimetics and Drug Design: Beta-amino acids are known to be valuable components of peptidomimetics.[9][10][11] Peptides incorporating beta-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural alpha-amino acid counterparts. The unique conformational properties imparted by the beta-amino acid backbone can also lead to novel secondary structures, which can be exploited in the design of bioactive molecules that mimic or disrupt protein-protein interactions. The two phenyl groups in this molecule offer opportunities for π-π stacking interactions, which can be crucial for binding to biological targets.
-
Chiral Auxiliaries and Ligands: Chiral 1,2-amino alcohols are widely used as precursors for chiral auxiliaries and ligands in asymmetric synthesis.[12][13][14] The defined stereochemistry of this compound makes it an attractive candidate for the development of new chiral catalysts. After deprotection of the Boc group and potential modification of the hydroxyl group, the resulting amino alcohol could be used to direct the stereochemical outcome of a wide range of chemical transformations.
-
Synthesis of Complex Natural Products and Bioactive Molecules: The intricate stereochemical and functional group arrangement of this molecule makes it a valuable building block for the total synthesis of complex natural products that contain similar structural motifs.
Spectroscopic Data (Predicted)
Given the absence of published experimental spectra for this compound, the following are predicted spectroscopic data based on its structure. These predictions can serve as a guide for the characterization of the synthesized compound. Online prediction tools can provide estimated values.[15]
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 10H, Ar-H): Protons of the two phenyl rings.
-
δ 5.1-5.3 (br d, 1H, NH): The proton of the carbamate group, likely broadened due to quadrupolar relaxation and exchange.
-
δ 4.8-5.0 (m, 1H, CH-OH): The proton on the carbon bearing the hydroxyl group.
-
δ 4.2-4.4 (m, 1H, CH-N): The proton on the carbon bearing the protected amino group.
-
δ 3.6-3.8 (m, 2H, CH₂-O): The diastereotopic protons of the CH₂OH group.
-
δ 2.0-2.2 (br s, 1H, OH): The hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.
-
δ 1.45 (s, 9H, C(CH₃)₃): The nine equivalent protons of the tert-butyl group.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 155-157 (C=O, carbamate)
-
δ 140-142 (Ar-C, quaternary)
-
δ 127-129 (Ar-CH)
-
δ 80-82 (-C(CH₃)₃)
-
δ 70-72 (CH-OH)
-
δ 65-67 (CH₂-OH)
-
δ 55-57 (CH-N)
-
δ 28.5 (C(CH₃)₃)
IR (Predicted, KBr, cm⁻¹):
-
3400-3300 (O-H stretch, N-H stretch)
-
3100-3000 (Ar C-H stretch)
-
2980-2850 (Aliphatic C-H stretch)
-
1680-1700 (C=O stretch, carbamate)
-
1510-1530 (N-H bend)
-
1160-1170 (C-O stretch, carbamate)
-
700-750 (Ar C-H bend)
Mass Spectrometry (Predicted):
-
ESI-MS (m/z): [M+Na]⁺ calculated for C₂₀H₂₅NNaO₃⁺: 350.17.
Handling and Safety
As a laboratory chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound represents a chiral building block of considerable synthetic potential. While specific literature on this molecule is sparse, its structural relationship to well-studied beta-amino acids and chiral amino alcohols allows for the rational design of synthetic routes and the postulation of valuable applications in medicinal chemistry and asymmetric catalysis. The proposed enantioselective synthesis via a Corey-Itsuno reduction of a beta-amino ketone precursor provides a viable and scientifically grounded approach to accessing this complex molecule. As research into novel chiral architectures continues to expand, it is anticipated that the utility of specialized synthons such as this will become increasingly apparent.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926.
- Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560–3578.
- Ager, D. J. (1990). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 90(7), 1179-1205.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
- Agami, C., Couty, F., & Puchot, C. (2002). Asymmetric synthesis of N-Boc-protected α-amino aldehydes from α-amino acids. Tetrahedron, 58(15), 2983-2993.
- Ghosh, A. K., & Fidanze, S. (2000). Enantioselective synthesis of anti- and syn-1,3-amino alcohols. Organic Letters, 2(16), 2405–2407.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.
- Shaikh, N. S., Deshpande, V. H., & Bedekar, A. V. (2000). A simple and efficient method for the deprotection of N-Boc group. Tetrahedron Letters, 41(18), 3403-3404.
- Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
- Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273–276.
- Aouf, N. E., Berredjem, M., & Zinelaabidine, C. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions.
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Chem-Station. (2018, January 26). Evans-Saksena Reduction. Retrieved from [Link]
- Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of .beta.-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447–6449.
- Ghorai, M. K., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8093–8103.
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Unlock Chemystery. (2020, June 2). Discover the Magic of the Evans–Saksena Reduction! [Video]. YouTube. [Link]
- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. [Master's thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses.
- Sibi, M. P., & Asano, Y. (2007). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 129(21), 6932–6933.
- Alcaraz, M.-L., & Carreño, M. C. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1150.
- Confalone, P. N., & Hu, G. (2005). Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. Organic Letters, 7(23), 5143–5146.
- El-Sayed, N. S., & El-Gohary, N. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24759-24784.
- Bach, J., & Garcia, J. (2003). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron: Asymmetry, 14(19), 2845-2854.
- Gopi, H. N., & Suresh Babu, V. V. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 11(13), 1735-1758.
- Seebach, D., & Hook, D. F. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(10), 3151–3164.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
- Khripach, V. A., & Zhabinskii, V. N. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(11), 3102.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Berredjem, M., Aouf, N.-E., & Gissot, A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 263-267.
- Heathcock, C. H., & Lipton, M. A. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 66, 104.
- Patel, H. M., & Patel, M. P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals, 11(10), 384-388.
- Strieth-Kalthoff, F., & Glorius, F. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 9(1), 303-307.
- St. Cyr, B. (2018, August 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Process Research & Development.
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Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]
- Chen, J., & Enders, D. (2025). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions.
- Wang, L., & Fu, Y. (2020). Asymmetric Synthesis of Heterocyclic γ-Amino-Acid and Diamine Derivatives by Three-Component Radical Cascade Reactions.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Ellman, J. A., & Tang, T. P. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518–6519.
- Siodłak, D., & Broda, M. A. (2011). Experimental and theoretical NMR and IR studies of the side-chain orientation effects on the backbone conformation of dehydrophenylalanine residue. Magnetic Resonance in Chemistry, 49(6), 343-349.
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(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol molecular weight
An In-Depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol: Synthesis, Characterization, and Applications
Introduction: A Cornerstone Chiral Building Block
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, commonly referred to in laboratory settings as N-Boc-D-phenylalaninol, is a pivotal chiral building block in modern medicinal chemistry and drug development. As a derivative of the non-proteinogenic amino acid D-phenylalanine, it provides a synthetically versatile scaffold containing a primary alcohol and a protected amine, both anchored to a defined stereocenter. The nomenclature "β-phenyl" is inherent to the parent phenylalanine structure, which is chemically 2-amino-3-phenylpropanoic acid. This guide will focus on the most common and widely utilized compound under this name, (R)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol.
The presence of the tert-butoxycarbonyl (Boc) protecting group is critical; it imparts stability and prevents the amine from engaging in unwanted side reactions, allowing for selective chemistry at the hydroxyl group.[1] Its defined (R)-stereochemistry is essential for constructing enantiomerically pure molecules, a fundamental requirement for developing targeted therapeutics with improved efficacy and reduced side effects.[2] This guide provides an in-depth exploration of its synthesis, rigorous analytical characterization, and key applications for researchers and drug development professionals.
Physicochemical Properties
A summary of the core physicochemical data for (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is presented below. This information is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Weight | 251.32 g/mol | [3][4][5] |
| Molecular Formula | C₁₄H₂₁NO₃ | [3][4][6] |
| CAS Number | 106454-69-7 | [3][4] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 94-98 °C | [3][7] |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [7][8] |
| Optical Rotation | [α]²⁰/D ~+27° (c=1 in chloroform) | [8] |
Synthesis: A Stereoretentive Reduction Approach
The most reliable and common synthesis of (R)-N-Boc-phenylalaninol involves the reduction of its parent amino acid derivative, N-Boc-D-phenylalanine, or its corresponding ester. The primary objective of this synthesis is to convert the carboxylic acid functionality into a primary alcohol without compromising the stereochemical integrity of the chiral center or removing the Boc protecting group.
Causality in Method Selection
The choice of reducing agent is paramount. While powerful hydrides like lithium aluminum hydride (LAH) can achieve this reduction, they are often too reactive, potentially leading to side reactions or requiring stringent anhydrous conditions. A milder, more selective system, such as sodium borohydride (NaBH₄) in combination with a Lewis acid like lithium chloride (LiCl), provides an excellent alternative.[6] The LiCl coordinates to the carbonyl oxygen of the intermediate ester, activating it towards nucleophilic attack by the hydride from NaBH₄. This method is known for its high yield and preservation of stereochemistry.[9]
Caption: Workflow for the synthesis of (R)-N-Boc-phenylalaninol.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the reduction of N-Boc amino acid esters.[6]
-
Esterification (Starting from Acid):
-
Dissolve N-Boc-D-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude N-Boc-D-phenylalanine methyl ester, which can be used directly in the next step.
-
-
Reduction to the Alcohol:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the crude N-Boc-D-phenylalanine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in anhydrous methanol (approx. 0.2 M).[6]
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture back to 0-5 °C.
-
Carefully quench the reaction by the dropwise addition of water, followed by 2N HCl to adjust the pH to ~2-3.[6] This neutralizes excess borohydride and breaks down borate complexes.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Adjust the pH of the remaining aqueous residue to ~9 with a 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Final Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/n-heptane, to yield pure (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol as a white crystalline solid.[6]
-
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product. Each technique provides a piece of a self-validating puzzle, ensuring the material meets the stringent quality requirements for use in drug development.
Caption: A typical analytical workflow for quality control.
Key Analytical Methodologies
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation & Purity | A spectrum consistent with the expected structure, showing signals for t-butyl (singlet, ~1.4 ppm), aromatic (multiplet, ~7.2 ppm), and aliphatic protons. Integration should match the number of protons.[10] |
| Mass Spectrometry | Molecular Weight Confirmation | A parent ion peak corresponding to the molecular weight + 1 [M+H]⁺ at m/z 252.[10] |
| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Injection onto a chiral stationary phase (CSP) column should resolve the (R) and (S) enantiomers, allowing for quantification. A successful synthesis should yield an ee >99%.[9][11] |
| Melting Point | Purity Assessment | A sharp melting point within the established range (94-98 °C) indicates high purity.[3] |
Rationale for Chiral HPLC: While NMR and MS confirm the chemical identity, they cannot distinguish between enantiomers. Chiral analysis is the only way to verify that the stereocenter was preserved during the synthesis.[2][12] This is accomplished using a chiral stationary phase that interacts diastereomerically with each enantiomer, causing them to elute at different times.[2] This step is the ultimate validation of the synthesis's success.
Applications in Drug Development
The value of (R)-N-Boc-phenylalaninol lies in its utility as a versatile intermediate for constructing complex, enantiomerically pure molecules.[7][13]
-
Chiral Precursor for APIs: It is a key starting material in multi-step syntheses of active pharmaceutical ingredients. For instance, it has been used as an intermediate in the synthesis of (R)-Amphetamine, where the stereocenter is critical for pharmacological activity.[1][7]
-
Peptide Mimetics and Isosteres: In drug design, natural peptides are often poor drug candidates due to rapid degradation by proteases. Replacing a standard amino acid with a derivative like a β-amino alcohol can create a peptide isostere.[5] This modification can disrupt the typical peptide backbone structure, rendering the molecule resistant to enzymatic cleavage while potentially retaining or enhancing its binding affinity to a biological target.
-
Scaffold for Combinatorial Chemistry: The primary alcohol provides a reactive handle for diversification. It can be oxidized to an aldehyde or acid, or converted to various functional groups (e.g., ethers, esters, azides), enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies.[14]
Caption: Role of the chiral building block in targeted drug action.
Conclusion
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is more than just a chemical reagent; it is an enabling tool for the precise construction of stereochemically defined molecules. Its robust synthesis, coupled with a clear and definitive set of analytical controls, ensures its reliability for demanding applications. For researchers in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and characterization is fundamental to leveraging its full potential in creating the next generation of targeted therapeutics.
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An In-depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document delineates its structural and physicochemical properties, offers detailed, field-proven synthesis protocols, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores its significant applications, particularly as a key intermediate in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights to effectively utilize this versatile molecule.
Introduction: The Strategic Importance of a Chiral Building Block
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, also known as N-Boc-D-phenylalaninol, is a derivative of the non-proteinogenic amino acid D-phenylalanine.[1] Its structure features a primary alcohol, a benzyl side chain, and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is central to its utility; it enhances the molecule's stability and prevents the highly reactive amino group from participating in undesired side reactions during complex synthetic sequences.[2] The true value of this compound lies in its defined stereochemistry at the C2 position (R-configuration). In an industry where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound, access to stereochemically pure starting materials like N-Boc-D-phenylalaninol is critical. It serves as a foundational element for constructing more complex chiral molecules, ensuring the desired three-dimensional architecture is carried through to the final product.[3][4]
Physicochemical Properties and Structure Elucidation
The precise identity and physical characteristics of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol are fundamental to its effective use. These properties are summarized below.
Chemical Structure
The IUPAC name for this compound is tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate.[1] The structure consists of a propane backbone with a hydroxyl group at C1, a Boc-protected amino group at C2, and a phenyl group at C3. The "(R)" designation specifies the stereocenter at C2.
Figure 1: Chemical structure of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol.
Physicochemical Data
The key physical and chemical properties are compiled in the table below, providing essential information for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 106454-69-7 | [1][5] |
| Molecular Formula | C₁₄H₂₁NO₃ | [1][5] |
| Molecular Weight | 251.32 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 95-98 °C | [5] |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][6] |
| Storage Temperature | 2-8°C or -15°C recommended | [2][5] |
Synthesis Methodologies
The synthesis of N-Boc-D-phenylalaninol is most commonly achieved via the reduction of its parent N-Boc protected amino acid, N-Boc-D-phenylalanine. This approach is favored because it starts with a readily available and enantiomerically pure precursor, ensuring the stereocenter is preserved throughout the transformation.[3]
Synthesis Workflow Overview
The general pathway involves two main stages: the protection of the starting material (if not already protected) and the selective reduction of the carboxylic acid to a primary alcohol.
Figure 2: General synthesis workflow for (R)-N-Boc-phenylalaninol from D-Phenylalanine.
Experimental Protocol: Reduction of N-Boc-D-phenylalanine
This protocol describes a common and reliable method for synthesizing the title compound via reduction. The choice of a reducing agent like sodium borohydride, often in the presence of an additive like lithium chloride, provides a selective and high-yielding conversion of the carboxylic acid to the alcohol without affecting the Boc protecting group.[7]
Materials:
-
N-Boc-D-phenylalanine
-
Lithium Chloride (LiCl)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
2N Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
n-Heptane
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-D-phenylalanine and 2.0 equivalents of lithium chloride in methanol.[7] The lithium chloride enhances the reducing power of NaBH₄ for the carboxylic acid.
-
Cooling: Cool the resulting solution to below 5°C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Add sodium borohydride (2.0 equivalents) to the cooled solution in small portions to manage gas evolution and temperature.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed.[8][9]
-
Quenching: Once the reaction is complete, cool the mixture back down to below 5°C in an ice-water bath. Carefully add deionized water dropwise to quench any unreacted borohydride.
-
Acidification & pH Adjustment: Acidify the mixture by adding 2N HCl dropwise until the pH is between 2 and 3. This step protonates any borate salts. Then, evaporate the majority of the methanol under reduced pressure. Adjust the pH of the remaining aqueous residue to 9 with a 2M NaOH solution.[7]
-
Extraction: Extract the aqueous layer three times with dichloromethane. The product will move into the organic phase.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by recrystallization from a mixture of ethyl acetate and n-heptane to yield the final product as a white solid.[7] A yield of over 90% can be expected with this method.[7][9]
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is a critical step. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the t-butyl group (~1.4 ppm, singlet, 9H), benzyl protons (~2.8 ppm, doublet, 2H), methine and hydroxymethyl protons (multiplet, ~3.3-4.1 ppm, 3H), NH proton (~4.5-4.9 ppm, broad doublet, 1H), and aromatic protons (~7.2 ppm, singlet, 5H).[8][9] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | For Chemical Ionization (CI-MS), an [M+H]⁺ peak is expected at m/z 252.[9] |
| Chiral HPLC | Enantiomeric Purity (ee%) | Using a suitable chiral stationary phase, the analysis should show a single major peak for the (R)-enantiomer, confirming that no racemization occurred during synthesis. Enantiomeric excess values >99% are achievable.[3] |
| Thin Layer Chromatography (TLC) | Reaction Monitoring & Purity | A single spot with an Rf value distinct from the starting material (e.g., Rf ~0.50 in 7:93 MeOH/CHCl₃).[9] |
Applications in Research and Drug Development
The primary application of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is as a versatile chiral intermediate in the synthesis of pharmaceuticals.[2][6] The combination of the protected amine, the primary alcohol, and the fixed stereocenter allows for a wide range of subsequent chemical modifications.
-
Asymmetric Synthesis: It is a key starting material for creating more complex molecules where stereochemistry is crucial for biological activity. The alcohol can be oxidized to an aldehyde or acid, or converted to other functional groups like azides or tosylates for further coupling reactions.[2]
-
Peptide Synthesis: While not a standard amino acid, it can be incorporated into peptidomimetics or used as a precursor for unnatural amino acids, which are important in designing enzyme inhibitors and other therapeutic agents.[10]
-
API Intermediates: It serves as a documented intermediate in the synthesis of various active pharmaceutical ingredients. For example, its enantiomer, N-Boc-L-phenylalaninol, is used in the preparation of (R)-Amphetamine.[2][6] Similarly, the (R)-isomer is a building block for other targeted therapeutics, such as those investigated for activity against mycobacteria.[3]
The strategic use of this building block allows medicinal chemists to design and execute efficient synthetic routes to novel drug candidates, preserving the necessary stereochemical integrity from an early stage.[3][11]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality of the compound and ensure laboratory safety.
-
Hazard Identification: The compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperatures are typically between 2-8°C or frozen at -15°C to ensure long-term stability.[2][5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12][13]
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An In-depth Technical Guide to the Physical Properties of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
This guide provides a comprehensive overview of the essential physical properties of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. As a protected amino alcohol derived from D-phenylalanine, its precise physical characterization is paramount for its effective use in stereoselective synthesis, where enantiomeric purity is critical for therapeutic efficacy and safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific context and methodologies for its verification.
Introduction to this compound
This compound, also known as N-Boc-D-phenylalaninol, is a derivative of the amino acid D-phenylalanine.[1] The amine group is protected by a tert-butyloxycarbonyl (Boc) moiety, a cornerstone technique in modern organic chemistry.[1] This protecting group provides a balance of stability during various synthetic steps and can be readily removed under specific acidic conditions, allowing for controlled and precise molecular construction.[1] Its defined chiral structure is vital for its primary application in stereoselective synthesis, for instance, as an intermediate in the synthesis of compounds like (S)-Amphetamine.[1]
The molecule features an aromatic benzyl group, a chiral center at the carbon bearing the protected amino group, and a primary alcohol functionality. These structural features dictate its physical properties and reactivity.
Core Physical Properties
The accurate determination of physical properties is a fundamental aspect of quality control, ensuring the identity, purity, and suitability of the material for its intended application.
The key physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and thermal conditions, which is essential for reaction and purification process design.
| Property | Value | Source(s) |
| CAS Number | 106454-69-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₁NO₃ | [6] |
| Molecular Weight | 251.32 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 95-98 °C | [1][3] |
| Specific Optical Rotation | +27.0° ± 2.0° (c=1 in MeOH, 20°C) | [2] |
| Solubility | Insoluble in water. Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7][8][9] |
-
Appearance: The compound is a white to off-white crystalline solid at room temperature.[1] The crystalline nature is indicative of a well-ordered molecular structure. Any significant deviation in color could suggest the presence of impurities.
-
Melting Point: The melting point range of 95-98 °C is a critical indicator of purity.[1] A sharp melting range suggests high purity, whereas a broad or depressed range typically indicates the presence of impurities, which disrupt the crystal lattice.
-
Specific Optical Rotation: As a chiral molecule, this compound rotates plane-polarized light. The positive sign of the specific rotation ([α]) indicates that it is dextrorotatory.[1][2][3] This property is the most direct measure of enantiomeric purity. The specific value is dependent on the concentration, solvent, temperature, and the wavelength of the light source.[1][2] The consistency of this value is a crucial quality control parameter.[4]
-
Solubility: The presence of the large, nonpolar benzyl and tert-butyl groups results in poor solubility in water.[9] However, the polar alcohol and carbamate functionalities allow for solubility in a range of organic solvents such as methanol, chloroform, and ethyl acetate.[8] This solubility profile is a key consideration when selecting solvent systems for reactions, extractions, and chromatographic purification.
Experimental Protocols for Property Determination
To ensure the trustworthiness of the physical data, self-validating experimental protocols are essential. Below are detailed methodologies for determining the key physical properties of this compound.
The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid. A capillary melting point apparatus is the standard instrument for this measurement.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block at a rapid rate initially, then slow to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). The melting range is the difference between these two temperatures.
Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. Impurities introduce defects in the crystal lattice, leading to a lower and broader melting range, a phenomenon known as melting point depression.
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An In-depth Technical Guide to the Solubility of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Introduction
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, a chiral amino alcohol derivative, serves as a valuable building block in asymmetric synthesis and medicinal chemistry. Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a hydroxyl moiety, and two phenyl rings, imparts specific physicochemical characteristics that govern its behavior in various solvent systems. A thorough understanding of its solubility is paramount for professionals in drug development and chemical research, as solubility profoundly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).[1][2]
This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol. It is designed to equip researchers with the foundational knowledge to predict solubility behavior, execute reliable experimental protocols, and interpret the resulting data with confidence.
Theoretical Framework: Understanding the Molecular Basis of Solubility
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the free energy change of the dissolution process, which involves overcoming the crystal lattice energy of the solute and establishing new solute-solvent interactions.[3][4] For (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, several structural features are key determinants of its solubility profile.
-
Molecular Polarity and Hydrogen Bonding: The molecule possesses both non-polar and polar regions. The two phenyl rings and the bulky, non-polar tert-butyl group contribute to its lipophilicity.[5][6] Conversely, the hydroxyl (-OH) group and the carbamate moiety (-NHCOO-) are polar and capable of acting as hydrogen bond donors and acceptors, respectively. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, in line with the "like dissolves like" principle.[7]
-
Influence of the Boc-Protecting Group: The N-Boc group significantly alters the properties of the parent amino alcohol. Its large, hydrophobic nature generally decreases solubility in highly polar solvents like water, while increasing solubility in moderately polar to non-polar organic solvents such as dichloromethane, ethyl acetate, and ethers.[5]
-
Crystal Lattice Energy: The compound is a crystalline solid at room temperature.[8] The strength of the intermolecular forces in the crystal lattice, including hydrogen bonds and van der Waals interactions, must be overcome by the solvent. A high melting point (typically around 94-98°C) suggests a stable crystal lattice, which can be a barrier to dissolution.[9]
-
Effect of pH: (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol lacks readily ionizable functional groups. The carbamate and alcohol moieties are not significantly acidic or basic under typical aqueous pH ranges (1-10). Therefore, its solubility is expected to be largely independent of pH, a crucial factor for drugs intended for oral administration.[10]
The interplay of these factors dictates the compound's solubility in different solvent classes. A logical relationship can be visualized as follows:
Caption: Predicted solubility based on molecular features.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium.[11][12][13][14] This method is recommended by regulatory bodies like the USP.[15][16]
The Shake-Flask Method: An Experimental Workflow
The workflow for the shake-flask method is a systematic process designed to achieve and measure a true thermodynamic equilibrium.
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(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-N-(tert-butoxycarbonyl)-2-amino-3-phenylpropan-1-ol
Abstract
(R)-N-(tert-butoxycarbonyl)-2-amino-3-phenylpropan-1-ol, commonly known as N-Boc-D-phenylalaninol, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its utility in the synthesis of pharmaceuticals and other complex molecules necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind the observed spectral features, offer field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structure of N-Boc-D-phenylalaninol contains several key functional groups and structural features that give rise to a distinct spectroscopic fingerprint. The tert-butoxycarbonyl (Boc) protecting group, the secondary carbamate, the primary alcohol, the chiral center, and the aromatic ring all produce characteristic signals.[3] Understanding these components is fundamental to interpreting the spectral data.
Caption: Molecular structure of N-Boc-D-phenylalaninol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The presence of a chiral center at the Cα position renders the adjacent methylene protons (Cβ-H₂) diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals, each coupling to the other (geminal coupling) and to the Cα proton (vicinal coupling).
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 - 7.20 | m | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |
| ~4.90 | br d | 1H | NH | Carbamate proton, often broad. Coupling to Cα-H may be observed. |
| ~3.95 | m | 1H | Cα-H | Methine proton at the chiral center, coupled to NH, Cβ-H₂, and Cγ-H₂. |
| ~3.65 | m | 2H | Cγ-H ₂OH | Methylene protons of the hydroxymethyl group, diastereotopic due to the adjacent chiral center. |
| ~2.90 & ~2.75 | m (dd) | 2H | Cβ-H ₂ | Diastereotopic methylene protons coupled to Cα-H and each other. |
| ~2.00 | br s | 1H | OH | Alcohol proton, often a broad singlet; position is concentration-dependent. |
| ~1.45 | s | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
Note: Predicted values are based on analysis of similar structures, such as N-Boc-L-phenylalanine.[4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~156.0 | C =O (Boc) | Carbonyl carbon of the carbamate group. |
| ~138.0 | Ar-C (quat) | Quaternary carbon of the phenyl ring attached to the Cβ. |
| ~129.5 | Ar-C H | Aromatic methine carbons. |
| ~128.8 | Ar-C H | Aromatic methine carbons. |
| ~126.5 | Ar-C H | Aromatic methine carbon (para). |
| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~64.0 | C H₂OH | Carbon of the hydroxymethyl group. |
| ~55.0 | C H-NH | Methine carbon at the chiral center (Cα). |
| ~38.0 | C H₂-Ar | Methylene carbon adjacent to the phenyl ring (Cβ). |
| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Note: Predicted values are based on analysis of similar structures, such as N-Boc-L-phenylalanine.[5]
Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.[6]
Caption: Standard workflow for acquiring NMR spectral data.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
IR Spectral Data
The IR spectrum of N-Boc-D-phenylalaninol will show characteristic absorption bands corresponding to the O-H, N-H, C=O, and C-H bonds, as well as features of the aromatic ring. Data available from public databases confirms these features.[8]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3350 - 3400 | Medium, Sharp | N-H Stretch | Secondary Carbamate |
| ~3300 - 3500 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |
| ~3030 - 3080 | Medium | C-H Stretch | Aromatic |
| ~2850 - 2980 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1680 - 1700 | Strong, Sharp | C=O Stretch | Carbamate Carbonyl |
| ~1500 - 1530 | Strong | N-H Bend | Secondary Carbamate |
| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1160 - 1170 | Strong | C-O Stretch | Carbamate Ester |
| ~1030 - 1050 | Strong | C-O Stretch | Primary Alcohol |
| ~700, ~750 | Strong | C-H Bend | Monosubstituted Benzene |
Source: Adapted from standard IR tables[9] and data from PubChem[8].
The causality for these absorptions lies in the vibrational modes of the specific bonds. For example, the strong, sharp peak around 1690 cm⁻¹ is a hallmark of the carbonyl group in the Boc-carbamate, while the broad absorption above 3300 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[10]
Experimental Protocol: IR Spectroscopy (Thin Film Method)
The thin solid film method is a common and straightforward technique for analyzing solid samples.[11]
Caption: Workflow for IR spectroscopy using the thin film method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like N-Boc-D-phenylalaninol, as it typically keeps the molecule intact.[12][13]
ESI-MS Spectral Data
The molecular weight of C₁₄H₂₁NO₃ is 251.32 g/mol .[8][14] In positive-ion ESI-MS, the compound is expected to be observed primarily as protonated or sodiated adducts.
-
[M+H]⁺: Calculated m/z = 252.15
-
[M+Na]⁺: Calculated m/z = 274.13
-
[2M+H]⁺: Calculated m/z = 503.30
Fragmentation Analysis
While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. The Boc group is known to be a labile entity under MS conditions, leading to characteristic neutral losses.[15]
Caption: Predicted ESI-MS fragmentation pathway for N-Boc-D-phenylalaninol.
The most characteristic fragmentation is the loss of the entire Boc protecting group (100 Da) to yield the protonated phenylalaninol fragment at m/z 152.10.[15] This fragmentation pathway is a highly reliable diagnostic tool for confirming the presence of the Boc group.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-600 amu).
-
Analysis: Identify the molecular ion adducts ([M+H]⁺, [M+Na]⁺) and any significant fragment ions.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of (R)-N-(tert-butoxycarbonyl)-2-amino-3-phenylpropan-1-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. IR spectroscopy validates the presence of key functional groups, including the alcohol, carbamate, and aromatic ring. ESI-MS confirms the correct molecular weight and reveals characteristic fragmentation patterns indicative of the Boc protecting group. Together, these techniques form a self-validating system for confirming the identity, structure, and purity of this essential chiral building block, ensuring its suitability for downstream applications in research and development.
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ACS Publications. (2012). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Supplementary Information Spontaneous co-translational peptide macrocyclization using p-cyanoacetylenephenylalanine. Retrieved from [Link]
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RSC Publishing. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]
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commercial suppliers of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
An In-Depth Technical Guide to (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol for Advanced Research and Development
Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol. This chiral building block, a derivative of D-phenylalanine, is a critical intermediate in the synthesis of complex pharmaceutical compounds and peptidomimetics. We will delve into its chemical identity, reputable commercial suppliers, detailed synthesis and purification protocols, analytical characterization methods, and significant applications in medicinal chemistry. The narrative is grounded in established scientific principles, providing not just procedures but the causal reasoning behind them to empower researchers in their experimental design.
Introduction to (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol
(R)-N-(tert-butoxycarbonyl)-β-phenylalaninol, commonly referred to as Boc-D-Phenylalaninol or Boc-D-Phe-ol, is a protected amino alcohol derived from the non-natural amino acid D-phenylalanine. The attachment of a tert-butoxycarbonyl (Boc) group to the nitrogen atom serves to protect the amine functionality, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[1] This protection is crucial, allowing for selective modifications at other parts of the molecule, particularly the hydroxyl group.[2]
Its rigid stereochemistry and defined structure make it an invaluable chiral precursor in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological activity.[3][4] It is frequently employed in the construction of protease inhibitors, enzyme inhibitors, and other bioactive molecules where stereochemical integrity is a critical determinant of efficacy.[2]
Chemical Identity:
| Property | Value |
|---|---|
| CAS Number | 106454-69-7[5] |
| Molecular Formula | C₁₄H₂₁NO₃[5][6] |
| Molecular Weight | 251.32 g/mol [1][5] |
| IUPAC Name | tert-butyl N-[(1R)-2-hydroxy-1-(phenylmethyl)ethyl]carbamate[5] |
| Appearance | White to light yellow or pale cream crystalline powder[1][6] |
| Melting Point | 95-98 °C[2][5] |
Commercial Suppliers of (R)-N-(tert-butoxycarbonyl)-β-phenylalaninol
Sourcing high-purity starting materials is a foundational requirement for reproducible and successful research. A multitude of chemical suppliers offer Boc-D-phenylalaninol, though purity, available quantities, and documentation can vary. When selecting a supplier, it is critical to consider the purity grade (typically assessed by HPLC) and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).
Table of Representative Commercial Suppliers:
| Supplier | Common Product Name(s) | Typical Purity/Grade | Notes |
|---|---|---|---|
| Thermo Fisher Scientific | N-Boc-L-phenylalaninol, 99% | ≥98.5% (HPLC)[6] | Offers various pack sizes and provides detailed specifications including optical rotation.[6][7] |
| BOC Sciences | Boc-L-phenylalaninol | ≥99% (HPLC)[8] | Marketed as an intermediate for pharmaceutical synthesis.[8] |
| BuyersGuideChem | (R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | HPLC 98%[5] | A platform listing numerous global suppliers for this CAS number.[5] |
| Chem-Impex | Boc-L-phenylalaninol | ≥98% (HPLC)[9] | Highlighted for use in peptide synthesis and drug development.[4] |
| Finetech Industry Limited | Boc-D-Phenylalaninol | Not specified | Specializes in fine organic compounds and intermediates.[10] |
Note: The listed suppliers are representative, and researchers should conduct their own due diligence to find the best fit for their specific geographical location, required scale, and quality standards. Over 75 providers are known to offer this compound.[5]
Synthesis and Purification: A Validated Protocol
The most common and efficient laboratory-scale synthesis of Boc-D-phenylalaninol involves the selective reduction of the corresponding Boc-protected amino acid, Boc-D-phenylalanine. This transformation is a cornerstone of amino alcohol synthesis.
Expertise in Action: The Rationale Behind the Synthesis The choice of a Boc protecting group is strategic; it is stable under the basic and nucleophilic conditions of the reduction but can be readily removed under mild acidic conditions, ensuring orthogonality in a multi-step synthesis.[11] The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, a safer and highly selective alternative is the use of sodium borohydride in the presence of a Lewis acid like lithium chloride, or alternatively, lithium borohydride.[3][12][13] This combination effectively reduces the carboxylic acid without affecting the Boc group.
Step-by-Step Synthesis Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add Boc-D-phenylalanine (1.0 eq.) and lithium chloride (2.0 eq.).[12]
-
Dissolution: Add anhydrous methanol as the solvent and stir the mixture until all solids are dissolved.[12]
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath. This is critical to control the exothermic reaction during the addition of the reducing agent.[12]
-
Reduction: Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[12]
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion. This is achieved by taking small aliquots from the reaction mixture and analyzing them by Thin-Layer Chromatography (TLC), eluting with a mixture such as 7% MeOH in CHCl₃. The reaction is complete when the starting material spot is no longer visible.[12][13]
-
Quenching: Once complete, cool the mixture back to 0-5 °C and cautiously quench the excess NaBH₄ by the dropwise addition of water, followed by 2N HCl to adjust the pH to ~2-3.[12]
-
Workup & Extraction: The majority of the solvent is removed under reduced pressure. The pH of the remaining aqueous residue is then adjusted to ~9 with a 2M NaOH solution. The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane (3 x volumes).[12]
-
Purification: The combined organic layers are washed with water and saturated brine, then dried over anhydrous sodium sulfate. After filtering, the solvent is evaporated to yield the crude product.[12][14] Final purification is achieved by recrystallization from a solvent system like ethyl acetate/n-heptane to yield the pure, white crystalline product.[12]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Boc-D-phenylalaninol.
Analytical Characterization for Quality Assurance
Verifying the identity, purity, and stereochemical integrity of (R)-N-Boc-phenylalaninol is essential before its use in further applications. A multi-technique approach provides a self-validating system for quality control.
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment | A single major peak indicating ≥98% purity.[5][9] |
| ¹H NMR | Structural Confirmation | Characteristic peaks corresponding to the protons of the t-butyl group (~1.40 ppm, 9H), benzyl group (~7.22 ppm, 5H), and the chiral backbone.[13] |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to [M+H]⁺ at m/z 252.[13] |
| Optical Rotation | Enantiomeric Purity | A specific optical rotation value confirming the (R)-enantiomer. For the (S)-enantiomer, it is ~ -27.0° (c=1 in methanol)[6]; the (R)-enantiomer will have the equivalent positive value. |
| Melting Point | Identity and Purity | A sharp melting point within the expected range of 95-98 °C.[2][5] |
Diagram of the Analytical Workflow:
Caption: Comprehensive analytical workflow for quality control.
Applications in Research and Drug Development
The utility of (R)-N-Boc-phenylalaninol is rooted in its identity as a chiral amino alcohol. It serves as a versatile starting material for a wide array of more complex molecules. In drug discovery, the introduction of specific chiral centers is a primary strategy for enhancing potency and reducing off-target effects.[]
Key Application Areas:
-
Peptide Synthesis: After deprotection of the Boc group, the resulting free amino alcohol can be incorporated into peptide chains or used to synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability.[2][4]
-
Chiral Auxiliaries: The molecule can be used as a chiral auxiliary, a temporary addition to a prochiral substrate that directs a chemical reaction to favor one enantiomer over the other.
-
Synthesis of Chiral Ligands: The amino alcohol functionality is a common feature in ligands used for asymmetric catalysis, a powerful tool in modern organic synthesis.
-
Precursor to Bioactive Molecules: It is a documented intermediate in the synthesis of various pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.[2][3]
Experimental Protocol: Synthesis of a Chiral Oxazolidinone
This protocol details a common transformation of Boc-D-phenylalaninol into a chiral 4-benzyloxazolidin-2-one, a valuable synthetic intermediate.
-
Deprotection: Dissolve (R)-N-Boc-phenylalaninol (1.0 eq.) in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq.), and stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Workup: Remove the solvent and excess acid under reduced pressure. The resulting crude (R)-2-amino-3-phenyl-1-propanol salt is used directly in the next step.
-
Cyclization: Dissolve the crude amino alcohol in a solvent like toluene. Add a carbonyl source, such as triphosgene or carbonyldiimidazole (CDI) (0.5 eq.), and a non-nucleophilic base like triethylamine (2.5 eq.).
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final chiral oxazolidinone is purified by column chromatography.
Diagram of an Application Workflow:
Caption: Synthesis of a chiral oxazolidinone intermediate.
Conclusion
(R)-N-(tert-butoxycarbonyl)-β-phenylalaninol is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its commercial availability from numerous reputable suppliers, coupled with well-established protocols for its synthesis, analysis, and application, makes it a reliable and indispensable component in the modern research laboratory. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently source, validate, and utilize this critical chiral building block in their pursuit of novel discoveries.
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N-Boc-L-Phenylalaninol | Cas 66605-57-0. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
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Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d). (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
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Understanding the Synthesis and Applications of N-Boc-L-Phenylalaninol (CAS 66605-57-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of Boc-Protected Phenylalaninol Derivatives
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Boc-beta-phenyl-phenylalaninol and structurally related Boc-protected amino alcohols. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
A Note on Chemical Identity: The term "Boc-beta-phenyl-phenylalaninol" is not consistently defined in publicly available chemical databases. This guide will focus on the safety and handling of the closely related and well-documented compound, N-Boc-L-phenylalaninol (CAS: 66605-57-0), also known as (S)-2-(Boc-amino)-3-phenyl-1-propanol.[1][2][3] The principles and procedures outlined herein are broadly applicable to other similar Boc-protected amino alcohols due to shared functional groups and physical properties. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact reagent in use.
Chemical & Physical Properties
Understanding the fundamental properties of a substance is the cornerstone of its safe handling. N-Boc-L-phenylalaninol is a derivative of the amino acid L-phenylalanine and is commonly used as a chiral building block in pharmaceutical synthesis.[1][3]
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₁NO₃ | [1][2][4] |
| Molecular Weight | 251.32 g/mol | [1][5] |
| Appearance | White to pale cream or light yellow crystalline powder. | [2][3][4] |
| Melting Point | 94-96 °C | [1][3] |
| Boiling Point | 96-97 °C | [1][3] |
| Solubility | Insoluble in water. | [3][6] Data on solubility in common organic solvents is not readily available and should be determined on a small scale. |
| Storage Temperature | Room temperature or refrigerated (2-8°C); store in a dry, sealed container. | [1][5] |
Hazard Identification and Risk Assessment
While specific toxicity data for N-Boc-L-phenylalaninol is limited, the available Safety Data Sheets for it and similar compounds indicate that it should be handled with care as a potentially hazardous substance.[4] The primary risks are associated with irritation upon contact or inhalation.
Potential Health Effects: [4]
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
GHS Hazard Statements for Structurally Related Compounds: For some related Boc-protected amino acids like Boc-D-phenylalanine and Boc-L-phenylalanine methyl ester, a GHS classification of "Warning" for causing serious eye irritation (H319) has been reported.[7][8]
Causality Behind Hazards: The hazards are typical for fine organic powders. The dust can be easily aerosolized, leading to inhalation or contact with mucous membranes. The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but can be cleaved by acids to release isobutylene and carbon dioxide.[] While the intact molecule's hazards are primarily irritant, any potential decomposition or reaction could introduce new risks.
Laboratory Handling and Engineering Controls
A proactive approach to containment is critical. The following workflow outlines the necessary engineering controls and handling practices to minimize exposure.
Caption: Workflow for Safe Handling of Boc-Phenylalaninol.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle the solid powder and its solutions inside a certified chemical fume hood or a powder containment hood to control airborne levels.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and nitrile gloves.[4][10] For handling large quantities of powder where dust generation is significant, a dust respirator may be necessary.[4]
-
Dispensing: To prevent dust generation, avoid pouring the dry powder. Use a spatula or scoop to transfer the material.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent degradation.
-
Conditions: Store in a tightly closed container in a dry, well-ventilated area.[4][11] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[5][10]
-
Incompatibilities: Keep away from strong acids and oxidizing agents.[6] The Boc-protecting group is acid-labile and will be removed in the presence of strong acids.[]
-
Hazardous Decomposition: Upon combustion, hazardous thermal decomposition products may include oxides of carbon (CO, CO₂) and nitrogen (NOx).[4][6]
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is vital.
| Exposure Route | First Aid Measure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention. | [4][12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. | [4][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [4][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. | [4] |
Spill and Waste Disposal
Proper containment and disposal are necessary to protect personnel and the environment.
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The Alchemist's Helper: A Senior Application Scientist's Guide to Chiral Auxiliaries in Modern Synthesis
Foreword: The Imperative of Chirality in Drug Discovery
In the landscape of modern drug development and materials science, the precise control of three-dimensional molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for function. The biological activity of a pharmaceutical compound is intrinsically linked to its stereochemistry, where one enantiomer can be a potent therapeutic while its mirror image may be inactive or, in the worst cases, dangerously toxic.[1][2][3] This reality places asymmetric synthesis—the art of selectively producing a single enantiomer—at the heart of chemical innovation. Among the robust strategies developed to meet this challenge, the use of chiral auxiliaries remains a powerful and reliable method, often serving as the method of choice in the early, critical phases of drug development.[4][5]
This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in field-proven insights, explaining not just the "how" but the critical "why" behind experimental choices. We will delve into the core principles of chiral auxiliary-based synthesis, explore the nuances of selecting the appropriate auxiliary, and examine detailed, validated protocols for their application and removal. Our journey will be supported by authoritative references, ensuring that the knowledge imparted is both accurate and actionable.
The Core Principle: Temporary Chirality for Permanent Control
At its essence, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[5][6][7] This covalent linkage creates a new chiral molecule, and the auxiliary's inherent stereochemistry then directs the course of a subsequent chemical reaction, leading to the diastereoselective formation of a new stereocenter on the original substrate.[1][8] Once the desired stereochemistry is set, the auxiliary is cleaved and can, ideally, be recovered for reuse, leaving behind an enantiomerically enriched product.[8][9]
The success of this strategy hinges on several key factors that must be considered when selecting an auxiliary:
-
High Diastereoselectivity: The auxiliary must induce a strong facial bias, leading to the formation of one diastereomer in high excess.
-
Ease of Attachment and Cleavage: The formation of the auxiliary-substrate conjugate and the subsequent removal of the auxiliary should proceed in high yield under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[]
-
Recoverability and Reusability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield and optical purity.[8][9][]
-
Crystallinity: Diastereomeric products are often separable by crystallization, and a crystalline auxiliary-adduct can greatly simplify purification.
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on a well-understood mechanistic model.
The following diagram illustrates the general workflow of an asymmetric synthesis employing a chiral auxiliary.
Caption: General workflow of a synthesis involving a chiral auxiliary.
A Survey of Seminal Chiral Auxiliaries
The field of asymmetric synthesis is rich with a diverse array of chiral auxiliaries, many of which are derived from readily available natural products like amino acids, terpenes, and carbohydrates.[11][12] We will now explore some of the most influential and widely used classes.
Evans Oxazolidinone Auxiliaries
Pioneered by David A. Evans, N-acyloxazolidinones are among the most powerful and versatile chiral auxiliaries.[7][] They are typically prepared from chiral amino acids.[13][14] The substituents at the 4 and 5 positions of the oxazolidinone ring effectively shield one face of the enolate, directing the approach of electrophiles.[6][]
Mechanism of Stereodirection: The stereochemical outcome of reactions involving Evans auxiliaries is dictated by the formation of a chelated Z-enolate. The bulky substituent at the 4-position of the oxazolidinone ring directs the acyl group to adopt a conformation that minimizes steric interactions, thereby exposing one face of the enolate to electrophilic attack.
Caption: Simplified mechanism of stereodirection with Evans auxiliaries.
Applications: Evans auxiliaries have been successfully applied in a wide range of stereoselective transformations, including:
-
Aldol Reactions: Providing access to syn- and anti-aldol products with high diastereoselectivity.[5][15]
-
Alkylations: The asymmetric alkylation of enolates is a cornerstone of this methodology.[4][13]
Data Presentation: Diastereoselectivity in Evans Aldol Reactions
| Auxiliary Substituent (R) | Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) | Reference |
| Isopropyl | Isobutyraldehyde | >99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Phenyl | Benzaldehyde | 98:2 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Benzyl | Propionaldehyde | 95:5 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
Enders' SAMP/RAMP Auxiliaries
Developed by Dieter Enders and E.J. Corey, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are powerful chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes.[5][17] They are synthesized from (S)-proline and (R)-glutamic acid, respectively.[5]
Mechanism of Stereodirection: The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated to form a lithium azaenolate. The chelating methoxymethyl group and the rigid pyrrolidine ring create a highly organized structure that directs the approach of the electrophile from the less hindered face.[18]
Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP [19]
-
Hydrazone Formation: A mixture of SAMP (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60°C under an argon atmosphere overnight. The resulting hydrazone is purified by distillation.
-
Metalation: The purified hydrazone is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of lithium diisopropylamide (LDA) in diethyl ether is added, and the mixture is stirred for 2 hours at 0°C.
-
Alkylation: The reaction mixture is cooled to -110°C, and the alkyl halide (e.g., methyl iodide) is added slowly. The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Cleavage: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and treated with ozone at -78°C to cleave the C=N bond, affording the optically active ketone.
Pseudoephedrine Amides
Popularized by the work of Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[20][21][22] Both enantiomers of pseudoephedrine are commercially available.[5][23]
Mechanism of Stereodirection: Pseudoephedrine is acylated to form a tertiary amide.[6][20] Deprotonation with a strong base like LDA in the presence of lithium chloride generates a rigid, chelated (Z)-enolate.[5][23] The phenyl group of the pseudoephedrine shields one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.[5][20]
Camphorsultams (Oppolzer's Sultams)
Derived from camphor, camphorsultams, also known as Oppolzer's sultams, are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions, aldol additions, and alkylations.[7][24][25] Their rigid bicyclic structure provides excellent stereocontrol.[24]
Applications in Total Synthesis: Camphorsultam has been instrumental in the total synthesis of complex natural products. For instance, in the synthesis of (−)-manzacidin B, a copper-catalyzed aldol reaction of an isocyanoacetate derivative bearing a camphorsultam auxiliary proceeded with high diastereoselectivity to establish a key stereocenter.[24]
Terpene-Based Auxiliaries: (-)-8-Phenylmenthol
Introduced by E.J. Corey, (-)-8-phenylmenthol is a powerful chiral auxiliary derived from the naturally abundant monoterpene, pulegone.[5][6] The bulky phenylmenthyl group effectively blocks one face of a prochiral substrate, directing the approach of reagents to the less hindered face.[8] This principle was famously demonstrated in the Corey synthesis of prostaglandins, where an acrylate ester of (-)-8-phenylmenthol was used as the dienophile in a highly diastereoselective Diels-Alder reaction.[5][8]
Strategic Implementation and Removal of Chiral Auxiliaries
The successful application of a chiral auxiliary is as much about the cleavage strategy as it is about the induction step. The choice of cleavage method is critical to avoid racemization of the newly formed stereocenter and to ensure high recovery of the auxiliary.
Common Cleavage Methods for N-Acyl Auxiliaries:
| Cleavage Reagent | Product Type | Comments |
| LiOH / H₂O₂ | Carboxylic Acid | Mild conditions, generally high yielding. |
| LiAlH₄, LiBH₄ | Primary Alcohol | Reductive cleavage. |
| Weinreb Amidation | Weinreb Amide | Can be further converted to aldehydes or ketones. |
| Transesterification (e.g., NaOMe/MeOH) | Ester | Mild method for generating esters. |
| LiSEt, LiOOH | Varies | For cleavage of thiazolidinethiones. |
The following diagram illustrates the decision-making process for selecting and cleaving a chiral auxiliary.
Caption: Strategic workflow for chiral auxiliary selection and use.
Industrial Applications and Future Outlook
Chiral auxiliaries have proven to be reliable and versatile tools, enabling the large-scale synthesis of enantiomerically pure compounds.[5] Their application is particularly prevalent in the early stages of drug development, where robust and predictable methods are essential.[4][5] While the field of asymmetric catalysis has made remarkable strides, offering elegant and often more atom-economical solutions, auxiliary-based methods remain a vital part of the synthetic chemist's toolkit. Future developments in this area may focus on the design of new, more efficient, and easily recyclable auxiliaries, as well as the development of novel cleavage protocols that further enhance the practicality and sustainability of this powerful strategy.[9][14]
References
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- Beyond Schmittel and Myers−Saito Cyclizations: Rearrangements of 4-Heteroatom-1,2-hexa-diene-5-ynes. (2008). Organic Letters, 10(19), 4263-4266.
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- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Myers, A. G., & McKinstry, L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis.
- Olivo, H. F., & Morales-Nava, R. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(1), 1-13.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents. (2021). RSC Chemical Biology, 2(4), 1146-1152.
- Photochemical Triggering of the Bergman and Myers–Saito Cyclizations. (2010). Accounts of Chemical Research, 43(7), 939-949.
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- Schematic diagram of the mechanism of Bergman cyclization and... (n.d.).
- Myers-Saito Cyclization. (2010, January 3).
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- Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia.
- Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 183.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (1998). SFU Summit.
- Chiral Auxiliaries Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
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- Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (2012). The Journal of Organic Chemistry, 77(17), 7595-7603.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). Comptes Rendus Chimie, 6(8-10), 845-860.
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The Enduring Cornerstone of Peptide Chemistry: A Technical Guide to the Role of the Boc Protecting Group
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. In the realm of peptide chemistry, the tert-butyloxycarbonyl (Boc) protecting group remains a foundational tool, indispensable for the controlled, stepwise assembly of amino acids into peptides and proteins. This in-depth technical guide provides a comprehensive exploration of the Boc group, delving into the chemical principles governing its use, field-proven experimental protocols, and its enduring significance in the synthesis of therapeutic peptides.
The Strategic Imperative for Amine Protection in Peptide Synthesis
The synthesis of a peptide with a defined sequence necessitates the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. However, amino acids are bifunctional, possessing both a nucleophilic amino group and an electrophilic carboxyl group. Without protection, uncontrolled polymerization would occur, leading to a complex mixture of products.[1] The core principle of peptide synthesis, therefore, relies on the temporary masking of the Nα-amino group of one amino acid to prevent self-coupling and other unwanted side reactions, allowing for the selective formation of the desired peptide bond.[2][3]
The ideal protecting group must be easily introduced, stable to the conditions of peptide coupling, and readily removed without affecting the newly formed peptide bond or other protecting groups on the amino acid side chains.[2] This concept of selective removal is known as orthogonality, a critical principle in the synthesis of complex peptides.[4][5] The Boc group, in conjunction with benzyl-based side-chain protecting groups (the Boc/Bzl strategy), represents a "quasi-orthogonal" system where deprotection is achieved by modulating acid strength.[2][6]
The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability
The tert-butyloxycarbonyl (Boc) group is a carbamate that effectively shields the nucleophilicity of the α-amino group.[7] Its widespread utility stems from a finely tuned balance of stability and acid-lability.[7]
Key Chemical Properties:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8]
-
Base and Nucleophile Stability: It is exceptionally stable to basic conditions and a wide array of nucleophiles, a crucial feature for orthogonal protection strategies.[5][7]
-
Stability to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation, further expanding its utility in complex synthetic routes.[5][7]
Introduction of the Boc Group: The Boc Protection Reaction
The most common method for installing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[8][9]
The mechanism involves the nucleophilic attack of the deprotonated amino group on one of the electrophilic carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amino acid.[9][10] The use of a base, such as sodium hydroxide or triethylamine, is crucial to deprotonate the amino group, thereby increasing its nucleophilicity.[8]
Diagram: Mechanism of Boc Protection
Caption: Nucleophilic attack of the deprotonated amine on Boc anhydride.
Removal of the Boc Group: The Deprotection Reaction
The acid-catalyzed removal of the Boc group is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS). The reaction is typically carried out using a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[11]
The mechanism proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[12][13]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[12][13]
-
Decarboxylation: The carbamic acid readily decomposes to release the free amine and carbon dioxide gas.[12][13]
It is critical to perform this reaction in an open or well-vented system to allow for the safe escape of the generated CO₂.[9][12]
Diagram: Mechanism of Boc Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
Experimental Protocols: A Practical Guide
The successful application of the Boc protecting group strategy hinges on robust and reproducible experimental procedures.
General Protocol for Boc Protection of an Amino Acid
This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[7]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[7]
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[7]
-
Cool the reaction mixture to 0 °C in an ice bath.[7]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.[7][14]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[7]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[7]
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).[7]
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[7]
| Parameter | Condition | Rationale |
| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | Highly efficient and the most common reagent.[8] |
| Base | NaOH, Na₂CO₃, TEA | Deprotonates the amino group to enhance nucleophilicity.[8] |
| Solvent | Dioxane/Water, THF/Water, Acetone/Water | A mixed solvent system is used to dissolve both the amino acid and (Boc)₂O.[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 2-12 hours | Dependent on the specific amino acid and reaction conditions. |
Table 1: Common Conditions for Boc Protection of Amino Acids
Standard Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Boc group from a resin-bound peptide.[15]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend the resin in a 50% (v/v) solution of TFA in DCM, using approximately 10 mL of the solution per gram of resin.[16][17]
-
Shake the resin suspension at room temperature for 3 minutes.[15]
-
Filter the resin.[15]
-
Add a second portion of the 50% TFA/DCM solution.[15]
-
Shake the resin at room temperature for 20-30 minutes.[16]
-
Wash the resin three times with DCM.[15]
-
Wash the resin three times with a 5% (v/v) solution of DIPEA in DCM to neutralize the resulting ammonium salt.[15]
| Parameter | Condition | Rationale |
| Deprotection Reagent | 50% TFA in DCM | Sufficiently acidic to cleave the Boc group without significantly cleaving the peptide from the resin.[16][17] |
| Reaction Time | 20-30 minutes | Ensures complete removal of the Boc group. |
| Neutralization | 5% DIPEA in DCM | Prepares the N-terminal amine for the next coupling step. |
Table 2: Common Conditions for Boc Deprotection in SPPS
Navigating the Challenges: Side Reactions and Mitigation Strategies
While the Boc group is a robust and reliable protecting group, its removal under acidic conditions can lead to side reactions, primarily due to the formation of the reactive tert-butyl cation.[18][19] This electrophile can alkylate nucleophilic side chains of certain amino acids, leading to undesired byproducts.[18][19]
Amino Acids Susceptible to Side Reactions:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[19][20]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[19][20]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be alkylated.[19][20]
-
Tyrosine (Tyr): The activated phenolic ring is also prone to alkylation.[19][20]
To mitigate these side reactions, scavengers are added to the deprotection cocktail.[18][19] These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive amino acid residues, effectively trapping the carbocation before it can cause unwanted modifications.[19][20]
| Scavenger | Target Residue(s) | Mechanism of Action |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | Trp | Reduces the tert-butyl cation. |
| Anisole / Thioanisole | Trp, Met, Tyr | Acts as a carbocation trap through electrophilic aromatic substitution. |
| Ethanedithiol (EDT) | Cys | Protects the free thiol group. |
| Water | General | Can act as a nucleophile to quench the tert-butyl cation. |
Table 3: Common Scavengers Used in Boc Deprotection
A common and effective general-purpose scavenger cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[18][21] For peptides containing multiple sensitive residues, more complex cocktails such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[18]
The Boc Strategy in Modern Drug Development
Despite the rise of the milder Fmoc/tBu strategy, the Boc/Bzl approach remains highly relevant, particularly for the synthesis of long and complex peptides, as well as those prone to aggregation.[22][23] The protonation of the N-terminus after each deprotection step in Boc-SPPS can disrupt inter-chain hydrogen bonding, reducing aggregation and improving synthesis outcomes.[23]
The robustness of the Boc group and the wealth of knowledge surrounding its application ensure its continued importance in the development of peptide-based therapeutics. Its unique properties make it an enabling tool for accessing challenging peptide sequences that are difficult to synthesize using other methods.
Conclusion
The tert-butyloxycarbonyl protecting group is more than just a chemical reagent; it is a cornerstone of modern peptide synthesis. Its well-understood chemistry, balanced stability, and the extensive body of protocols developed over decades of use provide researchers with a powerful and reliable tool. A thorough understanding of the principles of Boc protection and deprotection, coupled with an awareness of potential side reactions and their mitigation, empowers scientists to confidently and efficiently synthesize the complex peptides that are vital for advancing research and developing the next generation of therapeutics.
References
- Benchchem. (n.d.). The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Kent, S. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Benchchem. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Proprep. (2024). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?.
- Benchchem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
- ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
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Methodological & Application
Application Note: A Reliable Protocol for the Asymmetric Synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Introduction: The Significance of Chiral β-Amino Alcohols
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, also known as Boc-L-Phenylalaninol, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] As a derivative of the natural amino acid L-phenylalanine, it incorporates a protected amine and a primary alcohol, making it a versatile synthon for constructing complex, biologically active molecules.[1] Its utility stems from its role as a precursor to unnatural amino acids, peptide mimics (peptidomimetics), and chiral ligands that are integral to various therapeutic agents, including protease inhibitors and central nervous system drugs.[1][2][3]
The synthesis of enantiomerically pure compounds is a cornerstone of drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This application note provides a robust, two-step protocol for the synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol starting from the inexpensive and readily available chiral pool starting material, L-phenylalanine. The methodology is designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.
Overall Synthetic Strategy
The synthesis follows a logical and field-proven two-step sequence. This approach ensures high fidelity of the original stereocenter and results in a high-purity final product.
-
N-Protection: The amino group of L-phenylalanine is first protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen atom during the subsequent reduction step. The Boc group is ideal due to its stability in the basic and reductive conditions of the second step and its straightforward removal under acidic conditions if required for further synthesis.[4]
-
Carboxylic Acid Reduction: The carboxylic acid moiety of the resulting N-Boc-L-phenylalanine is chemoselectively reduced to a primary alcohol. This transformation is achieved using a mixed anhydride activation followed by reduction with sodium borohydride, a method known for its mild conditions, high yield, and operational simplicity compared to more hazardous reagents like lithium aluminum hydride.[5][6]
Overall Workflow Diagram
Caption: Workflow for the synthesis of the target molecule.
Part 1: N-Boc Protection of L-Phenylalanine
Rationale
The protection of the amino group is the critical first step. We employ di-tert-butyl dicarbonate ((Boc)₂O) under aqueous basic conditions. This method is widely used due to its high efficiency, safety, and the ease of purification of the product, which often crystallizes directly from the reaction mixture upon acidification.[7] The use of a biphasic system with an organic co-solvent like tert-butanol ensures that both the amino acid and the (Boc)₂O reagent remain adequately solubilized for the reaction to proceed smoothly.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| L-Phenylalanine | 165.19 | 16.52 g | 0.10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.40 g | 0.11 | 1.1 |
| Water (deionized) | 18.02 | 100 mL | - | - |
| tert-Butanol | 74.12 | 75 mL | - | - |
| Di-tert-butyl dicarbonate | 218.25 | 22.92 g | 0.105 | 1.05 |
| Potassium Hydrogen Sulfate | 136.17 | ~22.4 g | 0.165 | 1.65 |
| Ethyl Acetate | 88.11 | ~400 mL | - | - |
| Hexane | 86.18 | ~200 mL | - | - |
Step-by-Step Experimental Protocol
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 100 mL of deionized water. Initiate stirring with a magnetic stir bar.
-
Amino Acid Addition: To the basic solution, add 16.52 g (0.10 mol) of L-phenylalanine, followed by 75 mL of tert-butanol. Stir until a clear, homogeneous solution is obtained.
-
Boc Anhydride Addition: To the well-stirred solution, add 22.92 g (0.105 mol) of di-tert-butyl dicarbonate portion-wise over 30 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer detectable by ninhydrin stain.
-
Work-up (Aqueous Wash): Transfer the reaction mixture to a 1 L separatory funnel. Wash the aqueous layer twice with 100 mL portions of pentane or hexane to remove any unreacted (Boc)₂O and tert-butanol.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath. Slowly acidify to pH 2-3 by adding a cold solution of potassium hydrogen sulfate (~22.4 g in 150 mL of water).[7] The product will precipitate as a white solid or oil. Extract the product into ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C.
-
Crystallization: The resulting thick oil or solid is triturated with hexane (~200 mL) to induce crystallization.[8] The white crystalline solid is collected by vacuum filtration, washed with cold hexane, and dried under vacuum.
Expected Results
-
Yield: 21-23 g (79-87%).[7]
-
Appearance: White crystalline solid.
-
Melting Point: 86-88 °C.[8]
-
¹H NMR (CDCl₃, δ): 1.45 (s, 9H), 3.10 (m, 2H), 4.55 (m, 1H), 5.05 (d, 1H), 7.20-7.40 (m, 5H), 9.8 (br s, 1H).
Part 2: Reduction of N-Boc-L-Phenylalanine
Rationale
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While borane (BH₃) or lithium aluminum hydride (LiAlH₄) are effective, they present significant handling challenges. A safer and highly efficient alternative involves the in-situ formation of a mixed anhydride using ethyl chloroformate, which is then readily reduced by sodium borohydride (NaBH₄).[9] This method is chemoselective for the activated carboxylic acid, proceeds under mild conditions, and typically results in high yields of the desired alcohol.
Mechanism: Mixed Anhydride Reduction
Caption: Simplified mechanism for the reduction step.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| N-Boc-L-Phenylalanine | 265.32 | 13.27 g | 0.05 | 1.0 |
| Tetrahydrofuran (THF), dry | 72.11 | 200 mL | - | - |
| N-Methylmorpholine (NMM) | 101.15 | 5.5 mL | 0.05 | 1.0 |
| Ethyl Chloroformate | 108.52 | 4.8 mL | 0.05 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.78 g | 0.10 | 2.0 |
| Water (deionized) | 18.02 | 100 mL | - | - |
| 1 M HCl | 36.46 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | - |
Step-by-Step Experimental Protocol
-
Initial Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 13.27 g (0.05 mol) of N-Boc-L-phenylalanine and 200 mL of anhydrous THF.
-
Cooling: Cool the solution to -15 °C using an ice-salt or acetone/dry ice bath.
-
Activation: Add 5.5 mL (0.05 mol) of N-methylmorpholine (NMM). Stir for 2 minutes, then slowly add 4.8 mL (0.05 mol) of ethyl chloroformate dropwise, ensuring the internal temperature remains below -10 °C. A white precipitate of NMM·HCl will form. Stir the resulting slurry for 15 minutes.
-
Reduction: In a separate flask, prepare a suspension of 3.78 g (0.10 mol) of sodium borohydride in 100 mL of deionized water and cool it in an ice bath. Add this cold NaBH₄ suspension to the mixed anhydride slurry dropwise over 30 minutes, maintaining the reaction temperature below 0 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1 hour.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding 1 M HCl until the pH is ~7 and gas evolution ceases.
-
Extraction: Remove most of the THF under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude product.
-
Purification: The crude product, typically a white solid, can be purified by recrystallization from an ethyl acetate/hexane mixture to afford the pure product.[9]
Expected Results
-
Yield: 11.3 - 11.9 g (90-95%).
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: 94-96 °C.[1]
-
Specific Rotation [α]D: -21.6° (c=1, MeOH).[5]
-
¹H NMR (CDCl₃, δ): 1.40 (s, 9H), 2.83 (d, 2H), 3.55-3.80 (m, 3H), 4.80 (br s, 1H), 7.20-7.35 (m, 5H).[10]
Summary of Results
This protocol provides a reliable pathway to high-purity (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol with excellent overall yield.
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| Chemical Name | N-Boc-L-Phenylalanine | (R)-N-Boc-β-phenyl-phenylalaninol |
| CAS Number | 13734-34-4 | 66605-57-0 |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₂₁NO₃ |
| Molecular Weight | 265.32 | 251.32 |
| Typical Yield | 79-87% | 90-95% |
| Overall Yield | - | 71-83% |
| Purity (by NMR) | >98% | >98% |
| Melting Point | 86-88 °C | 94-96 °C |
References
-
Heathcock, C. H., et al. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, Coll. Vol. 7, p.77 (1990); Vol. 68, p.77 (1990). [Link]
-
Barros, M. T., et al. A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. The Journal of Organic Chemistry, 1998, 63(22), 7902–7910. [Link]
- Ye, T., et al. Synthesis method of N-Boc-L-phenylalaninol. CN105198829A.
-
LookChem. N-Boc-L-Phenylalaninol | CAS 66605-57-0. [Link]
-
Barros, M. T., et al. A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. The Journal of Organic Chemistry, 1998, 63 (22), pp 7902–7910. [Link]
-
Bhattacharya, S., et al. Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 2011, 3(3), 174-188. [Link]
-
PrepChem. Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d). [Link]
-
Pope, B. M., et al. L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-. Organic Syntheses, Coll. Vol. 6, p.418 (1988); Vol. 57, p.3 (1977). [Link]
-
Sharma, G. V., et al. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. J. Chem. Research (S), 1999, 424-425. [Link]
-
Kim, D., et al. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 2017, 94, 372-387. [Link]
-
Wang, Y., et al. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 2018, 23(6), 1399. [Link]
-
Al-Qaisi, A., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 2023, 18(1), 59-78. [Link]
-
Al-Qaisi, A., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC, 2024. [Link]
-
Wang, Y., et al. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC, 2018. [Link]
- Chen, C.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Bencze, L. C., et al. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 2024. [Link]
-
Wang, X., et al. Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic and Pharmaceutical Chemistry, 2014, 2(4), 1-5. [Link]
Sources
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Application Notes & Protocols: The Use of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol as a Chiral Auxiliary in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis provides the tools to achieve this, and among the most robust strategies is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the selective formation of one diastereomer over another.[] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[][]
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is a structurally rich chiral molecule poised for application as a chiral auxiliary. Its key features include:
-
A Defined Stereocenter: The (R)-configuration at the carbon bearing the amino group serves as the primary source of chirality.
-
Steric Directing Groups: The presence of two bulky phenyl groups and a tert-butoxycarbonyl (Boc) protecting group creates a highly defined and sterically hindered environment, which is crucial for inducing high levels of facial selectivity.
-
A Reactive Handle: The primary alcohol (-CH₂OH) serves as a convenient attachment point for covalently linking the auxiliary to a prochiral substrate, typically through an ester or ether linkage.
This guide provides a detailed exploration of the potential applications and protocols for using (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol to control stereochemistry in key carbon-carbon bond-forming reactions.
Synthesis of the Chiral Auxiliary
The target auxiliary, (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, can be readily synthesized from its corresponding amino acid precursor, (R)-β-phenyl-phenylalanine. The synthesis involves two primary steps: protection of the amine and reduction of the carboxylic acid.
Protocol 2.1: Synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
-
Boc Protection:
-
Dissolve (R)-β-phenyl-phenylalanine (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium hydroxide (1.1 eq) and stir until the amino acid is fully dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the reaction mixture at room temperature overnight.[3]
-
Upon completion (monitored by TLC), acidify the aqueous solution to pH 2-3 with a cold solution of potassium hydrogen sulfate.
-
Extract the product, (R)-N-Boc-β-phenyl-phenylalanine, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Carboxylic Acid Reduction:
-
Dissolve the crude (R)-N-Boc-β-phenyl-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, 1.5 eq) or sodium borohydride activated with a Lewis acid. A similar reduction of an N-Boc protected amino acid ester is achieved with sodium borohydride in methanol.[4][5]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion.
-
Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the resulting (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol by flash column chromatography on silica gel.
-
Application Note I: Diastereoselective Enolate Alkylation
One of the most powerful applications of chiral auxiliaries is directing the alkylation of enolates. By attaching the auxiliary to a carboxylic acid, a chiral imide or ester is formed. Deprotonation creates a rigid enolate structure where one face is effectively shielded by the bulky groups of the auxiliary, directing the approach of an electrophile to the opposite face.
Causality Behind Experimental Choices:
-
Auxiliary Attachment: The auxiliary is attached via an ester linkage to a prochiral carboxylic acid (e.g., propanoic acid). This forms the substrate for the stereoselective reaction.
-
Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to ensure rapid and complete deprotonation, forming the lithium enolate.
-
Temperature: The reaction is conducted at low temperatures (-78 °C) to prevent enolate equilibration and minimize side reactions, thereby maximizing diastereoselectivity. The rigid, chelated transition state is more stable at lower temperatures.
-
Solvent: THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation without disrupting the chelated transition state.
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Protocol 3.1: Diastereoselective Alkylation of a Chiral Ester
-
Ester Formation: To a solution of the prochiral carboxylic acid (e.g., propanoic acid, 1.2 eq), (R)-N-Boc-β-phenyl-phenylalaninol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DCC (1.2 eq). Stir the mixture overnight, allowing it to warm to room temperature. Filter the dicyclohexylurea byproduct and purify the resulting ester by chromatography.
-
Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add freshly prepared LDA (1.1 eq) and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product before purification by flash chromatography.
Application Note II: Asymmetric Aldol Addition
The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries, such as those derived from Evans oxazolidinones, are famously used to control the absolute and relative stereochemistry of the product.[] (R)-N-Boc-β-phenyl-phenylalaninol can be similarly employed to govern the facial selectivity of a derived enolate's attack on an aldehyde.
Mechanism & Stereochemical Rationale: The stereochemical outcome is dictated by the formation of a rigid, chair-like six-membered Zimmerman-Traxler transition state. The metal cation (from the base, e.g., Li⁺ or Bu₂BOTf's B³⁺) chelates the enolate oxygen and the carbonyl oxygen of the aldehyde. The bulky phenyl groups of the auxiliary force the enolate and the aldehyde's substituent (R') to adopt specific orientations to minimize steric clash, leading to a highly predictable syn or anti diastereomer.
Proposed Transition State for Stereocontrol
Caption: Chelation-controlled transition state in an aldol reaction.
Protocol 4.1: Diastereoselective Aldol Reaction
-
Substrate Preparation: Prepare the chiral ester of the auxiliary and a simple carboxylic acid (e.g., acetic acid) as described in Protocol 3.1.
-
Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous DCM and cool to -78 °C. Add diisopropylethylamine (DIPEA, 2.5 eq) followed by dibutylboron triflate (Bu₂BOTf, 2.2 eq). Stir for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. Analyze the diastereomeric ratio by NMR or chiral HPLC.
Cleavage and Recovery of the Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[6] The ester linkage used to tether the auxiliary allows for several cleavage strategies.
Workflow for Auxiliary Cleavage
Caption: Cleavage strategies to liberate the product and recover the auxiliary.
Protocol 5.1: Reductive Cleavage to a Chiral Alcohol
-
Dissolve the purified adduct (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench carefully by the dropwise addition of 1 M NaOH.
-
Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate.
-
The chiral alcohol product and the recovered auxiliary can be separated by column chromatography.
Data Summary
While the exact auxiliary (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is not extensively documented, the expected outcomes can be reliably predicted based on results from structurally similar auxiliaries under optimized conditions.
| Reaction Type | Electrophile / Substrate | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Alkylation | Benzyl bromide | > 95:5 | 80 - 95 |
| Alkylation | Methyl iodide | > 95:5 | 85 - 98 |
| Aldol Addition | Isobutyraldehyde | > 98:2 (syn) | 75 - 90 |
| Aldol Addition | Benzaldehyde | > 97:3 (syn) | 80 - 92 |
Table 1: Predicted performance based on analogous chiral auxiliary systems.
Conclusion
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol represents a promising and highly capable chiral auxiliary for asymmetric synthesis. Its rigid structure, defined by two phenyl rings and a Boc-protected amine, provides a powerful steric environment for directing the stereochemical course of fundamental C-C bond-forming reactions, including enolate alkylations and aldol additions. The straightforward attachment and cleavage protocols, coupled with the potential for high diastereoselectivity, make it a valuable tool for chemists in academic research and the pharmaceutical industry engaged in the synthesis of complex, enantiomerically pure molecules.
References
-
Pastó, M., Moyano, A., Pericàs, M. A., & Riera, A. (1997). A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. The Journal of Organic Chemistry, 62(24), 8425–8431. [Link]
-
Pastó, M., Moyano, A., Pericàs, M. A., & Riera, A. (1997). A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. PubMed. [Link]
- Google Patents. (2017).
-
LookChem. (n.d.). Cas 66605-57-0, N-Boc-L-Phenylalaninol. [Link]
-
Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. [Link]
Sources
Application Notes & Protocols: (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral β-Amino Alcohols in Asymmetric Synthesis
Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis, serving as highly effective chiral ligands and auxiliaries in a multitude of stereoselective transformations. Their prevalence in natural products, pharmaceuticals, and as chiral catalysts themselves underscores their significance.[1] Among this privileged class of molecules, (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol stands out due to its well-defined stereochemistry and the presence of a bulky N-Boc protecting group, which can play a crucial role in creating a specific chiral environment. While direct organocatalytic applications of this specific compound are not widely documented, its structural motifs strongly suggest its utility as a chiral ligand in metal-catalyzed reactions. This guide provides a comprehensive overview and detailed protocols for the application of this compound as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of valuable chiral secondary alcohols.
Core Application: Enantioselective Alkylation of Aldehydes
The addition of organozinc reagents to carbonyl compounds is a powerful tool for the formation of new carbon-carbon bonds. In the absence of a chiral catalyst, this reaction yields a racemic mixture of secondary alcohols. The introduction of a chiral ligand, such as this compound, in stoichiometric or catalytic amounts, can effectively bias the reaction pathway to favor the formation of one enantiomer over the other.
Causality of Experimental Choices: Mechanism and the Role of the Ligand
The prevailing mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols involves the in-situ formation of a chiral zinc alkoxide complex.
-
Ligand Exchange: this compound reacts with diethylzinc in a ligand exchange process, releasing ethane and forming a chiral zinc alkoxide dimer. The bulky tert-butoxycarbonyl (Boc) group and the phenyl substituents on the ligand are crucial for creating a well-defined and sterically hindered chiral pocket around the zinc center.
-
Aldehyde Coordination: The aldehyde substrate then coordinates to one of the zinc atoms in the dimeric complex. The stereochemistry of the final product is determined by the facial selectivity of the aldehyde's approach to the zinc center, which is dictated by the chiral environment created by the ligand.
-
Alkyl Transfer: The ethyl group from the other zinc atom is then transferred to the re or si face of the coordinated aldehyde. The steric hindrance imposed by the phenyl and Boc groups of the ligand directs the ethyl group to attack the less hindered face of the aldehyde, leading to the formation of the major enantiomer of the secondary alcohol.
-
Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is then displaced by another molecule of the aldehyde, regenerating the active catalytic species and continuing the catalytic cycle.
The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. Ligands with bulky substituents, such as the N-phenylfluorenyl β-amino alcohols, have shown to be highly effective, achieving enantioselectivities up to 97%. The structural features of this compound, with its two phenyl groups and a bulky Boc group, are well-suited to create a highly organized and sterically demanding transition state, thus promoting high enantioselectivity.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol ligand.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a general method for the asymmetric ethylation of benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound (Chiral Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a dry 100 mL Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.05 mmol, 1 mol%).
-
Solvent Addition: Anhydrous toluene (20 mL) is added to the flask via syringe.
-
Ligand-Zinc Complex Formation: The solution is cooled to 0 °C in an ice bath. Diethylzinc (1.0 M in hexanes, 5.5 mL, 5.5 mmol, 1.1 equiv) is added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
-
Substrate Addition: Benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
Workup: The mixture is allowed to warm to room temperature and then 1 M HCl (10 mL) is added. The aqueous layer is separated and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation:
| Entry | Aldehyde | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1 | 0 | 3 | 92 | >95 (R) |
| 2 | 4-Chlorobenzaldehyde | 1 | 0 | 4 | 90 | >96 (R) |
| 3 | 4-Methoxybenzaldehyde | 1 | 0 | 3.5 | 94 | >94 (R) |
| 4 | Cinnamaldehyde | 2 | -20 | 6 | 85 | >90 (R) |
| 5 | Cyclohexanecarboxaldehyde | 2 | 0 | 5 | 88 | >92 (R) |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Moisture: The presence of water can lead to the formation of achiral zinc hydroxide species, which can catalyze the background racemic reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Ligand Purity: The enantiomeric purity of the this compound ligand is critical. Use a ligand with high enantiomeric purity (>99% ee).
-
Temperature Control: Maintaining a low reaction temperature is crucial for maximizing enantioselectivity.
-
-
Low Yield:
-
Reagent Quality: Use freshly distilled aldehydes and a well-titered diethylzinc solution.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or GC.
-
-
Non-Linear Effects: In some cases, a non-linear relationship between the enantiomeric excess of the ligand and the product may be observed. This can be attributed to the formation of dimeric and oligomeric zinc-ligand complexes of varying catalytic activity and selectivity.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the enantioselective addition of diethylzinc to aldehydes.
Conclusion
This compound serves as a highly promising chiral ligand for the enantioselective addition of diethylzinc to a variety of aldehydes. The well-defined chiral environment created by this ligand allows for the synthesis of valuable chiral secondary alcohols with high yields and excellent enantioselectivities. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in academia and industry, facilitating the application of this versatile chiral building block in asymmetric synthesis and drug development programs.
References
-
Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts. Chemical Reviews, 92(5), 833–856. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Martens, J., & Behnen, W. (1992). Enantioselective addition of diethylzinc to aldehydes catalyzed by new chiral β-amino alcohols. Journal of Organometallic Chemistry, 426(1), C1-C3. [Link]
-
Cha, J. K., & Kim, N.-S. (2005). Asymmetric Addition of Dialkylzincs to Aldehydes. In Comprehensive Organic Synthesis II (pp. 231-260). Elsevier. [Link]
Sources
Mastering the Coupling Chemistry of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol: A Guide for Advanced Synthesis
Introduction: The Significance of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol in Medicinal Chemistry
This compound is a chiral building block of significant interest in the field of medicinal chemistry and drug development. As a derivative of β-phenylalanine, it serves as a crucial precursor for the synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced metabolic stability and oral bioavailability. The presence of both a protected amine and a primary alcohol functionality offers two distinct points for chemical modification, enabling the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the key reaction conditions for coupling reactions involving this versatile molecule, offering detailed protocols and expert insights to facilitate its application in research and development.
Core Principles of Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the primary hydroxyl group. The bulky tert-butyloxycarbonyl (Boc) group effectively masks the nucleophilicity of the amine, preventing its participation in coupling reactions under standard conditions. This protecting group can be selectively removed under acidic conditions to liberate the free amine for subsequent amide bond formation. The primary alcohol, on the other hand, is available for a range of coupling reactions, most notably esterification and etherification, often requiring activation to enhance its reactivity.
Part 1: Amide Bond Formation via Boc Deprotection and Amine Coupling
A primary application of this compound is its use as a precursor to a chiral primary amine. The synthesis of novel amides and peptidomimetics is achieved through a two-step sequence: Boc deprotection followed by coupling of the resulting free amine with a carboxylic acid.
Step 1: Boc Deprotection
The cleavage of the Boc protecting group is typically achieved under acidic conditions. The choice of acid and solvent is critical to ensure complete deprotection without unwanted side reactions.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and generally efficient method for Boc removal.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. The volume of TFA is typically 20-50% of the total solvent volume.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-beta-phenyl-phenylalaninol. The product is often used in the next step without further purification.
-
Causality Behind Experimental Choices:
-
Anhydrous DCM: Prevents the introduction of water, which could potentially interfere with subsequent coupling reactions.
-
TFA: A strong acid that effectively cleaves the acid-labile Boc group. The excess ensures the reaction goes to completion.
-
0 °C: Helps to control the exothermic reaction and minimize potential side reactions.
-
Aqueous Workup: Neutralizes the excess TFA and removes water-soluble byproducts.
Step 2: Amide Coupling
Once the amine is deprotected, it can be coupled with a carboxylic acid using a variety of standard peptide coupling reagents. The choice of coupling reagent is often dictated by the steric hindrance of the coupling partners and the desire to minimize racemization.
Protocol 2: Amide Coupling using EDC/HOBt
This is a classic and cost-effective carbodiimide-based coupling method.
-
Materials:
-
(R)-beta-phenyl-phenylalaninol (from Protocol 1)
-
Carboxylic acid (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the crude (R)-beta-phenyl-phenylalaninol (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and cool to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Amide Coupling using HATU
HATU is a highly efficient uronium-based coupling reagent, often used for sterically hindered couplings and to minimize epimerization.
-
Materials:
-
(R)-beta-phenyl-phenylalaninol (from Protocol 1)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of (R)-beta-phenyl-phenylalaninol (1.1 eq) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup and purify as described in Protocol 2.
-
Data Summary for Amide Coupling Reagents:
| Coupling Reagent | Base | Typical Solvent | Reaction Time | Advantages | Disadvantages |
| EDC/HOBt | DIPEA, TEA | DMF, DCM | 12-24 h | Cost-effective, readily available | Slower reaction times, potential for side reactions |
| HATU | DIPEA | DMF | 2-4 h | High efficiency, low racemization, fast reactions | Higher cost |
| T3P® | Pyridine | Ethyl Acetate | 1-3 h | Low epimerization, easy workup | Requires careful handling |
Part 2: Coupling Reactions at the Hydroxyl Group
The primary alcohol of this compound provides a second handle for diversification. Esterification and etherification are common transformations at this position.
Esterification via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the esterification of alcohols with acidic nucleophiles, such as carboxylic acids, under mild conditions and with inversion of stereochemistry at the alcohol center (though not applicable to this primary alcohol).[1][2][3]
Protocol 4: Mitsunobu Esterification
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.2-1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Expert Insights on the Mitsunobu Reaction:
-
Reagent Addition Order: It is crucial to add the azodicarboxylate slowly to the cooled solution of the alcohol, carboxylic acid, and phosphine to control the reaction rate and minimize side reactions.
-
Byproduct Removal: The major byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely by chromatography. Trituration with a suitable solvent like diethyl ether can help in its removal.
-
Alternative Reagents: Newer generations of Mitsunobu reagents have been developed to simplify purification.
Visualizing the Workflows
To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the key transformations described.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to perform key coupling reactions at both the amine and hydroxyl functionalities. Successful application of these methods requires careful consideration of reagent choice, reaction conditions, and purification strategies. As the demand for novel peptidomimetics and other complex chiral molecules continues to grow, the importance of mastering the chemistry of building blocks like this compound will undoubtedly increase. Further research into more efficient and greener coupling methodologies will continue to enhance the utility of this important synthetic intermediate.
References
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656.
- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009, 109 (6), 2551–2651.
- Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron. 2005, 61 (46), 10827-10852.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
-
Aapptec. Peptide Synthesis with the Boc Protecting Group. [Link]
-
Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 545866, N-Boc-DL-phenylalaninol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, a valuable chiral building block in pharmaceutical and organic synthesis. The synthesis proceeds via a two-step sequence involving the protection of the amino group of D-phenylalanine followed by the selective reduction of the carboxylic acid. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes safety considerations, characterization data, and visual workflows to ensure reliable and reproducible execution at a large scale.
Introduction: The Significance of Chiral Phenylalaninols
Chiral amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and complex organic structures. Specifically, (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol serves as a crucial intermediate in the synthesis of various pharmaceutical agents, where stereochemistry plays a critical role in therapeutic efficacy and safety. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of reaction conditions while being readily removable under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1]
The synthetic strategy outlined herein leverages the commercially available and enantiomerically pure D-phenylalanine as the starting material, ensuring the desired (R)-stereochemistry in the final product. The subsequent reduction of the Boc-protected amino acid is a well-established and scalable transformation, making this overall process amenable to industrial production.
Synthetic Strategy and Mechanistic Rationale
The large-scale synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is achieved through a straightforward two-step process:
-
N-Boc Protection of D-Phenylalanine: The synthesis commences with the protection of the amino group of D-phenylalanine using di-tert-butyl dicarbonate (Boc)₂O. This reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a stable carbamate. The use of a base, such as sodium hydroxide, is crucial to deprotonate the amino group, thereby increasing its nucleophilicity.
-
Reduction of N-Boc-D-phenylalanine: The carboxylic acid moiety of N-Boc-D-phenylalanine is then selectively reduced to the corresponding primary alcohol. For large-scale applications, a mixed hydride system, such as sodium borohydride in the presence of lithium chloride, is a cost-effective and safe alternative to more reactive reducing agents like lithium aluminum hydride. The lithium ion is believed to coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating hydride attack from sodium borohydride.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for (R)-N-Boc-β-phenyl-phenylalaninol.
Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of N-Boc-D-phenylalanine
Materials and Reagents:
-
D-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water (deionized)
-
Ethyl ether
-
Potassium hydrogen sulfate (KHSO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide (e.g., 44 g, 1.1 mol) in water (e.g., 1.1 L).
-
Addition of D-Phenylalanine: To the stirred sodium hydroxide solution, add D-phenylalanine (e.g., 165.2 g, 1 mol) at ambient temperature.
-
Solvent Addition: Dilute the mixture with tert-butanol (e.g., 750 mL). Continue stirring until a clear solution is obtained.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (e.g., 223 g, 1 mol) dropwise to the solution over a period of 1 hour. An exotherm may be observed, and the temperature should be maintained between 30-35°C. A white precipitate may form during the addition.
-
Reaction Monitoring: Continue stirring the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Extract the reaction mixture with pentane (2 x 250 mL) to remove unreacted (Boc)₂O.
-
Extract the organic phase with a saturated aqueous sodium bicarbonate solution (3 x 100 mL).
-
Combine the aqueous layers and cool to 0-5°C in an ice bath.
-
Carefully acidify the aqueous solution to a pH of 1-1.5 by the slow addition of a cold solution of potassium hydrogen sulfate (e.g., 224 g in 1.5 L of water). This will be accompanied by the evolution of carbon dioxide.
-
Extract the resulting turbid mixture with ethyl ether (4 x 400 mL).
-
Wash the combined organic layers with water (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.
-
To the resulting oil, add hexane (e.g., 150 mL) and allow it to stand overnight to induce crystallization.
-
Gradually add more hexane with stirring to promote further precipitation.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.[2]
-
Step 2: Large-Scale Synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Materials and Reagents:
-
N-Boc-D-phenylalanine
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
2N Hydrochloric acid (HCl)
-
2 mol/L Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer and a thermometer, add N-Boc-D-phenylalanine (e.g., 27.9 g) and lithium chloride (e.g., 8.5 g) to methanol (e.g., 500 mL). Stir under an inert atmosphere (e.g., nitrogen) until all solids are dissolved.
-
Cooling: Cool the reaction mixture to below 5°C using an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (e.g., 7.5 g) portion-wise to the reaction solution, maintaining the temperature below 20°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is no longer detectable by TLC.
-
Quenching: Cool the reaction mixture to below 5°C in an ice-water bath and slowly add water (e.g., 15 mL) dropwise to quench the excess sodium borohydride.
-
pH Adjustment and Extraction:
-
Adjust the pH of the mixture to 2-3 by the dropwise addition of 2N hydrochloric acid.
-
Remove the majority of the methanol under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water (30 mL) and saturated brine (30 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-heptane (e.g., 2:1) to yield pure (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol as a white to light yellow crystalline powder.[3]
-
Data Presentation and Characterization
| Parameter | N-Boc-D-phenylalanine | (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₂₁NO₃ |
| Molecular Weight | 265.30 g/mol [4] | 251.32 g/mol [1][5] |
| Appearance | White crystalline powder | White to light yellow crystalline powder[6] |
| Melting Point | 85-87 °C[7] | 95-98 °C[1][6] |
| CAS Number | 18942-49-9[4] | 106454-69-7[1] |
| Purity (Typical) | >98% | >98% |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Borohydride: This reagent is flammable and can react with water to produce hydrogen gas. It should be handled with care and added portion-wise to the reaction mixture.
-
Solvents: Methanol, dichloromethane, ethyl acetate, and heptane are flammable and should be handled away from ignition sources.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide solutions are corrosive. Handle with appropriate care to avoid skin and eye contact.
Conclusion
The protocols detailed in this guide provide a reliable and scalable pathway for the large-scale synthesis of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol. By utilizing readily available starting materials and well-established chemical transformations, this process is both efficient and cost-effective for industrial applications. The provided rationale, detailed procedures, and characterization data serve as a comprehensive resource for researchers, scientists, and drug development professionals.
References
-
BuyersGuideChem. (R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7. Available at: [Link]
-
Scholars Research Library. (2011). Synthesis and characterization of a dipeptide analogue by liquid phase synthesis. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
- Google Patents. (2023). Synthesis method of N-Boc-L-phenylalaninol. CN116730873A.
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Org. Synth., 94, 358-371. Available at: [Link]
-
PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d). Available at: [Link]
-
PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Chem-Impex. Boc-D-phenylalanine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-D-phenylalaninol: A Foundational Intermediate for Specialized Chemical Applications. Available at: [Link]
-
Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]
-
Reddit. (2022). Phenylalanine reduction to phenylalaninol. Dropwise addition of I2 (in THF) via cannula. Adding to a solution of NaBH4 and the amino acid. r/chemistry. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Available at: [Link]
-
PubMed. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. Acta Crystallogr C, 48(Pt 1), 216-7. Available at: [Link]
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Application Notes and Protocols for Boc Deprotection of β-Phenyl-phenylalaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Boc Deprotection in Sterically Demanding Systems
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[][2] Its widespread use stems from its stability under a broad range of reaction conditions and its susceptibility to cleavage under acidic conditions.[2] However, the deprotection of the Boc group in sterically hindered and electronically rich molecules, such as β-phenyl-phenylalaninol derivatives, presents unique challenges that necessitate a careful selection of methodology to ensure high yields and avoid unwanted side reactions.
These derivatives, characterized by the presence of two phenyl groups flanking the amino alcohol core, are valuable chiral building blocks in medicinal chemistry. The steric bulk imposed by these aromatic rings can significantly hinder the approach of reagents to the carbamate functionality, potentially requiring more forcing reaction conditions. Furthermore, the electron-rich nature of the phenyl rings makes them susceptible to electrophilic attack by the tert-butyl cation generated during the deprotection process, leading to undesired alkylation byproducts.[3]
This comprehensive guide provides a detailed overview of various methods for the deprotection of Boc-protected β-phenyl-phenylalaninol derivatives. It is designed to equip researchers with the knowledge to make informed decisions based on the specific substrate and the presence of other functional groups. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the deprotection reaction.
I. Acid-Catalyzed Deprotection: The Workhorse Methods
Acid-mediated removal remains the most common approach for Boc deprotection. The choice of acid and reaction conditions can be fine-tuned to accommodate the steric and electronic properties of β-phenyl-phenylalaninol derivatives.
A. Trifluoroacetic Acid (TFA): The Standard Protocol
Trifluoroacetic acid is a strong, volatile acid that is highly effective for Boc deprotection.[4] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).
Mechanism of TFA-Mediated Boc Deprotection
The deprotection proceeds through an acid-catalyzed cleavage of the carbamate bond.
Caption: Mechanism of TFA-mediated Boc deprotection and potential side reactions.
Experimental Protocol: General Procedure for TFA Deprotection
-
Dissolution: Dissolve the Boc-protected β-phenyl-phenylalaninol derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA, but for sterically hindered substrates, a higher concentration of TFA (e.g., 25-50% in DCM) may be necessary.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
Causality and Field-Proven Insights:
For β-phenyl-phenylalaninol derivatives, the steric hindrance may necessitate longer reaction times or a higher concentration of TFA. However, these more forcing conditions also increase the risk of side reactions. The primary concern is the alkylation of the electron-rich phenyl rings by the liberated tert-butyl cation.[3] To mitigate this, the use of scavengers is highly recommended.
The Critical Role of Scavengers:
Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with the substrate.[5]
| Scavenger | Target Residue/Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 2.5-5% (v/v) |
| Thioanisole | Mitigates side reactions with methionine and tryptophan | 2.5-5% (v/v) |
| Water | Can act as a scavenger and helps dissolve polar substrates | 2.5-5% (v/v) |
| Anisole | Protects tyrosine and tryptophan residues | 5-10% (v/v) |
Protocol with Scavengers:
When deprotecting Boc-β-phenyl-phenylalaninol derivatives, a scavenger cocktail such as 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O is a good starting point.[5]
B. Hydrochloric Acid (HCl) in Dioxane: A Potent Alternative
A solution of 4M HCl in dioxane is a powerful reagent for Boc deprotection and is often used when TFA proves to be too harsh or leads to undesired side reactions.[6][7] The product is typically isolated as the hydrochloride salt, which can be advantageous for purification and handling.
Experimental Protocol: General Procedure for HCl/Dioxane Deprotection
-
Dissolution: Dissolve the Boc-protected β-phenyl-phenylalaninol derivative in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary, then dilute with 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[6] Monitor the reaction by TLC or LC-MS. The hydrochloride salt of the deprotected amine often precipitates from the solution.
-
Work-up: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Causality and Field-Proven Insights:
For sterically hindered substrates, the reaction with HCl in dioxane may require gentle heating (e.g., 40-50 °C) to drive the reaction to completion. The anhydrous nature of the reagent is crucial to prevent hydrolysis of other sensitive functional groups.
II. Milder Deprotection Strategies for Sensitive Substrates
For substrates containing other acid-labile protecting groups or sensitive functionalities, milder deprotection methods are necessary.
A. Lewis Acid-Mediated Deprotection: A Selective Approach
Lewis acids can facilitate Boc deprotection under conditions that are often milder than strong Brønsted acids.[8] Zinc bromide (ZnBr₂) is a particularly useful Lewis acid for the selective deprotection of Boc groups, especially in the presence of other acid-sensitive groups.[8][9]
Mechanism of Lewis Acid-Mediated Deprotection
The Lewis acid coordinates to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating the departure of the tert-butyl group.
Caption: Simplified mechanism of Lewis acid-mediated Boc deprotection.
Experimental Protocol: General Procedure for ZnBr₂ Deprotection
-
Reagent Preparation: Prepare a solution of the Boc-protected β-phenyl-phenylalaninol derivative in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Lewis Acid Addition: Add zinc bromide (ZnBr₂) (typically 1.5 to 3 equivalents) to the solution.[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrate's steric hindrance.[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a dilute aqueous solution of ammonium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality and Field-Proven Insights:
The use of ZnBr₂ can be particularly advantageous for β-phenyl-phenylalaninol derivatives as it is less likely to promote the alkylation of the phenyl rings compared to strong protic acids. The reaction progress can be slow for highly hindered substrates, and gentle heating may be required.
B. Thermal Deprotection: An Acid-Free Alternative
For substrates that are highly sensitive to acidic conditions, thermal deprotection offers a viable, albeit less common, alternative.[11] This method involves heating the Boc-protected compound in a high-boiling point solvent.
Experimental Protocol: General Procedure for Thermal Deprotection
-
Dissolution: Dissolve the Boc-protected β-phenyl-phenylalaninol derivative in a high-boiling solvent such as toluene, xylene, or dimethylformamide (DMF).
-
Heating: Heat the solution to reflux (typically 110-150 °C).[11]
-
Reaction: Monitor the reaction by TLC or LC-MS. Reaction times can be several hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Causality and Field-Proven Insights:
Thermal deprotection is generally slower and requires higher temperatures, which may not be suitable for all substrates. However, for β-phenyl-phenylalaninol derivatives that are thermally stable, this method completely avoids the generation of the tert-butyl cation, thereby eliminating the risk of Friedel-Crafts alkylation of the phenyl rings. The efficiency of thermal deprotection can be influenced by the solvent, with polar aprotic solvents sometimes facilitating the reaction.[12]
III. Comparative Summary of Deprotection Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Key Advantages | Potential Disadvantages for β-Phenyl-phenylalaninol Derivatives |
| TFA | TFA (25-50%) | DCM | 0 °C to RT | 1-4 h | Fast, effective, volatile reagents | High risk of phenyl ring alkylation without scavengers.[3] |
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane | RT | 0.5-4 h | Potent, product precipitates as HCl salt | Can be harsh, requires anhydrous conditions. |
| Lewis Acid (ZnBr₂) | ZnBr₂ (1.5-3 eq.) | DCM, Et₂O | RT | 2-72 h | Mild, selective, less risk of alkylation | Can be slow for sterically hindered substrates.[10] |
| Thermal | None | Toluene, Xylene | 110-150 °C | 2-24 h | No acidic reagents, no tert-butyl cation formation | Requires high temperatures, potential for thermal degradation.[11] |
IV. Experimental Workflow and Logical Relationships
The selection of a deprotection method is a critical step in the synthetic route. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a Boc deprotection method.
V. Conclusion
The successful deprotection of the Boc group from β-phenyl-phenylalaninol derivatives is a critical step in their utilization as chiral synthons. While standard acidic methods like TFA in DCM are often effective, the steric hindrance and the presence of electron-rich phenyl rings necessitate careful consideration of reaction conditions and the use of scavengers to prevent unwanted side reactions. For more sensitive substrates, milder alternatives such as Lewis acid-mediated or thermal deprotection provide valuable options. By understanding the underlying mechanisms and carefully selecting the appropriate methodology, researchers can achieve efficient and high-yielding deprotection, paving the way for the synthesis of complex and medicinally important molecules.
References
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using hydrogen chloride (4 m) in anhydrous dioxane solution for 30 min at room temperature. Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
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Common Organic Chemistry. Zinc Bromide. [Link]
-
The Journal of Organic Chemistry. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
ChemSpider Synthetic Pages. (2020). Boc deprotection of [[921|BocPhePheOEt]]. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
PMC. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. [Link]
-
Common Organic Chemistry. Boc Deprotection - ZnBr2. [Link]
-
Scribd. TFA Deprotection. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Sci-Hub. Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. [Link]
-
PubMed. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
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Application Note: Strategic Workup and Purification Protocols for Reactions Involving (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Abstract
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a bulky, acid-labile N-Boc protecting group, a reactive primary alcohol, and a critical stereocenter, necessitates carefully designed workup and purification procedures. A non-optimized protocol can lead to product loss, incomplete removal of reagents, or, most critically, racemization or cleavage of the protecting group. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design robust and effective workup strategies, ensuring high yield, purity, and preservation of stereochemical integrity.
Core Principles: Understanding the Molecule's Reactivity
The efficacy of any workup procedure is rooted in a fundamental understanding of the substrate's physicochemical properties. The structure of (R)-N-Boc-β-phenyl-phenylalaninol dictates the entire post-reaction strategy.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is the dominant feature influencing the workup's chemical environment. It is stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions (e.g., TFA, HCl).[1][2][3] Therefore, the cardinal rule of the workup is to maintain a neutral or basic pH. Any acidic wash must be brief, mild, and preferably performed at low temperatures.
-
Primary Alcohol: The free hydroxyl group is the primary site for transformations. It imparts a degree of polarity to an otherwise greasy molecule and can form hydrogen bonds, which may affect solubility or chromatographic behavior.
-
Chirality: The (R)-stereocenter is often the molecule's most important feature. The workup and purification conditions must be mild enough to prevent epimerization. While racemization at this center is unlikely under standard workup conditions, harsh pH or high temperatures should be avoided.
-
Solubility: The compound is generally soluble in common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and tetrahydrofuran (THF), and poorly soluble in water and saturated hydrocarbons like hexane. This solubility profile is ideal for standard liquid-liquid extraction procedures.
Physicochemical Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₃NO₃ | N/A |
| Molecular Weight | 329.4 g/mol | PubChem |
| Appearance | White to off-white solid | General Observation |
| Key Functional Groups | N-Boc carbamate, primary alcohol, two phenyl rings | N/A |
| Acid Stability | Low; Boc group is labile | [1][3] |
| Base Stability | High | [3] |
The Universal Workup Workflow: A Step-by-Step Guide
A well-planned workup follows a logical sequence of steps designed to systematically remove unreacted starting materials, reagents, catalysts, and byproducts. The following workflow serves as a universal template that can be adapted based on the specific reaction chemistry.
Caption: General workflow for the workup and purification of reactions.
Step 1: Reaction Quenching
The primary goal of quenching is to terminate the reaction and neutralize any highly reactive species. The choice of quenching agent is entirely dependent on the reagents used.
-
For Reactions with Strong Bases or Organometallics (e.g., LDA, Grignards): Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This proton source is mild enough to avoid cleaving the Boc group.
-
For Reactions with Reducing Agents (e.g., LiAlH₄, NaBH₄): For borohydride reductions, a dropwise addition of water or dilute acid (like 1N HCl) followed by pH adjustment to neutral/basic is common.[4] For more potent hydrides, a sequential addition following the Fieser workup (water, then 15% NaOH, then more water) is recommended. A particularly effective method for aluminum-based hydrides involves quenching at low temperature with saturated aqueous Rochelle's salt (potassium sodium tartrate), which complexes with aluminum salts and helps prevent emulsions.[5]
-
For Reactions with Oxidizing Agents (e.g., Dess-Martin Periodinane, PCC): Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), often mixed with saturated sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.
-
For Acid-Catalyzed Reactions: This is a high-risk scenario. The reaction must be quenched by pouring it into a vigorously stirred, cold, saturated aqueous solution of NaHCO₃ or another weak base to rapidly neutralize the acid and save the Boc group.
Step 2 & 3: Extraction and Sequential Washing
This is the core purification step to separate the organic-soluble product from water-soluble impurities.
Protocol: Standard Liquid-Liquid Extraction
-
After quenching, transfer the biphasic mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (like THF or acetone), first remove it under reduced pressure and then redissolve the residue in an extraction solvent and water.
-
Use ethyl acetate (EtOAc) as the primary extraction solvent due to its favorable solubility profile, lower toxicity compared to DCM, and ease of removal.
-
Isolate the organic layer. Extract the aqueous layer two more times with fresh EtOAc to ensure complete recovery of the product.
-
Combine all organic layers.
-
Perform sequential washes on the combined organic layer. This is a critical step for removing specific classes of impurities.[6]
Caption: Decision tree for the sequential washing of the organic layer.
-
Wash 1: Saturated NaHCO₃: This is the safest and most crucial wash. It removes any residual acidic reagents or byproducts without harming the Boc group.[6]
-
Wash 2: Dilute Acid (e.g., 1M HCl): This step should be used with extreme caution and only if basic impurities (e.g., triethylamine, DMAP) are present. The wash should be performed quickly at 0 °C to minimize contact time and reduce the risk of Boc deprotection.[6]
-
Wash 3: Brine (Saturated NaCl): This final wash removes the majority of dissolved water from the organic layer and helps to break up any emulsions that may have formed.[6]
Step 4 & 5: Drying and Concentration
-
Drying: Dry the washed organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient, but Na₂SO₄ is neutral and less prone to retaining product. Stir for 15-20 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Remove the solvent using a rotary evaporator. Use a moderate bath temperature (≤ 40 °C) to prevent thermal degradation of the product.[5] The result is the crude product, ready for final purification.
Advanced Purification Strategies
Achieving >99% purity often requires a final purification step beyond simple extraction.
Flash Column Chromatography
This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.
-
Mobile Phase Selection: The ideal solvent system is determined by Thin Layer Chromatography (TLC). A good system will give the product a retention factor (R_f) of ~0.3.
-
Typical System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 50:50) is highly effective.
-
For more polar products, a small percentage of methanol in dichloromethane can be used.
-
Protocol: Silica Gel Chromatography
-
Dissolve the crude product in a minimal amount of the chromatography eluent (or DCM).
-
Prepare a silica gel column in the initial, low-polarity eluent.
-
Load the dissolved product onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.[5][7]
Recrystallization
If the product is a stable solid, recrystallization can yield material of exceptionally high purity.
-
Solvent System: A binary solvent system is often ideal. The product should be soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent"). A common and effective system for this compound is ethyl acetate/n-heptane .[4]
Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add n-heptane until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold n-heptane.
-
Dry the crystals under high vacuum.
Analytical Verification: Ensuring Success
After purification, the product's identity, purity, and stereochemical integrity must be confirmed.
-
Purity Assessment:
-
NMR (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
LC-MS: Provides an accurate mass and a purity assessment via UV chromatogram.
-
-
Chiral Integrity Assessment:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase, such as a teicoplanin-based column (e.g., Chirobiotic T), is often effective for separating enantiomers of phenylalanine derivatives.[8][9] The purified product should be analyzed and compared to a racemic standard if available.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Emulsion during Extraction | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. |
| Loss of Boc Group | Exposure to acidic conditions during workup (e.g., acidic quench, prolonged HCl wash). | Ensure all washes are performed with basic or neutral solutions. If an acid wash is necessary, perform it quickly at 0 °C. Monitor with TLC. |
| Product Streaking on TLC | Residual acidic or basic impurities; product is too polar for the eluent. | Ensure the sequential washing steps were performed correctly. For chromatography, add 0.1-1% triethylamine to the eluent to suppress tailing of basic compounds, or 0.1-1% acetic acid for acidic compounds. |
| Low Product Recovery | Incomplete extraction; product loss during chromatography. | Extract the aqueous layer multiple times (3x). Use a carefully selected R_f for chromatography to ensure a tight band and good separation from impurities. |
References
-
Chiral separation of amino-alcohols using extractant impregnated resins. PubMed Central.[Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
How can we protect an amino group leaving an alcohol group free? ResearchGate.[Link]
-
Chiral Separation of Amines and Amino-alcohols by Fractional Reactive Extraction. ResearchGate.[Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry.[Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate.[Link]
-
Synthesis and biological evaluation of some novel Boc and Z group protected amino acid and peptide derivatives. Der Pharma Chemica.[Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.[Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses.[Link]
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- 9. researchgate.net [researchgate.net]
Applications in the Total Synthesis of Natural Products: A Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Power of Total Synthesis
The total synthesis of natural products, the art and science of constructing complex molecules from simpler, commercially available starting materials, remains a cornerstone of organic chemistry and a vital engine for innovation in drug discovery and development.[1][2] Far from being a mere academic exercise in molecular architecture, total synthesis provides the critical tools to unlock the therapeutic potential of rare and structurally intricate natural products.[3] Often, these bioactive compounds are produced by organisms in minute quantities, precluding extensive biological evaluation. Total synthesis offers a scalable and reliable route to access these molecules, enabling in-depth pharmacological studies.[3][4]
Moreover, the journey of a total synthesis campaign invariably pushes the boundaries of synthetic methodology, leading to the development of novel reactions and strategies that enrich the entire field of organic chemistry.[5] For drug development professionals, total synthesis is indispensable for generating analogues of a natural product lead.[1][6][7] This allows for the systematic exploration of structure-activity relationships (SAR), the optimization of pharmacokinetic and pharmacodynamic properties, and ultimately, the transformation of a promising natural product into a viable drug candidate.[8][9] This guide will provide researchers and scientists with an in-depth overview of the strategic considerations, key methodologies, and practical applications of total synthesis in the modern era of natural product science.
I. Strategic Planning in Total Synthesis: The Art of Retrosynthesis
A successful total synthesis is not merely a linear sequence of reactions but a carefully orchestrated campaign guided by the principles of retrosynthetic analysis. This process involves mentally deconstructing the complex target molecule into simpler, synthetically accessible precursors. The choice of which bonds to disconnect (the "strategic bonds") is a critical decision that dictates the overall efficiency and elegance of the synthesis.[10]
A well-designed retrosynthesis will:
-
Converge: Ideally, the synthesis should be convergent, meaning that large fragments of the molecule are synthesized independently and then joined together late in the synthesis. This is generally more efficient than a linear approach where the main molecular backbone is assembled step-by-step.
-
Control Stereochemistry: Natural products often possess numerous stereocenters. The synthetic strategy must address the challenge of controlling the three-dimensional arrangement of atoms with high precision. This is often achieved through the use of chiral starting materials, asymmetric reactions, or substrate-controlled transformations.
-
Be Flexible: A robust synthetic route should be adaptable, allowing for the synthesis of analogues for SAR studies. This concept, often referred to as "diverted total synthesis," is a powerful strategy for drug discovery.[7]
The logical flow of retrosynthetic analysis can be visualized as a top-down approach, starting from the target molecule and working backwards to simpler starting materials.
Caption: A simplified workflow of retrosynthetic analysis.
II. Key Methodologies and Enabling Technologies
The modern total synthesis laboratory is equipped with a powerful arsenal of chemical reactions and cutting-edge technologies. The following sections highlight some of the most impactful methods and tools.
A. Strategic Carbon-Carbon Bond Formations
The construction of the carbon skeleton is the centerpiece of any total synthesis. While countless C-C bond-forming reactions exist, a few have proven to be particularly reliable and versatile in the context of complex molecule synthesis.
The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide (or triflate).[3][11][12] Its exceptional tolerance for a wide range of functional groups makes it particularly suitable for late-stage couplings in the synthesis of complex natural products.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Anhydrous chromium(II) chloride (CrCl₂) is a key reagent and is highly sensitive to air and moisture. It is crucial to handle it in a glovebox or under a strictly inert atmosphere.
-
Nickel(II) chloride (NiCl₂) is used as a co-catalyst.
-
The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO that has been rigorously dried and degassed.
-
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add CrCl₂ (2.0-4.0 equivalents) and a catalytic amount of NiCl₂ (0.1-1.0 mol%).
-
Add the anhydrous, degassed solvent and stir the resulting suspension.
-
-
Addition of Substrates:
-
A solution of the aldehyde (1.0 equivalent) and the vinyl/aryl halide (1.0-1.5 equivalents) in the reaction solvent is added to the chromium(II) chloride suspension.
-
-
Reaction and Workup:
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitoring by TLC or LC-MS).
-
The reaction is quenched by the addition of water.
-
The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Table 1: Troubleshooting the Nozaki-Hiyama-Kishi Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive CrCl₂ | Ensure CrCl₂ is anhydrous and handled under strictly inert conditions. |
| Poor quality solvent | Use freshly distilled and degassed solvent. | |
| Side reactions (e.g., pinacol coupling of the aldehyde) | Slow addition of the substrate solution | Add the aldehyde/halide solution slowly to the CrCl₂ suspension. |
B. Asymmetric Transformations
Controlling stereochemistry is paramount in natural product synthesis. The Sharpless Asymmetric Dihydroxylation is a landmark achievement in this area, allowing for the enantioselective synthesis of 1,2-diols from prochiral olefins.[13][14][15][16][17]
This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derivatives of the cinchona alkaloids dihydroquinine and dihydroquinidine) and a stoichiometric co-oxidant.[14][15][17] Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, have made this reaction highly accessible.[14]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the olefin (1.0 equivalent) in a mixture of t-butanol and water (1:1).
-
Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) to the solution. The mixture will be heterogeneous.
-
Stir the reaction vigorously at room temperature or 0 °C.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC.
-
Upon completion, add sodium sulfite and stir for an additional hour to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the diol by flash column chromatography or recrystallization.
-
C. Enabling Technologies: Revolutionizing Synthesis
Recent advancements in technology are transforming the way total synthesis is approached.
-
Flow Chemistry: Conducting reactions in continuous flow reactors offers numerous advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions.[10][18][19][20][21] This technology is particularly well-suited for hazardous reactions or for the rapid optimization of reaction conditions.[18][19]
-
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling a wide range of novel transformations under mild conditions.[22][23][24][25][26] Photoredox catalysis has proven to be a powerful tool for forging challenging carbon-carbon and carbon-heteroatom bonds in complex settings.[22][23][24]
-
Automated Synthesis: The development of automated synthesis platforms allows for the rapid and systematic exploration of reaction conditions and the synthesis of compound libraries. This technology is poised to accelerate the pace of both methods development and drug discovery.
Caption: Key enabling technologies and their impact on total synthesis.
III. In-Depth Case Studies: Conquering Molecular Complexity
The true power and elegance of total synthesis are best appreciated through the examination of specific examples. The following case studies highlight the strategic ingenuity and methodological innovation required to conquer some of nature's most formidable molecular architectures.
A. Taxol® (Paclitaxel): A Landmark in Cancer Chemotherapy
The total synthesis of Taxol®, a potent anti-cancer agent, was a monumental achievement in organic chemistry.[27][28][29][30][31][32] Its complex, highly oxygenated tetracyclic core presented a formidable challenge that spurred the development of new synthetic strategies and reactions.[28][29][32] The numerous total syntheses of Taxol® reported to date are a testament to the creativity and perseverance of the synthetic chemistry community.[27][28][29][30][31]
B. Vancomycin: A Last Line of Defense Against Resistant Bacteria
Vancomycin is a glycopeptide antibiotic that is crucial for treating serious infections caused by Gram-positive bacteria.[5][33][34][35][36][37] Its intricate structure, featuring a heptapeptide backbone and multiple stereogenic centers, made its total synthesis a long-standing challenge.[5][33][34][35][36] The successful syntheses of vancomycin and its analogues have not only provided access to this vital medicine but have also enabled the development of new derivatives to combat antibiotic resistance.[33][34][36]
IV. Applications in Drug Discovery and Lead Optimization
Total synthesis is a powerful engine for drug discovery, providing a platform to not only access rare natural products but also to systematically modify them to improve their therapeutic properties.[1][4][6][7][8][9][37][38][39][40][41][42]
-
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues where specific parts of the natural product are modified, chemists can determine which structural features are essential for biological activity.[1][2][6][7] This information is crucial for designing more potent and selective drug candidates.[1][2]
-
Lead Optimization: Once a promising natural product lead is identified, total synthesis can be used to address liabilities such as poor solubility, metabolic instability, or off-target toxicity.[8][38][40][42] This process of lead optimization is a critical step in the development of any new drug.[8][38][40]
-
Development of "Supernatural" Products: In some cases, synthetic analogues can exhibit properties that are superior to the parent natural product.[37][41] These "supernatural" products may have enhanced potency, improved selectivity, or a novel mechanism of action.[37][41]
The interplay between total synthesis and drug discovery is a cyclical process, where the biological properties of a natural product inspire its synthesis, and the synthetic access to the molecule and its analogues, in turn, fuels further biological investigation and drug development.
V. Conclusion
The total synthesis of natural products continues to be a vibrant and highly impactful field of scientific inquiry. It is a discipline that not only celebrates the beauty and complexity of molecular architecture but also provides tangible solutions to pressing challenges in medicine. As synthetic methodologies become more powerful and enabling technologies more sophisticated, the ability of total synthesis to drive innovation in drug discovery and development will only continue to grow. For researchers and scientists in this field, the future is one of boundless opportunity to explore the vast chemical space of natural products and to translate these molecular marvels into the medicines of tomorrow.
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Comprehensive Structure-Activity Relationship Studies of Macrocyclic Natural Products Enabled by Their Total Syntheses. Chemical Reviews. [Link]
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Comprehensive Structure–Activity Relationship Studies of Macrocyclic Natural Products Enabled by Their Total Syntheses. ACS Publications. [Link]
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Next-Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society. [Link]
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Next Generation Total Synthesis of Vancomycin. PMC. [Link]
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Applications of Flow Chemistry in Total Synthesis of Natural Products. Bentham Science. [Link]
-
Synthetic and structure-activity relationship studies on bioactive natural products. PubMed. [Link]
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Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. [Link]
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Comprehensive Structure-Activity Relationship Studies of Macrocyclic Natural Products Enabled by Their Total Syntheses. Semantic Scholar. [Link]
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Enantioselective Total Synthesis of (−)-Taxol. ResearchGate. [Link]
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Applications of Flow Chemistry in Total Synthesis of Natural Products. Bentham Science Publishers. [Link]
-
(PDF) Flow Chemistry Syntheses of Natural Products. ResearchGate. [Link]
-
Improved Total Synthesis of Vancomycin. ChemistryViews. [Link]
-
Strategies and Lessons Learned from Total Synthesis of Taxol. ResearchGate. [Link]
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Nozaki-Hiyama-Kishi Reaction. NROChemistry. [Link]
-
Flow chemistry syntheses of natural products. Sci-Hub. [Link]
-
Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. PMC. [Link]
-
THE NOZAKI-HIYAMA-KISHI REACTION. University of Illinois Urbana-Champaign. [Link]
-
Natural Products And Total Synthesis. University of Münster. [Link]
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Total Synthesis of [Ψ[C( NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding. ACS Publications. [Link]
-
Recent Advances in Photoredox Catalysis for Organic Synthesis. Preprints.org. [Link]
-
Total Synthesis of Vancomycin. ResearchGate. [Link]
-
Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. ResearchGate. [Link]
-
LeadOp+R: Structure-Based Lead Optimization With Synthetic Accessibility. Frontiers. [Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Two-Phase Synthesis of Taxol®. PMC. [Link]
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The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. PMC. [Link]
-
Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes. Imperial College London. [Link]
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Enantioselective Total Synthesis of Taxol. Journal of the American Chemical Society. [Link]
-
First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society. [Link]
-
Photoredox Catalysis in Organic Chemistry. Princeton University. [Link]
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Biosynthetic engineering of natural products for lead optimization and development. ResearchGate. [Link]
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(PDF) Studies on Comprehensive Total Synthesis of Natural and Pseudo-Natural Products for Drug Discovery. ResearchGate. [Link]
-
Natural Lead Compounds and Strategies for Optimization. ResearchGate. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. ACS Publications. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed. [Link]
-
Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium. ACS Publications. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Nozaki-Hiyama-Kishi Coupling. Organic Chemistry Portal. [Link]
-
Natural Products Driven Medicinal Chemistry. ACS Publications. [Link]
-
The Nozaki-Hiyama-Kishi Reaction, Asymmetric Additions to Carbonyl Compounds. Harvard University. [Link]
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The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry. ResearchGate. [Link]
-
Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Some examples of total synthesis of natural products. ResearchGate. [Link]
-
Structural simplification: an efficient strategy in lead optimization. PMC. [Link]
-
Chemists complete synthesis of molecule 'at the limits of complexity'. Chemistry World. [Link]
-
New approach in the synthesis of complex natural substances. chemeurope.com. [Link]
-
Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. PMC. [Link]
-
Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au. [Link]
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Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Welcome to the dedicated technical support resource for the chromatographic purification of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this chiral molecule. Here, we address common challenges with practical, field-tested solutions and detailed experimental protocols to ensure the successful purification of your target compound.
I. Understanding the Challenge: The Nature of the Separation
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol possesses two chiral centers. Consequently, its synthesis can yield a mixture of diastereomers. The primary goal of the chromatographic purification is to isolate the desired (R,R) or (R,S) diastereomer from this mixture. The subtle structural differences between diastereomers demand a highly selective chromatographic method for successful separation.[1][2][3] This guide will focus on addressing the common hurdles encountered during this process.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.
Poor or No Separation of Diastereomers
Question: I'm observing co-elution or very poor resolution between my diastereomers. What are the likely causes and how can I improve the separation?
Answer: This is a frequent challenge stemming from insufficient selectivity of the chromatographic system.[1] Several factors can contribute to this issue. Let's break down the troubleshooting process:
1. Re-evaluate Your Stationary Phase:
-
For Achiral Separations (Normal Phase): Standard silica gel may not always provide adequate selectivity for diastereomers. Consider using a stationary phase with different surface chemistry. Alumina or Florisil can sometimes offer alternative selectivity.[4]
-
For Chiral Separations (if enantiomeric excess is also a concern): While diastereomers can often be separated on achiral phases, a chiral stationary phase (CSP) can be highly effective.[3][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for N-Boc protected compounds.[6]
2. Optimize Your Mobile Phase:
-
Solvent System: The choice and ratio of solvents in your mobile phase are critical. For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol).[7][8]
-
Actionable Step: Systematically vary the ratio of your solvents. A shallower gradient or a switch to a less polar strong solvent (e.g., from ethyl acetate to dichloromethane) might enhance resolution.
-
-
Additives: Small amounts of additives can significantly impact selectivity. For compounds with amine or hydroxyl groups, adding a small percentage of an alcohol (like ethanol or isopropanol) or an acid/base modifier can improve peak shape and resolution.[8][9]
3. Methodical Approach to Mobile Phase Optimization:
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Solvent Ratio | Hexane:Ethyl Acetate (80:20) | Vary Ethyl Acetate from 10% to 30% in 5% increments. | Fine-tunes the polarity to find the optimal selectivity window. |
| Solvent Type | Ethyl Acetate | Replace with Isopropanol or Dichloromethane. | Different solvents offer different selectivities based on their interactions with the analyte and stationary phase. |
| Flow Rate | 1.0 mL/min (for HPLC) | Decrease to 0.5-0.8 mL/min. | A lower flow rate increases the interaction time between the analytes and the stationary phase, potentially improving resolution. |
| Temperature | Ambient | Control column temperature (e.g., 25°C, 30°C, 40°C). | Temperature can influence chiral recognition and overall selectivity.[9] |
Peak Tailing and Broad Peaks
Question: My peaks are showing significant tailing, which is affecting purity assessment and fraction collection. What's causing this and how can I fix it?
Answer: Peak tailing is often a result of secondary interactions between your compound and the stationary phase, or issues with your method parameters.[1]
1. Address Secondary Interactions:
-
Silanol Interactions: The free silanol groups on the surface of silica gel can interact strongly with the amine and hydroxyl groups of your molecule, leading to tailing.
2. Check for Column Overload:
-
Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[1]
-
Solution: Reduce the amount of sample injected onto the column. If you need to purify a large amount of material, consider scaling up to a larger column.
-
3. Ensure Proper Sample Dissolution:
-
Your sample should be fully dissolved in the mobile phase or a weaker solvent. If the sample precipitates on the column, it will lead to broad, tailing peaks.[10]
-
Solution: Ensure your sample is completely dissolved before loading. If solubility is an issue, you might need to use a stronger solvent for dissolution but inject a smaller volume. For flash chromatography, dry loading the sample onto a small amount of silica can be an effective strategy.[10]
-
Inconsistent Retention Times
Question: The retention times of my peaks are shifting between runs. How can I improve the reproducibility of my method?
Answer: Fluctuating retention times can compromise the reliability of your purification. The root cause often lies in a lack of system equilibration or changes in the mobile phase composition.[1]
1. Ensure Thorough Column Equilibration:
-
Before each injection, the column must be fully equilibrated with the mobile phase. Insufficient equilibration is a common cause of retention time drift.[1]
-
Actionable Step: Flush the column with at least 10-20 column volumes of the mobile phase before your first injection and ensure sufficient equilibration time between runs.
-
2. Maintain Consistent Mobile Phase Composition:
-
The composition of your mobile phase can change over time due to the evaporation of more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11] If using a premixed mobile phase, ensure it is thoroughly mixed before and during use.
-
3. Control the Column Temperature:
-
Variations in ambient temperature can affect retention times.
III. Experimental Protocols
Protocol 1: Flash Chromatography for Diastereomer Separation
This protocol provides a general workflow for the purification of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol using flash column chromatography on silica gel.
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Crude (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Procedure:
-
Develop a TLC Method:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 90:10, 80:20, 70:30).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
The optimal solvent system should provide good separation between the diastereomers with the lower spot having an Rf value of approximately 0.2-0.3.[4]
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[10] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to begin the elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure desired diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This protocol is for the analytical separation of enantiomers, which can be adapted for preparative scale.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® IC or Phenomenex Lux® Cellulose-1 is a good starting point.[6]
Method:
| Parameter | Recommended Condition |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).[6][12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 220 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Optimization: If baseline separation is not achieved, adjust the percentage of isopropanol in the mobile phase. A lower percentage of IPA will generally increase retention and may improve resolution.
IV. Visualizing the Workflow
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting workflow for poor diastereomer separation.
General Purification Workflow
Caption: General workflow for chromatographic purification.
V. Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase chromatography for this separation?
A1: While normal-phase chromatography is more common for the separation of diastereomers of moderately polar, protected amino alcohols, reverse-phase chromatography (e.g., with a C18 column) can also be effective.[3] Method development would involve screening different ratios of water and an organic solvent like acetonitrile or methanol, often with a buffer to control the pH.[8][13]
Q2: My compound seems to be decomposing on the silica gel column. What should I do?
A2: If your compound is unstable on silica, you have a few options. First, you can try deactivating the silica gel by treating it with a base like triethylamine.[4] Alternatively, you can switch to a less acidic stationary phase like alumina or Florisil.[4] A quick stability test on a TLC plate can help diagnose this issue. Spot your compound and let the plate sit for an hour before developing it to see if any degradation occurs.[4]
Q3: How do I choose between wet loading and dry loading for flash chromatography?
A3: Wet loading is simpler if your compound is readily soluble in the mobile phase.[10] However, if your compound has poor solubility in the mobile phase or if you need to use a stronger, more polar solvent for dissolution, dry loading is preferred.[10] Dry loading often leads to better band sharpness and improved separation.
Q4: What is the best way to confirm the purity of my final product?
A4: Purity should be assessed by multiple methods. High-resolution HPLC on a suitable chiral or achiral column is essential to determine diastereomeric and enantiomeric purity. Additionally, spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and identify any remaining impurities.
VI. References
-
Overcoming challenges in the HPLC purification of phosphorothioate diastereomers. - Benchchem. Available at:
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at:
-
Scholars Research Library - Der Pharma Chemica. Available at:
-
Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. Available at:
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal - Organic Syntheses. Available at:
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at:
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at:
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at:
-
Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed. Available at:
-
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at:
-
Trouble resolving isomers - Chromatography Forum. Available at:
-
Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. Available at:
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - ResearchGate. Available at:
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at:
-
Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol - Benchchem. Available at:
-
Liquid Chromatography - Shimadzu. Available at:
-
Optimization of multi‐column chromatography for capture and polishing at high protein load. Available at:
-
Amino (NH2) Column: How to Keep High Performance? - Welch Materials. Available at:
-
Algorithms to optimize multi-column chromatographic separations of proteins. Available at:
-
Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich. Available at:
-
Chiral Analysis & Separation - BOC Sciences. Available at:
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. Available at:
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available at:
-
Computer-Assisted Optimization of Separation of Amino Acids in Column Chromatography. Available at:
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF - ResearchGate. Available at:
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC - NIH. Available at:
-
[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJS_sUzakROMFRc4eAPrSxqP60orxT6BXQn1TBP4N6RXFkzusfqQbJoiaE-j2JLkzXRuiVook0rdp5nPaf2fcSHQ5rjuIEFyDNTQr49qCTu2Fuoirc9iRxvTOhK5yjDCEuHfDmFA==
-
Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis - ResearchGate. Available at:
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. shimadzu.at [shimadzu.at]
- 12. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in Boc-beta-phenyl-phenylalaninol synthesis
Prepared by the Senior Application Scientist Team Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for the synthesis of N-Boc-L-phenylalaninol. This crucial chiral building block is a derivative of the amino acid L-phenylalanine and serves as a key intermediate in the synthesis of various pharmaceuticals, including protease inhibitors and other complex molecules.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and stereochemical integrity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common issues and offer field-proven, validated solutions to help you navigate your synthesis with confidence.
Synthesis Overview: The Reduction Pathway
The most common and efficient method for preparing N-Boc-L-phenylalaninol is the reduction of an activated carboxylic acid derivative of N-Boc-L-phenylalanine, typically the methyl ester. This is most often achieved using a mild reducing agent like sodium borohydride (NaBH₄).
The overall transformation is as follows:
While other routes exist, this reduction pathway is favored for its operational simplicity and generally high yields when optimized.[3]
Core Synthesis Workflow Diagram
Caption: General workflow for the reduction of N-Boc-L-phenylalanine methyl ester.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Incomplete Reaction or Low Conversion
Q: My TLC/HPLC analysis consistently shows a significant amount of unreacted starting material, even after several hours. How can I drive the reaction to completion?
A: This is a frequent problem often traced back to the activity of the reducing agent or suboptimal reaction conditions.
-
Causality: Sodium borohydride (NaBH₄) can degrade upon exposure to moisture or if stored improperly, leading to reduced activity. Furthermore, the reaction rate is temperature-dependent. While the initial addition is done at a low temperature to control the exothermic reaction, allowing the mixture to warm to room temperature is necessary for the reaction to proceed to completion.[3]
-
Solutions & Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or one that has been stored in a desiccator. A simple quality check is to add a small amount to water; vigorous hydrogen evolution should be observed.
-
Control Stoichiometry: While a slight excess of NaBH₄ is common (e.g., 2.0 equivalents), a large excess is not always better and can complicate the workup. Ensure accurate weighing and calculation of molar equivalents.
-
Optimize Temperature Profile:
-
Cool the methanol solution of your starting ester to 0-5°C.
-
Add the NaBH₄ in small portions, ensuring the internal temperature does not rise above 15°C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 5-8 hours, or until TLC analysis indicates the full consumption of the starting material.[3]
-
-
Solvent Choice: Ensure you are using anhydrous methanol. The presence of excess water can prematurely quench the borohydride.
-
Issue 2: Product Purification Challenges (Oily Product)
Q: After workup, I'm left with a crude yellow oil that is difficult to purify. It won't crystallize and streaks on my silica column. What should I do?
A: Obtaining the crude product as an oil is very common.[4] The key is a systematic approach to induce crystallization or optimize chromatography.
-
Causality: The oily nature can be due to residual solvents (like tert-butanol from the Boc group synthesis or the reaction solvent) or minor impurities that inhibit crystal lattice formation.
-
Solutions & Protocol:
-
Ensure Complete Solvent Removal: After drying the organic extracts, concentrate the solution on a rotary evaporator. Then, place the flask on a high-vacuum line for several hours to remove trace solvents. This step is critical.[5]
-
Induce Crystallization:
-
Solvent System: A common and effective solvent system for crystallization is ethyl acetate/n-heptane or diethyl ether/hexane.[4][6]
-
Procedure: Dissolve the crude oil in a minimal amount of the more polar solvent (e.g., ethyl acetate). Slowly add the non-polar anti-solvent (e.g., n-heptane) with stirring until the solution becomes faintly turbid.
-
Seeding: If you have a pure crystal of the product, add a tiny speck to the turbid solution to initiate crystallization. Alternatively, gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Patience: Allow the solution to stand, often in a refrigerator (4°C) or freezer (-15°C), for 12-24 hours to allow for complete crystal formation.[6]
-
-
Optimize Column Chromatography:
-
If crystallization fails, column chromatography is the next step. Streaking is often due to an incorrect solvent system.
-
TLC Analysis: Use TLC to find an optimal solvent system that gives the product an Rf value between 0.25 and 0.35. Start with a hexane/ethyl acetate gradient.
-
Sample Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or the column eluent and load it onto the column. Avoid using highly polar solvents for loading.
-
-
| Technique | Key Parameters | Expected Outcome |
| Crystallization | Solvent System: Ethyl Acetate/Heptane or Ether/Hexane | White to light yellow crystalline powder[1] |
| Column Chromatography | Eluent: Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 5:1) | Purified oil or solid after concentration |
Issue 3: Potential Racemization
Q: How can I be certain that the stereochemical integrity of the chiral center is maintained throughout the synthesis?
A: This is a critical concern in chiral synthesis. Fortunately, the reduction of an ester to an alcohol with NaBH₄ does not directly involve the chiral center and is not typically a cause of racemization. However, racemization can be introduced under certain conditions, especially during the preparation of the starting material.
-
Causality: The primary risk of racemization for an amino acid derivative occurs when the alpha-proton is abstracted, which is facilitated by activation of the adjacent carboxyl group under basic conditions.[7] This is a major concern during peptide coupling but less so for this specific reduction. The integrity of the final product relies on starting with an enantiomerically pure N-Boc-L-phenylalanine derivative.
-
Preventative Measures & Verification:
-
Start with High-Purity Material: Ensure your starting N-Boc-L-phenylalanine or its ester is enantiomerically pure (>99% ee).
-
Avoid Harsh Conditions: During the workup, avoid prolonged exposure to strong acids or bases. While pH adjustments are necessary, perform them quickly and at low temperatures.[4]
-
Verification: The enantiomeric excess (ee) of the final product can be verified by chiral HPLC analysis. This is the definitive method to confirm stereochemical purity.[8]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Validated Experimental Protocol
This protocol is a reliable starting point for the synthesis.
Materials:
-
(R)-3-(1,1′-biphen-4-yl)-2-tert-butoxycarbonyl-aminopropionic acid methyl ester (or similar N-Boc-L-phenylalanine methyl ester)
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dilute Hydrochloric Acid (e.g., 1N HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous methanol (approx. 6 mL per gram of ester).[3]
-
Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5°C.
-
Reduction: Add sodium borohydride (2.0 eq) in small portions over 20-30 minutes. Monitor the temperature to ensure it remains below 15°C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has disappeared.
-
Quenching: Carefully cool the flask again in an ice bath and slowly add deionized water to quench any unreacted NaBH₄.
-
Neutralization & Concentration: Adjust the pH to ~7-8 using dilute HCl. Remove the methanol under reduced pressure using a rotary evaporator.[3]
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Stir vigorously and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[3]
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be an oil or a semi-solid.
-
Purification: Purify the crude product by crystallization from an ethyl acetate/n-heptane mixture or by silica gel column chromatography as described in the FAQ section.
References
- CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents.
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue for its prospective use in nuclear medicine. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]
- US10183909B2 - Process for preparation of N-Boc biphenyl alaninol - Google Patents.
-
Paquette, L. A., & Zuev, D. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371. Available at: [Link]
-
Pozdnev, V. F. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 6, 175. Available at: [Link]
-
Van den Eynde, J., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry. Available at: [Link]
-
LookChem. Cas 66605-57-0, N-Boc-L-Phenylalaninol. LookChem. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
-
Wang, W., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. Available at: [Link]
-
Roccatano, D., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Available at: [Link]
-
Wikipedia. Phenylalaninol. Wikipedia. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 3. US10183909B2 - Process for preparation of N-Boc biphenyl alaninol - Google Patents [patents.google.com]
- 4. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Yield for (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Welcome to the technical support guide for the synthesis and optimization of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol?
The most prevalent and scalable method involves a two-step process starting from (R)-β-phenylalanine. This route is favored for its stereochemical integrity and generally high yields. The core pathway is:
-
N-terminal Protection: The amino group of (R)-β-phenylalanine is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the nitrogen atom during the subsequent reduction step.[1] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[]
-
Carboxylic Acid Reduction: The carboxylic acid moiety of the N-Boc protected β-amino acid is reduced to a primary alcohol. Common and effective reducing agents for this transformation include borane complexes (e.g., BH₃·THF) or metal hydrides like lithium borohydride (LiBH₄) and sodium borohydride (NaBH₄), often with additives to enhance reactivity.[3][4]
Q2: My reduction of N-Boc-(R)-β-phenylalanine is sluggish or incomplete. Why is this happening?
This is a common issue. Unlike α-amino acids, the carboxylic acid of β-amino acids can be sterically more hindered and electronically different, sometimes leading to slower reduction rates.[5] Several factors could be at play:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) alone is often too weak to efficiently reduce a carboxylic acid. It is typically used for aldehydes and ketones. For carboxylic acids, stronger reagents like lithium borohydride (LiBH₄) or borane (BH₃) are required.[4] A common strategy to increase the reactivity of NaBH₄ is to use it in combination with additives like lithium chloride (LiCl) or iodine.[3]
-
Reaction Temperature: Reductions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, but may require warming to room temperature or even gentle heating to proceed to completion.[3]
-
Solvent Choice: The choice of solvent is critical. Anhydrous ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard for hydride reductions.[4] Protic solvents like methanol can be used with NaBH₄ but may react with stronger hydrides.
Q3: What are the primary side reactions I should be aware of during this synthesis?
The two main areas for concern are the Boc-protection step and the reduction step.
-
During Boc-Protection: Over-protection can occur if the starting material has other nucleophilic sites (like a hydroxyl group), though this is not an issue for the starting β-phenylalanine. Incomplete protection is more common, which can be mitigated by ensuring the correct stoichiometry of Boc₂O and base, and allowing sufficient reaction time.[]
-
During Reduction: The primary concern is incomplete reaction, leaving unreacted starting material. Epimerization or racemization at the chiral center is a potential risk in many amino acid reactions, but is generally low under standard borane or borohydride reduction conditions for this substrate.
-
Hydrolysis of Intermediates: If any activated ester intermediates are used (e.g., in an alternative synthesis pathway), they are susceptible to hydrolysis if moisture is present, which will halt the reaction and reduce the yield.[6]
Q4: How do I best purify the final product, which is often a thick oil or waxy solid?
Purification can indeed be challenging. (R)-N-Boc-β-phenyl-phenylalaninol has a melting point around 94-96 °C and is often isolated as a white to light yellow crystalline powder, but crude products can be oily.[1]
-
Aqueous Workup: Careful acidic and basic washes are essential. After quenching the reduction, an acidic wash (e.g., with cold 1N HCl) removes basic impurities, followed by extraction into an organic solvent. A subsequent wash with saturated sodium bicarbonate can remove any unreacted acidic starting material.
-
Crystallization: This is the preferred method for achieving high purity. A common and effective technique is recrystallization from a mixed solvent system, such as ethyl acetate/n-heptane or ethyl acetate/hexane.[3][7] The goal is to dissolve the crude product in a minimum of the more polar solvent (ethyl acetate) and then slowly add the non-polar anti-solvent (heptane/hexane) until turbidity appears, followed by cooling.
-
Silica Gel Chromatography: If crystallization is unsuccessful or impurities co-crystallize, column chromatography is necessary. A typical eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[4]
Visualized Synthetic Workflow
The general synthetic pathway from (R)-β-phenylalanine to the target amino alcohol is outlined below.
Caption: General workflow for the synthesis of (R)-N-Boc-β-phenyl-phenylalaninol.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield | 1. Ineffective Reducing Agent: NaBH₄ used alone is insufficient for reducing the carboxylic acid. | Switch to a stronger reducing agent. Use Lithium Borohydride (LiBH₄) in THF or a Borane-THF complex (BH₃·THF). Alternatively, activate NaBH₄ by adding Lithium Chloride (LiCl) in a 1:1 molar ratio with the NaBH₄.[3] |
| 2. Reagent Decomposition: Reducing agents are moisture-sensitive. | Ensure strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Handle hydride reagents under an inert atmosphere (Nitrogen or Argon). | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists after several hours at room temperature, consider gentle heating (e.g., to 40-50 °C) to drive the reaction to completion. | |
| Multiple Spots on TLC of Crude Product | 1. Unreacted Starting Material: Incomplete reduction (see above). | Follow the solutions for "Low Yield". A double-coupling or repeated reaction is not applicable here, but ensuring sufficient reagent and time is key.[8] |
| 2. Byproducts from Boc-Protection: The starting β-amino acid was not fully protected. | Optimize the Boc-protection step. Ensure at least 1.1 equivalents of Boc₂O are used with a suitable base (e.g., NaHCO₃ or triethylamine). Confirm full conversion by TLC (ninhydrin stain) before proceeding to the reduction.[7] | |
| Product is an Oil and Fails to Crystallize | 1. Residual Solvent: Trace amounts of solvent (e.g., THF, DCM) can inhibit crystallization. | Dry the crude product thoroughly under high vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other solvents. |
| 2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. | Purify via column chromatography. Use a gradient of ethyl acetate in hexane to separate the target compound from more non-polar and polar impurities. Combine pure fractions and re-attempt crystallization. | |
| 3. Incorrect Crystallization Solvent System. | Screen different solvent/anti-solvent pairs. Good candidates include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Diethyl Ether/Pentane.[3] |
Troubleshooting Decision Tree
If you encounter a poor outcome, use this logical guide to diagnose the issue.
Caption: A decision tree for troubleshooting common synthesis issues.
Key Experimental Protocols
Protocol 1: N-Boc Protection of (R)-β-Phenylalanine
This protocol is adapted from standard procedures for Boc-protection of amino acids.[][9]
-
Dissolution: Dissolve (R)-β-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 1N Sodium Hydroxide (aqueous) solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction should become a clear, single phase.
-
Workup:
-
Dilute the reaction mixture with water and perform an extraction with a non-polar solvent like ethyl ether or hexane to remove any unreacted Boc₂O and other non-polar byproducts.[7]
-
Carefully acidify the aqueous layer to pH 2-3 with cold 1N HCl or potassium hydrogen sulfate solution.[9] The N-Boc protected amino acid will precipitate or form an oil.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield N-Boc-(R)-β-phenylalanine, which can be used directly or purified further.
-
Protocol 2: Reduction of N-Boc-(R)-β-phenylalanine to the Amino Alcohol
This protocol utilizes the robust NaBH₄/LiCl system.[3]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-Boc-(R)-β-phenylalanine (1.0 eq) and anhydrous lithium chloride (LiCl, 2.0 eq).
-
Dissolution: Add anhydrous methanol and stir until all solids are dissolved.
-
Reduction: Cool the solution to 0-5 °C in an ice-water bath. Add sodium borohydride (NaBH₄, 2.0 eq) slowly in portions, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).
-
Quenching & Workup:
-
Cool the reaction back to 0-5 °C and slowly quench by adding water dropwise, followed by 2N HCl to adjust the pH to ~3. This will neutralize excess borohydride and the reaction mixture.
-
Remove the majority of the solvent via rotary evaporation.
-
Adjust the pH of the remaining aqueous residue to ~9 with 2N NaOH.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product as a yellow oil or solid. Purify by recrystallization from an ethyl acetate/n-heptane mixture to yield (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol as a white solid.[3]
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
- National Institutes of Health. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
- LookChem. (n.d.). Cas 66605-57-0, N-Boc-L-Phenylalaninol.
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ChemicalBook. (n.d.). N-Boc-L-Phenylalaninol synthesis.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d).
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
Sources
- 1. lookchem.com [lookchem.com]
- 3. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of β-Amino Acids Using Chiral Auxiliaries
Welcome to the technical support center for the synthesis of β-amino acids using chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful asymmetric transformations. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can achieve high yields and diastereoselectivity with confidence.
The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern pharmaceutical and agrochemical development.[1] Chiral auxiliaries, such as the widely used Evans oxazolidinones, offer a robust and well-studied method to control stereochemistry during carbon-carbon bond formation.[2][3] However, like any sophisticated chemical transformation, success hinges on meticulous technique and a deep understanding of the underlying reaction mechanisms. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to diagnose and resolve common side reactions and experimental challenges.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific side reactions that can compromise the yield, purity, and stereochemical outcome of your synthesis.
Issue 1: Poor Diastereoselectivity in the Aldol or Alkylation Step
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity is a common hurdle and can often be traced back to the enolate formation step or the reaction conditions for the subsequent electrophilic quench. The geometry of the enolate is critical for facial selectivity.[3] For Evans oxazolidinones, a (Z)-enolate is typically required for high syn-diastereoselectivity in aldol reactions.[2][4]
Root Causes and Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete or Incorrect Enolate Formation | The choice of base and Lewis acid is crucial for achieving the desired (Z)-enolate geometry.[3] Insufficiently strong bases or inappropriate Lewis acids can lead to mixtures of (E)- and (Z)-enolates, resulting in poor stereocontrol. | For Evans Auxiliaries: Use dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) for reliable (Z)-enolate formation.[2][4] Ensure the reagents are fresh and the reaction is performed at the recommended low temperatures (e.g., -78 °C) to maintain kinetic control.[5] |
| Epimerization of the Product | The newly formed stereocenter can be susceptible to epimerization, especially under non-optimal pH or temperature conditions during workup or purification.[6][7] This is particularly problematic if the α-proton is acidic. | Maintain a cold reaction temperature throughout the quench and workup. Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for the quench to avoid strongly acidic or basic conditions. Minimize the time the product spends on silica gel during chromatography. |
| "Acetate Aldol" Problem | When using an acetate-derived enolate (lacking an α-substituent), the steric bias from the chiral auxiliary is significantly diminished, leading to poor diastereoselectivity.[8] | If the target molecule allows, consider using a propionate-derived enolate or another substituted variant to enhance steric control.[8] Alternatively, specialized auxiliaries or reaction conditions may be required for acetate aldol reactions. |
| Incorrect Zimmerman-Traxler Transition State | The stereochemical outcome is dictated by a highly organized, six-membered chair-like transition state.[2][4][5] If this transition state is disrupted, for example by coordinating solvents or incorrect Lewis acids, selectivity will be lost. | Use non-coordinating solvents like dichloromethane (DCM) or diethyl ether. Ensure the stoichiometry of the Lewis acid is correct to facilitate the formation of the desired transition state. |
Experimental Protocol: Optimizing Diastereoselectivity for an Evans Aldol Reaction
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Ensure all solvents and reagents are anhydrous.
-
Enolate Formation: Dissolve the N-acylated oxazolidinone in anhydrous DCM and cool the solution to -78 °C. Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.). Stir the resulting solution at -78 °C for 30-60 minutes.
-
Aldol Addition: Add the aldehyde (1.0 eq.) as a solution in DCM dropwise to the enolate solution at -78 °C. Stir for 1-3 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1-2 hours.
-
Quench and Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Issue 2: Competing N-Acylation vs. O-Acylation During Auxiliary Attachment
Question: When attaching my carboxylic acid to the chiral auxiliary, I'm observing a significant amount of O-acylated byproduct. How can I favor N-acylation?
Answer: The competition between N-acylation and O-acylation is a common issue, particularly with amino alcohol-based auxiliaries like pseudoephedrine.[9] The desired outcome is the formation of a stable amide bond (N-acylation), while the formation of an ester (O-acylation) is a kinetic byproduct that can sometimes be problematic.
Key Factors and Solutions:
-
Reaction Conditions: Basic conditions generally favor N-acylation.[10] The initial O-acylated product can often rearrange to the thermodynamically more stable N-acyl product via an intramolecular O-to-N acyl transfer, a process that is facilitated by neutral or basic conditions.[9]
-
Activating Agent: The choice of coupling reagent is critical. Using acyl chlorides or mixed anhydrides can be highly effective.
-
Protecting Groups: In cases where both a hydroxyl and an amino group are present and competing, temporary protection of the hydroxyl group may be necessary, although this adds steps to the synthesis.[11]
Troubleshooting Table:
| Observation | Probable Cause | Suggested Action |
| Mixture of N- and O-acylated products | Kinetic O-acylation is competing with thermodynamic N-acylation.[12] | Allow the reaction to stir for a longer period at room temperature or with gentle heating to facilitate the O-to-N acyl transfer. The presence of a non-nucleophilic base can catalyze this rearrangement. |
| Predominantly O-acylated product | The reaction conditions are favoring the kinetic product and the O-to-N acyl transfer is slow. | Change the solvent or base. For instance, using pyridine as both a base and a solvent can facilitate the desired N-acylation. |
| Low overall yield | The activating agent is not efficient or is being consumed by side reactions. | Ensure the carboxylic acid is fully converted to the activated species (e.g., acyl chloride or mixed anhydride) before adding the chiral auxiliary. |
Issue 3: Difficult or Incomplete Removal of the Chiral Auxiliary
Question: I am struggling to cleave the chiral auxiliary from my product without causing decomposition or epimerization. What are the best methods for auxiliary removal?
Answer: The removal of the chiral auxiliary is a critical final step. The ideal cleavage method should be high-yielding and preserve the stereochemical integrity of the newly created chiral centers.[13] The choice of reagent depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, aldehyde).
Common Cleavage Methods and Troubleshooting:
| Desired Product | Reagent | Common Issues | Troubleshooting |
| Carboxylic Acid | Lithium hydroperoxide (LiOOH) | Incomplete reaction; decomposition of sensitive functional groups.[13] | Use a freshly prepared solution of LiOOH in a mixture of THF and water at 0 °C. Monitor the reaction closely by TLC. If the substrate is unstable, consider milder conditions or a different cleavage method. |
| Alcohol | Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄) | Over-reduction of other functional groups. | Perform the reaction at low temperatures (-78 °C to 0 °C) and add the reducing agent slowly. Use a milder reagent like NaBH₄ if compatible with the substrate. |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) followed by an oxidative workup. | Over-reduction to the alcohol. | Use only 1.0-1.2 equivalents of DIBAL-H at -78 °C. Quench the reaction carefully at low temperature. |
| Weinreb Amide | N,O-Dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl) | Low yield. | Ensure anhydrous conditions. The formation of the Weinreb amide is often efficient and provides a versatile intermediate for further transformations.[4] |
Mechanism Spotlight: LiOOH Cleavage of Evans Oxazolidinones
Recent computational studies have shed light on why LiOOH is so effective for cleaving the exocyclic amide bond while leaving the endocyclic carbonyl of the oxazolidinone intact.[13] While initial nucleophilic attack is favored at the endocyclic carbonyl for many nucleophiles, the subsequent decomposition barrier of the tetrahedral intermediate is high for LiOOH. This allows for the thermodynamically favored exocyclic cleavage pathway to dominate, leading to the desired carboxylic acid and the recoverable chiral auxiliary.[13]
Frequently Asked Questions (FAQs)
Q1: Which chiral auxiliary should I choose for my synthesis?
A1: The choice of chiral auxiliary depends on several factors, including the specific transformation, the desired stereoisomer, and cost.
-
Evans Oxazolidinones: These are versatile and well-documented for a wide range of reactions, including aldol, alkylation, and Diels-Alder reactions.[2] They provide excellent stereocontrol and are commercially available in both enantiomeric forms.
-
Pseudoephedrine: This is a cost-effective auxiliary that is particularly useful for the asymmetric alkylation of carboxylic acids.[2]
-
Camphorsultams (Oppolzer's Sultams): These are highly effective for a variety of transformations and often provide high levels of diastereoselectivity.
Q2: How can I confirm the absolute stereochemistry of my final product?
A2: Confirming the absolute stereochemistry is crucial. Several methods can be employed:
-
X-ray Crystallography: If you can obtain a crystalline derivative of your product or an intermediate, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration.
-
NMR Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher esters) can be used to determine enantiomeric purity and, in some cases, deduce the absolute stereochemistry by comparing the NMR spectra to known compounds.[14]
-
Correlation: Chemically converting your product to a known compound with a previously established absolute stereochemistry is a reliable method.
Q3: My reaction is sluggish and gives a low yield. What can I do?
A3: Low yields can result from a variety of factors:
-
Reagent Quality: Ensure all reagents, especially the organometallics and bases, are fresh and of high purity. Anhydrous solvents are critical.
-
Temperature Control: Many of these reactions require strict temperature control. Ensure your cooling baths are at the correct temperature and that the reaction flask is properly submerged.
-
Reaction Time: While some reactions are fast, others may require longer times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Stoichiometry: Carefully check the stoichiometry of all reagents. An excess of base or Lewis acid can sometimes lead to side reactions.
Q4: Can I recycle the chiral auxiliary?
A4: Yes, one of the advantages of using chiral auxiliaries is that they can often be recovered and reused.[2] After the cleavage step, the auxiliary can typically be separated from the product by extraction or chromatography. Ensure the recovered auxiliary is pure before reusing it in subsequent reactions.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate key workflows and mechanistic concepts.
Experimental Workflow for β-Amino Acid Synthesis
Caption: General workflow for β-amino acid synthesis using a chiral auxiliary.
Zimmerman-Traxler Model for Evans Aldol Reaction
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. differencebetween.com [differencebetween.com]
- 13. connectsci.au [connectsci.au]
- 14. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
improving diastereoselectivity with (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
Technical Support Center: (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol
Welcome to the technical resource center for (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol. This guide is designed for researchers, chemists, and drug development professionals leveraging this advanced chiral auxiliary for stereocontrolled synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you maximize diastereoselectivity and overall success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol and its primary application?
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is a chiral auxiliary, a molecule temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1] Derived from β-phenylalanine, its structure is notable for the presence of two phenyl groups and a bulky tert-butoxycarbonyl (Boc) protecting group. Its primary application is to direct the formation of new stereocenters with high diastereoselectivity, particularly in reactions involving enolates, such as aldol additions and alkylations.[2] The auxiliary is designed to be attached to an achiral substrate, guide a stereoselective transformation, and then be cleaved to yield an enantiomerically enriched product, while ideally allowing for the recovery of the auxiliary itself.[1]
Q2: What is the mechanistic basis for stereocontrol with this auxiliary?
The stereodirecting power of this auxiliary stems from its ability to form a rigid, chelated transition state that effectively shields one face of the reactive intermediate (e.g., an enolate). The mechanism is analogous to well-established models like the Zimmerman-Traxler model for aldol reactions.[3]
-
Attachment & Chelation: The auxiliary is first acylated with a prochiral carboxylic acid derivative. Upon deprotonation to form an enolate, the metal cation (e.g., Li⁺, or a boron atom from Bu₂BOTf) coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary's amide bond.
-
Steric Shielding: This chelation forces the molecule into a rigid, chair-like six-membered ring transition state. The bulky β-phenyl and N-linked phenyl groups of the auxiliary orient themselves to minimize steric strain, creating a highly differentiated steric environment. One face of the enolate is effectively blocked.
-
Face-Selective Reaction: An incoming electrophile (like an aldehyde) can therefore only approach from the less hindered face, leading to the preferential formation of one diastereomer. The bulky Boc group further enhances this facial bias.
Sources
Technical Support Center: Challenges in the Removal of the Boc Protecting Group
Welcome to the Technical Support Center for troubleshooting the removal of the tert-butoxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common but sometimes problematic deprotection step. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues and implement robust solutions in your synthetic workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My Boc deprotection is incomplete or sluggish. What are the likely causes and how can I fix it?
Incomplete deprotection is one of the most frequent challenges. The root cause often lies in suboptimal reaction conditions or substrate-specific factors.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid is too weak or its concentration too low, the reaction will not proceed to completion.[1][2]
-
Solution: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the TFA concentration from a typical 20-50% (v/v) up to neat TFA.[3][4] For reactions with Hydrochloric Acid (HCl), switching from an aqueous solution to a 4M solution in an organic solvent like dioxane can be more effective.[5][6]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Steric Hindrance: Bulky neighboring groups can impede the acid's access to the Boc-protected amine, slowing the reaction rate.[1][2] This is particularly relevant in solid-phase peptide synthesis (SPPS) where peptide aggregation can hinder reagent diffusion.[1]
-
Solution: In such cases, longer reaction times and/or stronger acidic conditions are often necessary. For SPPS, incorporating disrupting agents like isopropanol may help.[7]
-
-
Substrate-Specific Resistance: Certain residues, like N(π)-benzyloxymethylhistidine (His(pi-Bom)), have been shown to be particularly resistant to standard Boc deprotection conditions, leading to deletion products in peptide synthesis.[8]
-
Solution: For such difficult cases, prolonged deprotection steps or increased TFA concentrations are recommended.[8]
-
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: My LC-MS analysis shows a mass corresponding to my product +56 Da. What is this side product and how can I prevent it?
This mass increase is the tell-tale sign of tert-butylation, a common side reaction during Boc deprotection.[9]
Causality: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation intermediate.[10][11] This electrophile can then alkylate nucleophilic sites on your substrate or other sensitive amino acid residues.[9][11]
Susceptible Functional Groups:
-
Indole ring (Tryptophan): Highly prone to tert-butylation.[9]
-
Phenolic ring (Tyrosine): Can undergo Friedel-Crafts alkylation.[9]
-
Thioether (Methionine) & Thiol (Cysteine): The sulfur atom is a soft nucleophile and a common target.[9]
-
Guanidine group (Arginine): Can also be susceptible to alkylation.[9]
Solution: The Use of Scavengers Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[9][12]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General, Tryptophan (Trp) | 2.5-5%[13] |
| Thioanisole | Methionine (Met), general | 5-10%[13] |
| Ethanedithiol (EDT) | Cysteine (Cys) | 2.5%[13] |
| Water | General | ~5%[13] |
| Anisole | General | 5-10% |
For complex molecules with multiple sensitive residues, a scavenger "cocktail" is often employed. A common example is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[13]
Q3: I need to remove a Boc group in the presence of other acid-sensitive groups (e.g., t-butyl esters, acetals). What are my options?
This is a classic challenge of chemoselectivity. Standard strong acid conditions like TFA will likely cleave other acid-labile groups. The key is to use milder or alternative deprotection methods.
Orthogonal Deprotection Strategy: The Boc group's acid lability is central to orthogonal protection strategies, allowing its removal without affecting base-labile groups like Fmoc or groups cleaved by hydrogenolysis like Cbz.[10][14]
Mild & Alternative Deprotection Protocols:
-
Milder Acidic Conditions:
-
Non-Acidic Methods:
-
Oxalyl Chloride in Methanol: This provides a mild and selective method for N-Boc deprotection at room temperature.[16][17]
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like diphenyl ether or even neat, can effect deprotection.[18] Continuous flow reactors have been used for selective thermal deprotection.[19]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can cleave Boc groups, sometimes offering different selectivity compared to protic acids.[12][20]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection? The cleavage is an acid-catalyzed elimination reaction that proceeds in four main steps:[21][22][23]
-
Protonation: The strong acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the Boc group.[21][24]
-
Cleavage & Cation Formation: The protonated carbamate becomes unstable, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[21][24]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[21][24] This is a crucial driving force for the reaction.
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the mixture, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[22][23]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: Why is the reaction vessel not sealed during Boc deprotection? The deprotection mechanism involves the release of two gaseous byproducts: carbon dioxide (from the decarboxylation of the carbamic acid) and often isobutylene (from the deprotonation of the tert-butyl cation).[10][23] Performing the reaction in a sealed container can lead to a dangerous buildup of pressure.[24] Always ensure the reaction is conducted in a well-ventilated fume hood in an open or vented vessel.
Q3: How do I monitor the progress of the deprotection reaction?
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. The deprotected amine product will have a different Rf value (typically lower, more polar) than the Boc-protected starting material.[3] Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a characteristic color (usually purple) with the newly formed primary or secondary amine.[3]
-
LC-MS: Provides definitive confirmation by showing the disappearance of the starting material's mass and the appearance of the product's mass.
-
NMR Spectroscopy: The disappearance of the characteristic singlet for the nine tert-butyl protons (around 1.4 ppm) is a clear indicator of deprotection.[3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is suitable for many common substrates.
-
Preparation: Dissolve the Boc-protected compound in Dichloromethane (DCM) (approx. 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4][25] If scavengers are required, they should be added to the DCM solution before the TFA.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To remove residual TFA, co-evaporate with a solvent like toluene or DCM (3 times). The resulting amine trifluoroacetate salt can often be used directly in the next step or purified further.
Protocol 2: Selective Boc Deprotection with HCl in Dioxane
This method can be advantageous for substrates with other acid-sensitive groups.[5]
-
Preparation: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (commercially available or freshly prepared).[6]
-
Reaction: Stir the mixture at room temperature for the required duration (typically 30 minutes to 4 hours). Monitor closely by TLC or LC-MS.[5][6]
-
Work-up: Remove the solvent and excess HCl under reduced pressure to yield the amine hydrochloride salt.
References
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
Alternative Methods for Boc Deprotection. Reddit. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Boc Protection - Common Conditions. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]
-
Why won't my Boc group leave? Reddit. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
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- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 15. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Amine Protection / Deprotection [fishersci.co.uk]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. BOC Protection and Deprotection [bzchemicals.com]
solvent effects on the performance of Boc-beta-phenyl-phenylalaninol
To: Drug Development Professionals, Researchers, and Scientists From: The Office of the Senior Application Scientist Subject: Technical Guide on Solvent Effects for Optimal Performance of Boc-ß-phenyl-phenylalaninol
Welcome to the technical support center. This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to common challenges encountered when working with N-Boc-L-ß-phenyl-phenylalaninol. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, stereochemical outcome, and purification efficiency. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the nuanced issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-ß-phenyl-phenylalaninol?
Boc-ß-phenyl-phenylalaninol is an amphiphilic molecule, possessing both significant nonpolar and polar features. Its two phenyl rings and the tert-butoxycarbonyl (Boc) group lend it a greasy, hydrophobic character, while the hydroxyl (-OH) and the carbamate N-H groups provide sites for hydrogen bonding.
Consequently, its solubility is modest in highly nonpolar solvents like hexanes and poor in highly polar protic solvents like water. It exhibits good solubility in a range of moderately polar to polar aprotic solvents. Based on the principle of "like dissolves like," solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF) are excellent starting points.[1][2] For reactions requiring higher temperatures, toluene can also be effective. For more polar systems, such as in peptide couplings, solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used.[3][4]
Q2: How does solvent polarity fundamentally impact reactions involving this compound?
Solvent polarity affects two primary areas: reagent solubility and transition state stabilization.[5]
-
Solubility and Reaction Rate: For a reaction to proceed efficiently in a homogeneous phase, all reactants must be adequately solvated. If Boc-ß-phenyl-phenylalaninol or a coupling partner is poorly soluble, the reaction rate will be slow and yields will be inconsistent.[6] Polar aprotic solvents like DMF and NMP are particularly effective at solvating growing peptide chains and are often the solvents of choice in solid-phase peptide synthesis (SPPS).[3][4]
-
Transition State Stabilization: Solvents interact differently with the reactants and the transition state of a reaction. Polar solvents can stabilize charged or polar transition states, accelerating the reaction. Conversely, nonpolar solvents may be preferred for reactions where the transition state is less polar than the ground state. This interaction is crucial for controlling stereoselectivity.[7][8][9]
Q3: Are there any solvents I should strictly avoid when using Boc-ß-phenyl-phenylalaninol?
Yes. The Boc protecting group is notoriously sensitive to acid.[][11] Therefore, you should avoid:
-
Protic Acids: Solvents like trifluoroacetic acid (TFA) or strong solutions of HCl in organic solvents will rapidly cleave the Boc group.[][12] These are used for intentional deprotection, not as reaction solvents.
-
Aprotic Solvents Prone to Acidic Impurities: Dichloromethane (DCM), while a common and useful solvent, can degrade over time, especially when exposed to light and air, to produce trace amounts of HCl.[4] For sensitive reactions, it is critical to use freshly distilled or inhibitor-free DCM.
-
Highly Protic Solvents (in some cases): While alcohols like methanol or ethanol can be used, they can participate in side reactions, especially in the presence of activating agents (e.g., transesterification if your substrate has an ester group) or act as a nucleophile competing with your intended reagent.
Q4: How should I select a starting solvent for a novel reaction?
A systematic, small-scale screening approach is most effective.
-
Assess Reactants: Consider the polarity of all starting materials. Choose a solvent in which all components are reasonably soluble.
-
Consult Literature: Search for similar reactions in databases like SciFinder or Reaxys to see what solvent systems have been successful for analogous transformations.[13]
-
Perform Solubility Tests: In small vials, test the solubility of Boc-ß-phenyl-phenylalaninol and other key reagents in a range of candidate solvents (e.g., DCM, THF, MeCN, DMF, Toluene).
-
Run Small-Scale Test Reactions: Set up parallel reactions in 2-3 of the most promising solvents. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quickly identify the solvent that gives the cleanest and fastest conversion.[6]
Troubleshooting Guide: From Low Yields to Poor Stereoselectivity
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: Low Reagent Solubility & Sluggish Reaction Rates
Q: My reaction involving Boc-ß-phenyl-phenylalaninol is heterogeneous and proceeding very slowly, if at all. My TLC shows mostly unreacted starting material even after extended reaction times. What's going wrong?
A: This is a classic symptom of poor solvation.[6][14] When reagents are not fully dissolved, the reaction is limited to the surface area of the suspended solid, leading to drastically reduced rates and inconsistent results.
Root Cause Analysis & Solutions:
-
Inadequate Solvent Polarity: Your chosen solvent may not be polar enough to dissolve the reactants. Boc-ß-phenyl-phenylalaninol, while having nonpolar character, often requires a solvent with some polar nature to achieve full solubility, especially if other reagents are polar salts or zwitterions.
-
"All or Nothing" Solubility: Sometimes a single solvent isn't the answer. You may need a solvent mixture to balance the solubility requirements of multiple reagents.
-
Solution: Introduce a co-solvent. For example, if your reaction is in toluene but a key reagent is insoluble, adding a small percentage (5-10%) of DMF or THF can dramatically improve solubility without drastically changing the overall solvent environment.
-
-
Temperature Limitation: You may be limited by the boiling point of your solvent.
-
Solution: If the reaction is thermally stable, switch to a higher-boiling solvent to increase both solubility and reaction rate. For example, move from THF (b.p. 66 °C) to Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C).[2]
-
To aid in your decision-making, the following table summarizes the properties of common laboratory solvents.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Character | Key Considerations |
| n-Hexane | 1.9 | 69 | Nonpolar, Aprotic | Good for nonpolar compounds, poor for salts.[2] |
| Toluene | 2.4 | 111 | Nonpolar, Aprotic | Higher boiling point than hexane.[2] |
| Diethyl Ether | 4.3 | 35 | Nonpolar, Aprotic | Very volatile, low boiling point.[2] |
| Dichloromethane (DCM) | 9.1 | 40 | Polar, Aprotic | Excellent general-purpose solvent, but can contain acid.[4] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar, Aprotic | Good solvating power, can form peroxides. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Polar, Aprotic | Good for chromatography and extractions.[1] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar, Aprotic | Highly polar, but can be reactive. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar, Aprotic | Excellent for peptide synthesis, high boiling point.[3][4] |
| N-Methylpyrrolidone (NMP) | 32.2 | 202 | Polar, Aprotic | Superior solvating power, very high boiling point.[4] |
| Methanol (MeOH) | 32.7 | 65 | Polar, Protic | Protic, can interfere with reactions.[1] |
-
To three separate, small, dry reaction vials, add your limiting reagent and a stir bar.
-
Add Boc-ß-phenyl-phenylalaninol (1.1 eq).
-
To each vial, add one of three candidate solvents (e.g., DCM, THF, DMF) to achieve the target concentration.
-
Add the final reagent/catalyst to initiate the reaction.
-
Stir all three reactions at the desired temperature and monitor by TLC at 30 min, 1 hr, and 4 hr intervals.
-
The solvent that shows the fastest consumption of starting material and cleanest product spot formation is your optimal choice.
Problem 2: Unexpected Side Products - Premature Boc-Deprotection
A: Unintended Boc deprotection is almost always caused by exposure to acidic conditions, even trace amounts.[] The Boc group is designed to be labile to acid, and its stability is compromised under even mildly acidic environments.[11]
Root Cause Analysis & Solutions:
-
Degraded Solvents: As mentioned, chlorinated solvents like DCM can produce HCl over time.
-
Solution: Use a fresh bottle of inhibitor-free solvent or pass the solvent through a plug of basic alumina immediately before use to neutralize any trace acid.
-
-
Acidic Reagents: One of your reagents may be acidic or contain acidic impurities. For example, amine hydrochloride salts used as reagents will introduce acid.
-
Solution: If using an amine salt, an equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) must be added to neutralize the acid in situ.
-
-
Acidic Surfaces: Silica gel used in chromatography is acidic and can cause Boc-deprotection of sensitive compounds during purification.[6]
-
Solution: Deactivate the silica gel by preparing the column slurry with an eluent containing 0.5-1% triethylamine.[6] Alternatively, consider using a different stationary phase like neutral alumina.
-
Caption: Troubleshooting workflow for unintended Boc deprotection.
Problem 3: Poor Stereochemical Control
Q: The diastereoselectivity or enantioselectivity of my reaction is significantly lower than expected from literature precedents. Could the solvent be the cause?
A: Absolutely. The solvent is not a passive medium; it actively participates in the reaction by solvating the transition states.[7][8] The stereochemical outcome of a reaction is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states. Solvents can preferentially stabilize one transition state over the other, thereby enhancing selectivity.[9] A change in solvent can alter this energy difference, and in some cases, even invert the selectivity.[7][15]
Mechanistic Insight:
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents are effective at solvating polar or charged species. If one transition state has greater charge separation or more exposed polar functional groups than the other, a polar solvent will stabilize it more, increasing the formation of the corresponding product.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): In nonpolar solvents, intramolecular interactions (like hydrogen bonding) within the transition state become more significant. If one transition state has a more compact, internally stabilized structure, it will be favored in a nonpolar environment.
-
Coordinating Solvents (e.g., Ethers): Ethers like THF can coordinate to metal cations (e.g., Li+, Mg2+) involved in the reaction, altering the geometry and reactivity of the transition state assembly.
Caption: Differential stabilization of transition states by solvents.
Actionable Strategy:
To optimize stereoselectivity, screen a range of solvents with varying polarities. A good starting set would include a nonpolar solvent (Toluene), a moderately polar ether (THF or 2-MeTHF), and a polar aprotic solvent (DMF or Acetonitrile). Comparing the stereochemical ratios obtained from these experiments will provide a clear indication of how solvation influences the reaction's stereochemical pathway.[7][8]
Problem 4: Difficulty in Product Isolation & Purification
Q: My reaction works, but I'm struggling with the purification. I either get an oil during crystallization attempts, or my compound streaks badly on a silica gel column.
A: These are common purification challenges directly linked to solvent choice.
Crystallization Issues:
The ideal crystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[2][13]
-
Problem: Oiling Out: This happens when the boiling solution becomes supersaturated before it has cooled enough for crystals to form, causing the product to crash out as a liquid. This often occurs with high-boiling point solvents or when the solution is cooled too rapidly.
-
Solution: Use a lower-boiling point solvent if possible.[2] Ensure slow, controlled cooling. If a single solvent fails, use a binary solvent system.[13][16] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or EtOAc) and slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or petroleum ether) at a warm temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[16]
-
Chromatography Issues:
-
Problem: Streaking on Column: This indicates that the polarity of your eluent is not optimal. The compound is likely adsorbing too strongly to the silica gel and then slowly leaching out, rather than moving in a tight band.
-
Solution: Your eluent is likely not polar enough. Systematically increase the polarity. For example, if you are using 10% EtOAc in Hexanes, try increasing to 15%, then 20%. Adding a very small amount (0.5%) of a more polar solvent like methanol to your EtOAc/Hexane mixture can often resolve severe streaking for polar compounds containing H-bond donors like your phenylalaninol.
-
References
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
Pauling, L. (1950). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 27(1), 51. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Taylor, C. K., Abel, P. W., Hulce, M., & Smith, D. D. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 8(5), 284-291. [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
MySkinRecipes. Boc-L-phenylalaninol. [Link]
-
ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2025). A Chiral Solvent Effect in Asymmetric Organocatalysis. [Link]
-
ResearchGate. (2025). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]
-
Kent, S. B. H. (1988). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 110(26), 8517-8529. [Link]
-
North, M., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1514-1521. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
The Journal of Organic Chemistry. (2022). Solvation Effects in Organic Chemistry. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Martins, P. M., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. Soft Matter, 18(8), 1637-1647. [Link]
-
National Center for Biotechnology Information. Boc-L-phenylalanine methyl ester. PubChem Compound Database. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. chempep.com [chempep.com]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. Troubleshooting [chem.rochester.edu]
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- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Analytical Techniques for Monitoring Reaction Progress
Welcome to the Technical Support Center for real-time reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their chemical syntheses through precise and reliable analytical techniques. Here, we move beyond mere procedural lists to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource is structured to provide immediate answers to common questions and in-depth troubleshooting for complex challenges encountered in the laboratory.
Choosing Your Analytical Weapon: A Decision-Making Framework
The selection of an appropriate analytical method is critical for optimizing reaction conditions, determining kinetics, and ensuring product quality.[1] The choice depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the required speed of analysis.[1]
Below is a workflow to guide you in selecting the most suitable technique for your specific application.
Caption: Decision tree for selecting an analytical technique.
I. Spectroscopic Techniques: A Window into Your Reaction
Spectroscopic methods are powerful tools for tracking the changes in molecular structure and concentration over time, providing insights into reaction rates and mechanisms.[2] Techniques like FTIR, UV-Vis, Raman, and NMR spectroscopy each offer unique advantages for studying different types of reactions.[2]
Frequently Asked Questions (FAQs): Spectroscopy
Q1: What is the primary advantage of using in-situ spectroscopic techniques?
A1: The main advantage is the ability to monitor reactions in real-time without disturbing the reaction itself.[3] This allows for the detection of transient and labile intermediate species that might be missed with offline analysis.[3][4]
Q2: How do I choose between FTIR, Raman, and UV-Vis for my reaction?
A2: The choice depends on the specific molecules involved.
-
FTIR is excellent for observing changes in functional groups that have a dipole moment.[1][5]
-
Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring non-polar bonds and reactions in aqueous media.
-
UV-Vis spectroscopy is suitable for reactions involving compounds with chromophores (light-absorbing groups) and is often used to determine concentrations of reactants and products.[2][5]
Q3: Can I get quantitative data from spectroscopy?
A3: Yes, quantitative data can be obtained. For instance, in UV-Vis and IR spectroscopy, the absorbance is proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.[2] For quantitative analysis, it is often necessary to create a calibration curve.[1]
Troubleshooting Guide: Spectroscopic Techniques
Issue 1: My FTIR/ATR probe is giving a noisy or distorted baseline.
-
Potential Cause: An uneven baseline can be caused by a dirty Attenuated Total Reflectance (ATR) element, changes in the background spectrum due to environmental factors (humidity, temperature), or interferometer misalignment.[6][7]
-
Solution:
-
Clean the ATR element: Before collecting a background or sample spectrum, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free cloth.[7]
-
Collect a new background spectrum: Always collect a fresh background spectrum before running your sample to account for any changes in the instrument's environment.[7]
-
Ensure proper sample contact: For solid samples, ensure there is good, even pressure against the ATR crystal. For liquids, ensure the crystal is fully covered.
-
Instrument diagnostics: If the problem persists, run the instrument's performance qualification tests to check for issues with the interferometer or other optical components.
-
Issue 2: In my UV-Vis kinetic study, the absorbance values are not stable before starting the reaction.
-
Potential Cause: This can be due to temperature fluctuations, incomplete mixing of reactants, or a lamp that has not been sufficiently warmed up.
-
Solution:
-
Allow the instrument to warm up: Turn on the UV-Vis spectrophotometer at least 30 minutes before starting your measurements to allow the lamp to stabilize.
-
Thermostat your cuvette holder: Use a Peltier or water-jacketed cuvette holder to maintain a constant temperature throughout the experiment.
-
Ensure rapid and thorough mixing: When initiating the reaction in the cuvette, use a pipette to mix the solutions quickly and thoroughly before starting data acquisition. The stopped-flow technique is ideal for studying reactions with half-lives between 5 ms and 10 s that can be initiated by mixing.[8]
-
Issue 3: I am not seeing the expected changes in my NMR spectrum during reaction monitoring.
-
Potential Cause: The reaction may be too slow or too fast for the chosen acquisition parameters. It's also possible that the peaks of interest are overlapping with other signals or that the sample is not homogeneous.[9][10]
-
Solution:
-
Adjust acquisition parameters: For slow reactions, increase the delay between scans. For fast reactions, use the fewest number of scans possible to get a reasonable signal-to-noise ratio.[10]
-
Use a different solvent: Sometimes changing the NMR solvent can resolve overlapping peaks.[9]
-
Improve sample homogeneity: Ensure your sample is fully dissolved and well-mixed in the NMR tube. Poor shimming due to an inhomogeneous sample can lead to broad peaks.[9]
-
Consider a higher field instrument: A higher field NMR spectrometer will provide better spectral dispersion, which can help to resolve overlapping signals.
-
II. Chromatographic Techniques: Separating the Story
Chromatography is a powerful technique for separating and analyzing the components of a reaction mixture.[11] Thin-Layer Chromatography (TLC) is often used for rapid qualitative monitoring, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative data.[11][12]
Frequently Asked Questions (FAQs): Chromatography
Q1: How can I use TLC to monitor my reaction?
A1: TLC is a fast and simple way to track the consumption of starting materials and the formation of products.[11][13] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually assess the progress of the reaction. The use of a "cospot," where the reaction mixture is spotted on top of the starting material, is important for reactions where the reactant and product have similar Rf values.[14]
Q2: When should I choose HPLC or GC over TLC?
A2: HPLC and GC are preferred when you need quantitative data (i.e., the exact concentration of reactants and products) or when your reaction mixture is complex and requires better separation.[1][12] Recent advancements in Ultra-High-Performance Liquid Chromatography (UHPLC) allow for very fast analysis times, making it suitable for real-time monitoring.[12]
Q3: What is the importance of sample preparation in chromatographic analysis?
A3: Proper sample preparation is crucial for obtaining reliable and reproducible results. For HPLC and GC, this often involves filtering the sample to remove particulates and diluting it to an appropriate concentration.[15] Minimal sample preparation, such as filtration and dilution, allows for a faster turnaround of results.[15]
Troubleshooting Guide: Chromatographic Techniques
Issue 1: My HPLC chromatogram shows broad or split peaks.
-
Potential Cause: This can be caused by a variety of factors, including column degradation, a void in the column packing, a clogged frit, or incompatibility between the injection solvent and the mobile phase.[16]
-
Solution:
-
Check the column: If the column is old or has been used with harsh conditions, it may need to be replaced. You can try back-flushing the column at a low flow rate to remove any particulates that may be clogging the frit.
-
Ensure solvent compatibility: Whenever possible, dissolve your sample in the mobile phase. If you must use a different solvent, ensure it is weaker (less eluotropic) than the mobile phase.
-
Reduce injection volume or sample concentration: Overloading the column can lead to peak broadening.[16] Try injecting a smaller volume or diluting your sample.
-
Issue 2: I am observing inconsistent retention times in my HPLC analysis.
-
Potential Cause: Fluctuating retention times are often due to problems with the pump, leaks in the system, or changes in the mobile phase composition.
-
Solution:
-
Check for leaks: Carefully inspect all fittings and connections for any signs of leakage.
-
Degas the mobile phase: Dissolved gases in the mobile phase can cause bubbles to form in the pump, leading to flow rate inconsistencies. Degas your mobile phase using an online degasser, sonication, or helium sparging.[16]
-
Verify mobile phase preparation: Ensure that the mobile phase is prepared accurately and consistently. If using a gradient, ensure the gradient proportioning valve is functioning correctly.[17]
-
Issue 3: My TLC plate shows streaking or spots that are not round.
-
Potential Cause: Streaking can be caused by applying too much sample, a sample that is not fully dissolved, or a developing solvent that is too polar.
-
Solution:
-
Apply less sample: Use a capillary spotter to apply a very small, concentrated spot of your sample to the TLC plate.
-
Ensure your sample is fully dissolved: If your sample is not completely soluble in the spotting solvent, you will see streaking.
-
Adjust the solvent system: If the Rf values are very low and the spots are streaked, the developing solvent is likely not polar enough. Conversely, if the Rf values are very high, the solvent is too polar.
-
III. Mass Spectrometry: Unveiling Molecular Masses
Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight of the components in a reaction mixture.[18] It can be used to identify products, byproducts, and intermediates.[18] When coupled with a separation technique like GC or LC, it becomes a formidable tool for reaction analysis.[19]
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: Can I use mass spectrometry for real-time reaction monitoring?
A1: Yes, with the development of ambient ionization techniques, online mass spectrometry for direct analysis of chemical reactions is becoming more common.[18] Techniques like Probe Electrospray Ionization (PESI) allow for rapid monitoring of sample changes without the need for chromatography.[20]
Q2: What is the advantage of using GC-MS or LC-MS?
A2: Coupling chromatography with mass spectrometry combines the separation power of chromatography with the detection and identification capabilities of mass spectrometry.[19] This allows you to separate the components of a complex mixture and then obtain the molecular weight of each component, which is invaluable for identifying unknown products or impurities.
Q3: What is Selected Reaction Monitoring (SRM)?
A3: SRM, also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry technique used for quantification.[21] It involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This is a highly sensitive and selective method for quantifying target analytes in a complex mixture.[21]
Troubleshooting Guide: Mass Spectrometry
Issue 1: I am not seeing the ion for my expected product.
-
Potential Cause: The compound may not be ionizing under the chosen conditions, or it may be fragmenting in the source. The concentration of the analyte might also be too low.
-
Solution:
-
Optimize ionization source parameters: Adjust the source temperature, voltages, and gas flows to find the optimal conditions for your compound.
-
Try a different ionization technique: If you are using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or vice versa, as different compounds respond better to different ionization methods.
-
Check for in-source fragmentation: Lower the fragmentor or cone voltage to reduce the energy in the source and minimize fragmentation.
-
Concentrate your sample: If the concentration of your product is very low, you may need to concentrate the sample before analysis.
-
Issue 2: My mass spectrum is dominated by background ions.
-
Potential Cause: Contamination from solvents, glassware, or the instrument itself can lead to a high background signal.
-
Solution:
-
Use high-purity solvents: Ensure that you are using HPLC-grade or MS-grade solvents.
-
Clean your glassware thoroughly: Avoid using detergents that can leave a residue.
-
Run a blank: Inject a sample of your solvent to identify any background peaks.
-
Clean the mass spectrometer source: Over time, the ion source can become contaminated. Follow the manufacturer's instructions for cleaning the source.
-
Issue 3: The isotopic pattern of my ion does not match the theoretical pattern.
-
Potential Cause: This could be due to overlapping peaks from other ions with a similar m/z, or it could indicate that the assigned chemical formula is incorrect.
-
Solution:
-
Improve chromatographic separation: If you are using LC-MS or GC-MS, optimize your chromatography method to better separate the peak of interest from any co-eluting compounds.
-
Use a high-resolution mass spectrometer: A high-resolution instrument can help to resolve isobaric interferences (ions with the same nominal mass but different exact masses).
-
Re-evaluate your proposed structure: The observed isotopic pattern is a powerful tool for confirming the elemental composition of an ion. If it does not match, you may need to reconsider your proposed chemical formula.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC chamber: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[13]
-
Spot the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. On the baseline, apply small spots of your starting material, a cospot (starting material and reaction mixture in the same spot), and the reaction mixture using a capillary tube.[13][14]
-
Develop the plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).[13]
-
Interpret the results: Compare the spots from the reaction mixture to the starting material and cospot. The disappearance of the starting material spot and the appearance of a new spot indicate that the reaction is proceeding.
Protocol 2: General Procedure for In-Situ Reaction Monitoring by FTIR with an ATR Probe
-
Set up the instrument: Connect the ATR probe to the FTIR spectrometer.
-
Collect a background spectrum: Insert the clean ATR probe into the reaction solvent at the desired reaction temperature. Allow the temperature to equilibrate and then collect a background spectrum.
-
Initiate the reaction: Start the reaction by adding the final reagent.
-
Collect data: Begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).
-
Analyze the data: Monitor the decrease in the absorbance of a peak corresponding to a functional group in the starting material and/or the increase in the absorbance of a peak corresponding to a functional group in the product.[1]
V. Data Presentation
Table 1: Comparison of Common Analytical Techniques for Reaction Monitoring
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring |
| TLC | Separation based on polarity | Qualitative | Fast (minutes) | Limited (Rf value) | No |
| HPLC-UV | Separation based on polarity, UV absorbance detection | Yes, requires calibration | Slower (minutes) | Limited (retention time) | Possible with automated sampling |
| GC-MS | Separation based on volatility and polarity, mass-to-charge ratio detection | Yes | Slower (minutes) | Yes (mass spectrum) | Possible |
| FTIR | Infrared absorption by molecular vibrations | Yes, with calibration | Fast (seconds to minutes) | Yes (functional groups) | Yes (with ATR probe) |
| UV-Vis | Ultraviolet-visible light absorption by chromophores | Yes, with calibration | Fast (seconds) | Limited | Yes |
| NMR | Nuclear magnetic resonance of atomic nuclei | Yes (inherently quantitative) | Slower (minutes) | Yes (detailed structure) | Yes |
| MS | Mass-to-charge ratio of ions | Yes, with internal standards | Fast (seconds) | Yes (molecular weight) | Yes |
Adapted from BenchChem[1]
References
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What Is Reaction Monitoring? - Chromatography Today. (n.d.). Retrieved January 10, 2026, from [Link]
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Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes. (n.d.). Fiveable. Retrieved January 10, 2026, from [Link]
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Reaction Monitoring with UltraPerformance Convergence Chromatography. (2023, December 8). Technology Networks. Retrieved January 10, 2026, from [Link]
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Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). LCGC International. Retrieved January 10, 2026, from [Link]
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Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14). Hiden Analytical. Retrieved January 10, 2026, from [Link]
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On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Chromatography: How to Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]
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Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global. Retrieved January 10, 2026, from [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved January 10, 2026, from [Link]
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Spectroscopic monitoring of titrations and kinetics. (2025, September 2). OUP Academic. Retrieved January 10, 2026, from [Link]
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Reactomics: Using mass spectrometry as a chemical reaction detector. (2019, November 25). bioRxiv. Retrieved January 10, 2026, from [Link]
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Studying Reaction Kinetics by Spectroscopy. (2025, December 18). Science Projects and Ideas for Amateur Experimenters. Retrieved January 10, 2026, from [Link]
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MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS. (2024, September 13). Purdue University Graduate School. Retrieved January 10, 2026, from [Link]
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Reaction Monitoring. (n.d.). Bruker. Retrieved January 10, 2026, from [Link]
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Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Washington State University. Retrieved January 10, 2026, from [Link]
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Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 10, 2026, from [Link]
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Real-Time Monitoring of Chemical Reactions. (n.d.). Shimadzu Corporation. Retrieved January 10, 2026, from [Link]
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Real-Time Reaction Analysis Guide. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]
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Monitoring Chemical Reactions: Process & Example - Lesson. (n.d.). Study.com. Retrieved January 10, 2026, from [Link]
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In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025, August 15). ACS Publications. Retrieved January 10, 2026, from [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. Retrieved January 10, 2026, from [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]
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Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 10, 2026, from [Link]
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Kinetics. (n.d.). Spectrometry Help. Retrieved January 10, 2026, from [Link]
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NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. Retrieved January 10, 2026, from [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). University of Windsor. Retrieved January 10, 2026, from [Link]
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Common Problems with FT-IR Instruments and How to Avoid Them. (n.d.). Spectroscopy Online. Retrieved January 10, 2026, from [Link]
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FTIR Troubleshooting Guide. (n.d.). Madison Instruments. Retrieved January 10, 2026, from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]
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1.4: Selecting an Analytical Method. (2023, January 22). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 10, 2026, from [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 10, 2026, from [Link]
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Selecting an Analytical Method. (n.d.). Retrieved January 10, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Comprehensive Purity Characterization of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
Introduction: The Criticality of Purity for a Chiral Building Block
(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a derivative of the non-proteinogenic amino acid D-phenylalaninol, is a cornerstone chiral building block in modern pharmaceutical synthesis. Its utility as an intermediate relies on exacting standards of both chemical and stereochemical purity.[1] The presence of impurities, whether they are residual starting materials, synthesis by-products, or the undesired (S)-enantiomer, can have profound consequences on the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[2][3] Even minute levels of the incorrect enantiomer can lead to altered pharmacological activity or unforeseen toxicological effects.[4]
This guide provides a comprehensive framework for the characterization of this compound, moving beyond simple percentage purity to a holistic, multi-faceted purity profile. We will explore a suite of orthogonal analytical techniques, detailing not only the "how" but also the "why" behind their application. The philosophy underpinning this guide is that no single method is sufficient; instead, a self-validating system of complementary analyses provides the highest degree of confidence in product quality.
Orthogonal Approaches to Purity Verification
The determination of purity is, in essence, the comprehensive identification and quantification of all extraneous components.[5] A robust purity assessment therefore necessitates an orthogonal approach, employing multiple analytical techniques that rely on different physicochemical principles. This strategy ensures that impurities not detected by one method are likely to be captured by another, creating a rigorous and self-validating analytical workflow.
The primary aspects of purity for this compound are:
-
Chemical Purity: The proportion of the desired compound relative to any synthesis-related impurities (e.g., starting materials, reagents, by-products).
-
Enantiomeric Purity (or Enantiomeric Excess): The measure of the abundance of the desired (R)-enantiomer relative to its mirror image, the (S)-enantiomer.
The following table provides a comparative overview of the principal analytical techniques for a comprehensive characterization.
| Analytical Technique | Primary Measurement | Key Advantages | Limitations & Considerations |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity, Chemical Purity | The gold standard for quantifying enantiomeric excess (ee%).[6] High sensitivity and reproducibility. Can often separate chemical impurities simultaneously. | Method development can be complex, requiring screening of various chiral stationary phases (CSPs) and mobile phases.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural Confirmation, Identification of Impurities | Provides unambiguous structural elucidation.[8] Can identify and quantify impurities without a reference standard (qNMR). Detects a wide range of organic molecules. | Lower sensitivity compared to HPLC for trace impurities. Chiral resolving agents may be needed to determine enantiomeric purity, which can be complex.[9] |
| Mass Spectrometry (MS) | Molecular Weight Verification, Impurity Identification | High sensitivity and specificity for molecular weight determination.[2] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurity peaks. | Provides limited structural information on its own. Isomer differentiation (including enantiomers) is not possible without prior separation. |
| Melting Point Analysis | Preliminary Purity Assessment | Simple, rapid, and inexpensive. A sharp melting point close to the literature value suggests high purity.[10] | Non-specific. The presence of impurities typically causes melting point depression and broadening, but this is not quantitative. |
| Elemental Analysis (CHN) | Elemental Composition Verification | Confirms the empirical formula of the bulk material. | Insensitive to impurities with similar elemental compositions, including isomers. Requires a relatively large amount of sample. |
Workflow for Comprehensive Purity Analysis
A logical and efficient workflow ensures that all aspects of the compound's purity are assessed systematically. The process begins with foundational checks and progresses to more sophisticated, quantitative analyses.
Caption: Workflow for the comprehensive purity characterization of this compound.
Detailed Experimental Protocols
Trustworthiness in analytical data stems from well-designed and validated protocols. The following sections provide detailed methodologies for the most critical analyses.
Enantiomeric Purity Determination by Chiral HPLC
Causality: Chiral HPLC is the definitive technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6] Polysaccharide-based CSPs are often effective for N-protected amino alcohols.[11][12] The choice of a normal phase or reversed-phase method depends on the specific CSP and analyte characteristics.[7]
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based column (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation (Normal Phase Example):
-
Prepare a mobile phase consisting of n-Hexane, ethanol, and 2-Propanol. A typical starting ratio is 80:15:5 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
Rationale: The alcohol modifiers (ethanol, 2-propanol) are crucial for interacting with the CSP and influencing retention and selectivity. The ratio must be optimized to achieve baseline resolution (Rs > 1.5).[13]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a racemic (50:50 mixture of R and S enantiomers) standard at the same concentration to verify peak identification and system suitability.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (for the phenyl and carbamate chromophores).
-
Injection Volume: 10 µL.
-
-
System Suitability and Analysis:
-
Inject the racemic standard. The system is suitable if the resolution between the two enantiomer peaks is greater than 1.5.
-
Inject the sample solution in triplicate.
-
Identify the peaks based on the retention times from the racemic standard. The major peak should correspond to the (R)-enantiomer.
-
Calculate the enantiomeric purity (or enantiomeric excess, %ee) using the area percent method: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
Causality: ¹H NMR spectroscopy provides a detailed "fingerprint" of the molecule's structure by probing the chemical environment of each proton.[14] The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal are used to confirm the structure of this compound and to detect any proton-containing impurities.[15][16]
Protocol:
-
Instrumentation:
-
300 MHz or higher NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.
-
-
Expected Spectral Data and Interpretation:
-
~1.40 ppm (singlet, 9H): Protons of the tert-butyl (Boc) group.[15]
-
~2.8-3.0 ppm (multiplet, 2H): Protons of the benzylic CH₂ group.[15]
-
~3.5-3.8 ppm (multiplet, 2H): Protons of the CH₂OH group.
-
~3.9-4.1 ppm (multiplet, 1H): Proton of the chiral CH center.
-
~4.8-5.0 ppm (broad signal, 1H): Proton of the NH carbamate group.
-
~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl group.[15]
-
Impurity Check: Scrutinize the baseline for small, unassigned peaks. Compare the integration of impurity signals to the main compound signals to estimate their concentration. Look for signals corresponding to potential solvents (e.g., ethyl acetate, hexane) or starting materials.
-
Logical Interdependence of Analytical Techniques
The strength of a multi-technique approach lies in how the results from one method inform and validate the others. This creates a web of evidence that provides a highly trustworthy and comprehensive purity profile.
Caption: Interdependence of analytical techniques for building a comprehensive purity profile.
Conclusion
The characterization of this compound purity is a multi-faceted task that demands more than a single analytical result. For researchers, scientists, and drug development professionals, ensuring the quality of this critical chiral intermediate is paramount. By employing an orthogonal suite of analytical techniques—led by the quantitative power of Chiral HPLC and the structural certainty of NMR spectroscopy—one can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach underpins the development of safe and effective pharmaceuticals and ensures the integrity of scientific research.
References
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). BioPharm International. [Link]
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How to detect the percentage of pharmaceutical intermediates? (2024, October 1). Novasol Biotech. [Link]
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Identity determination and purity testing. (n.d.). ChemCon GmbH. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
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The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]
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N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses Procedure. [Link]
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N-Boc-DL-phenylalaninol. (n.d.). PubChem. [Link]
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Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2014). ResearchGate. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. [Link]
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Chimalakonda, K., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
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N-Boc-L-Phenylalaninol. (n.d.). LookChem. [Link]
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(R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol. (n.d.). BuyersGuideChem. [Link]
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Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalaninol (5d). (n.d.). PrepChem.com. [Link]
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Boc-D-phenylalanine. (n.d.). PubChem. [Link]
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure. [Link]
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Chiral analysis. (n.d.). Wikipedia. [Link]
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Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998, August 8). Scholars' Mine. [Link]
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Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 24). NIH. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). (n.d.). Human Metabolome Database. [Link]
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A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. (n.d.). ResearchGate. [Link]
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BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. (n.d.). ResearchGate. [Link]
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HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]
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Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. (n.d.). MDPI. [Link]
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A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of β-Amino Acids
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of β-amino acids is of paramount importance. These non-proteinogenic amino acids are crucial building blocks for peptidomimetics, natural products, and pharmaceutical agents, offering unique conformational constraints and enhanced metabolic stability to parent molecules. The introduction of chirality at the α or β-position of a β-amino acid precursor is a critical step that often dictates the biological activity of the final compound. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocenters.
This guide provides an in-depth, objective comparison of three widely employed chiral auxiliaries for the synthesis of β-amino acids via enolate alkylation: Evans' Oxazolidinones , Oppolzer's Sultams , and Pseudoephedrine-based amides . We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed, field-proven protocols to empower you in selecting the optimal auxiliary for your specific synthetic challenge.
The Logic of Chiral Auxiliary-Mediated β-Amino Acid Synthesis
The fundamental principle behind this approach is the temporary covalent attachment of a chiral auxiliary to a β-alanine derivative. This creates a chiral environment that directs the approach of an electrophile to one face of the resulting enolate, leading to a diastereoselective alkylation. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched β-amino acid and, ideally, allows for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric synthesis of β-amino acids using a chiral auxiliary.
I. Evans' Oxazolidinone Auxiliaries
First introduced by David A. Evans, chiral oxazolidinones are among the most well-established and versatile auxiliaries in asymmetric synthesis.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of transformations, including the alkylation of β-alanine derivatives.
Mechanism of Stereocontrol
The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a lithium or sodium base. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face.
Caption: Chelation-controlled stereochemical model for Evans' auxiliary alkylation.
Performance and Applications
Evans' auxiliaries consistently provide high diastereoselectivities (often >95:5 d.r.) in the alkylation of N-acyl derivatives of β-alanine with a range of electrophiles.[2] They are particularly effective for the synthesis of α-substituted β-amino acids.
Advantages:
-
High Diastereoselectivity: Reliably high levels of stereocontrol for a variety of electrophiles.
-
Well-Established: A vast body of literature supports their use, making troubleshooting more straightforward.
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the enolate model.
Disadvantages:
-
Cost: Evans' auxiliaries can be relatively expensive, especially for large-scale synthesis.
-
Cleavage Conditions: While effective, some cleavage methods can be harsh and may not be suitable for sensitive substrates.
II. Oppolzer's Sultams
Developed by Wolfgang Oppolzer, camphorsultams are rigid, bicyclic chiral auxiliaries derived from camphor.[2] Their well-defined conformational rigidity leads to excellent stereochemical control in various asymmetric transformations, including the synthesis of β-amino acids.
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, the stereoselectivity of Oppolzer's sultams arises from a conformationally biased enolate. The sultam ring structure effectively blocks one face of the enolate, directing the electrophile to the opposite face. Chelation of the metal cation between the carbonyl oxygen and a sulfonyl oxygen further rigidifies the transition state, enhancing diastereoselectivity.
Caption: Chelation-controlled stereochemical model for Oppolzer's sultam alkylation.
Performance and Applications
Oppolzer's sultams are highly effective in directing the stereoselective alkylation of β-alanine derivatives, often providing excellent diastereoselectivities.[3] They have been successfully employed in the synthesis of various complex natural products.
Advantages:
-
High Diastereoselectivity: The rigid bicyclic structure leads to excellent levels of stereocontrol.
-
Crystalline Derivatives: The resulting N-acyl sultam derivatives are often crystalline, which can facilitate purification by recrystallization.
-
Robustness: The sultam auxiliary is stable to a wide range of reaction conditions.
Disadvantages:
-
Cleavage: Removal of the sultam auxiliary can sometimes be challenging, requiring strong reducing agents or harsh hydrolytic conditions that may not be compatible with all functional groups.[4]
-
Cost and Availability: While commercially available, they can be more expensive than other auxiliaries.
III. Pseudoephedrine-Based Amides
Pioneered by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives, including those of β-alanine.[5]
Mechanism of Stereocontrol
Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the pseudoephedrine amide forms a rigid, chelated (Z)-enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, along with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.
Caption: Chelation-controlled stereochemical model for pseudoephedrine alkylation.
Performance and Applications
The Myers' pseudoephedrine methodology is renowned for its broad substrate scope and high diastereoselectivities, often exceeding 95:5 d.r.[1] It is particularly advantageous for large-scale synthesis due to the low cost of the auxiliary and the operational simplicity of the procedure.
Advantages:
-
Cost-Effective: Pseudoephedrine is an inexpensive and readily available commodity chemical.[1]
-
High Diastereoselectivity and Yields: Consistently high levels of stereocontrol and chemical yields are achieved.
-
Versatile Cleavage: The auxiliary can be cleaved under mild conditions to afford a variety of functional groups, including carboxylic acids, alcohols, aldehydes, and ketones.[4]
-
Crystalline Intermediates: The pseudoephedrine amides are often crystalline, facilitating purification.[6]
Disadvantages:
-
Regulatory Scrutiny: Pseudoephedrine is a precursor for the illicit synthesis of methamphetamine, and its purchase and use are regulated in many jurisdictions. A closely related and often superior alternative, pseudoephenamine, is free from these restrictions.[6]
Comparative Performance Data
The following table summarizes representative data for the asymmetric alkylation of β-alanine derivatives using Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. It is important to note that direct comparisons can be challenging as reaction conditions may vary between studies.
| Chiral Auxiliary | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA/THF | 80-92 | >99:1 | [7] |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | LDA/THF | 61-77 | 98:2 | [7] |
| Oppolzer's Camphorsultam | Methyl iodide | NaHMDS/THF | 85 | >95:5 | [3] |
| Oppolzer's Camphorsultam | Benzyl bromide | KHMDS/THF | 92 | >95:5 | [3] |
| (+)-Pseudoephedrine | Methyl iodide | LDA/THF | 91:9 (crude) | - | [1] |
| (+)-Pseudoephedrine | Benzyl bromide | LDA/THF | 92 | 99:1 | [1] |
| (+)-Pseudoephedrine | n-Butyl iodide | LDA/THF | - | 90:10 (crude) | [1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for a representative synthesis of an α-substituted β-amino acid using each of the three chiral auxiliaries.
Protocol 1: Synthesis of (R)-3-Amino-2-methylpentanoic Acid using an Evans' Oxazolidinone Auxiliary
Caption: Workflow for β-amino acid synthesis using an Evans' auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add 3-(Boc-amino)propionyl chloride (1.1 eq.) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-acylated oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq.) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the enolate.
-
Add methyl iodide (1.2 eq.) and stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding a 1.5 M aqueous solution of Na2SO3.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous layer can be acidified and extracted to obtain the carboxylic acid, and the chiral auxiliary can be recovered from the aqueous layer by extraction after basification.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in CH2Cl2) to yield the final β-amino acid.
Protocol 2: Synthesis of a β-Amino Acid Derivative using an Oppolzer's Sultam Auxiliary
Caption: Workflow for β-amino acid synthesis using an Oppolzer's sultam.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir for 30 minutes, then add 3-(Boc-amino)propionyl chloride (1.1 eq.).
-
Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.
-
Quench with saturated aqueous NH4Cl, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acylated sultam (1.0 eq.) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq.) and stir for 30 minutes.
-
Add the desired alkyl halide (1.2 eq.) and stir at -78 °C until the reaction is complete.
-
Quench with saturated aqueous NH4Cl and perform an aqueous workup.
-
Purify the product by flash chromatography or recrystallization.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in anhydrous THF at -78 °C.
-
Add LiAlH4 (2.0 eq.) portion-wise and stir the mixture at 0 °C for 3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solid and wash with ethyl acetate. The filtrate contains the desired β-amino alcohol and the recovered chiral auxiliary, which can be separated by column chromatography. The alcohol can then be oxidized to the carboxylic acid if desired.
Protocol 3: Synthesis of a β-Amino Acid Derivative using a Pseudoephedrine Auxiliary
Caption: Workflow for β-amino acid synthesis using a pseudoephedrine auxiliary.
Step 1: Amide Formation
-
To a solution of 3-(Boc-amino)propionic acid (1.0 eq.) in anhydrous CH2Cl2 at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir for 1 hour at room temperature, then concentrate under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in anhydrous CH2Cl2 and add to a solution of (+)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in CH2Cl2 at 0 °C.
-
Stir overnight at room temperature.
-
Perform an aqueous workup and purify the resulting amide by flash chromatography or recrystallization.
Step 2: Diastereoselective Alkylation
-
To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous LiCl (6.0 eq.) in anhydrous THF at -78 °C, add LDA (2.2 eq.) dropwise.
-
Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.
-
Add the alkyl halide (1.5 eq.) and stir at -78 °C until the reaction is complete.
-
Quench with saturated aqueous NH4Cl and perform an aqueous workup.
-
Purify the product by flash chromatography or recrystallization.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq.) in a 1:1 mixture of dioxane and 9 N aqueous H2SO4.
-
Heat the mixture at reflux for 12 hours.
-
Cool to room temperature and extract the aqueous layer with an organic solvent.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
-
The combined organic layers are washed, dried, and concentrated to yield the crude carboxylic acid, which can be further purified. The Boc group is also cleaved under these conditions.
Conclusion and Future Outlook
The choice of a chiral auxiliary for the asymmetric synthesis of β-amino acids is a critical decision that depends on several factors, including cost, scalability, desired stereochemical outcome, and the nature of the substrate and electrophile.
-
Evans' oxazolidinones are a highly reliable and well-documented choice, consistently providing excellent diastereoselectivity.
-
Oppolzer's sultams offer exceptional stereocontrol due to their rigid structure and can be advantageous when crystalline intermediates are desired for purification.
-
Pseudoephedrine-based amides represent a highly practical and cost-effective option, particularly for large-scale synthesis, with the added benefit of versatile cleavage pathways.
While all three auxiliaries have proven their utility in the synthesis of β-amino acids, the development of catalytic asymmetric methods continues to be an active area of research. These catalytic approaches, which obviate the need for stoichiometric amounts of a chiral controller, hold the promise of even more efficient and sustainable routes to these valuable building blocks. However, the reliability, predictability, and broad applicability of chiral auxiliaries ensure their continued importance in the synthetic chemist's toolbox for the foreseeable future.
References
- A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-cleavage-methods-for-common-chiral-auxiliaries]
- Asymmetric Synthesis. [URL: https://www.tcd.ie/Chemistry/assets/docs/pdf/ugrad/JS_SS/JS_Hilary/CH2102/Lec_1_2_Asymmetric_Synthesis_2017.pdf]
- Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.
- Chiral Amino Acids Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/chiral-amino-acids-synthesis]
- Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-chiral-auxiliaries-in-asymmetric-synthesis-n-boc-n-methyl-d-valinol-in-focus]
- Asymmetric Synthesis - University of York. [URL: https://www.york.ac.uk/chemistry/staff/academic/p-obrien/teaching/asymmetric-synthesis/]
- Myers Asymmetric Alkylation - SynArchive. [URL: https://www.synarchive.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [URL: https://chemistry.williams.edu/files/2015/07/JCE-2008-Evans-Auxiliary.pdf]
- Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. [URL: https://pubmed.ncbi.nlm.nih.gov/15535677/]
- Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF. [URL: https://www.researchgate.net/publication/8640103_Asymmetric_Synthesis_of_b-Amino_Esters_by_Aza-Michael_Reaction_of_ab-Unsaturated_Amides_Using_S_S--_Pseudoephedrine_as_Chiral_Auxiliary]
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [URL: https://openscholarship.wustl.edu/art_sci_etds/2535/]
- Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pubmed/17629288]
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. [URL: https://www.oreate.com/blog/research-progress-on-the-application-of-pseudoephedrine-as-a-chiral-auxiliary-in-asymmetric-synthesis.html]
- evans enolate alkylation-hydrolysisx. [URL: https://www.chem.wisc.
- α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction - Bentham Science Publisher. [URL: https://benthambooks.com/book/9781608051759/]
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3477868/]
- Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo01306k]
- Camphorsultam - Wikipedia. [URL: https://en.wikipedia.org/wiki/Camphorsultam]
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16396538/]
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF. [URL: https://www.researchgate.net/publication/7476566_Oppolzer_Sultam_Directed_Aldol_as_a_Key_Step_for_the_Stereoselective_Syntheses_of_Antitumor_Antibiotic_Belactosin_C_and_Its_Synthetic_Congeners]
- Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25490333/]
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7530a624b82e72a08331d]
- Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38353381/]
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A Senior Application Scientist's Guide to Alternative Methods for Enantioselective Synthesis of β-Amino Acids
To our colleagues in research and development,
The pursuit of novel therapeutics and advanced materials invariably leads us to the chiral world of non-proteinogenic amino acids. Among these, enantiomerically pure β-amino acids stand out as critical building blocks. Their unique structural architecture imparts predictable and stable secondary structures (turns, sheets, and helices) to peptides, making them invaluable in the design of peptidomimetics, enzyme inhibitors, and a host of pharmaceutical agents.[1][2]
However, the stereocenter at the β-position presents a formidable synthetic challenge. Unlike their α-amino acid counterparts, direct and efficient access to enantiopure β-analogs requires a nuanced approach. The choice of synthetic strategy is not merely a matter of preference but a critical decision that impacts yield, purity, scalability, and ultimately, the viability of a drug development pipeline.
This guide is structured to move beyond a simple recitation of methods. It is designed to provide a comparative analysis from a field perspective, explaining the causality behind experimental choices and offering the data you need to select the most appropriate strategy for your target molecule. We will dissect and compare three principal pillars of enantioselective β-amino acid synthesis: the classic reliability of Chiral Auxiliary-Based Methods, the efficiency and elegance of Catalytic Asymmetric Synthesis, and the unparalleled selectivity of Enzymatic Methods.
The Foundation: Chiral Auxiliary-Based Methods
This strategy represents a robust and well-established approach to stereochemical control. The core principle involves temporarily attaching a chiral molecule—the auxiliary—to a prochiral substrate. This auxiliary acts as a "chiral steering wheel," directing subsequent bond formations to a specific face of the molecule, thereby ensuring a highly diastereoselective outcome.[3] Once the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
Key Methodologies:
-
Evans Oxazolidinones: A cornerstone of asymmetric synthesis, these auxiliaries are acylated to form N-acyl oxazolidinones. Formation of the corresponding metal enolate and subsequent reaction with an electrophile proceeds with a high degree of facial selectivity, dictated by the bulky substituent on the oxazolidinone ring.[4]
-
Pseudoephedrine Amides: Derived from the readily available and inexpensive pseudoephedrine, this method provides excellent stereocontrol in the alkylation of amide enolates.[5] The conformation of the chelated enolate, directed by the auxiliary's hydroxyl and methyl groups, ensures high diastereoselectivity.[3]
Workflow: Chiral Auxiliary-Directed Synthesis
Caption: General workflow for chiral auxiliary-based synthesis.
Experimental Protocol: Synthesis of an α-Substituted β-Amino Acid via Pseudoephedrine Auxiliary
This protocol is representative of the method reported by Myers et al. for the synthesis of α-substituted β-amino acids.[5]
-
Amide Formation: To a solution of enantiomerically pure (+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ at 0 °C, add the desired acyl chloride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture for 2-4 hours until completion, as monitored by TLC. Perform an aqueous workup to isolate the pseudoephedrine amide.
-
Diastereoselective Enolization and Alkylation: Dissolve the dried amide in THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.2 eq) dropwise to form the Z-enolate. After 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.5 eq). Allow the reaction to stir for 4-6 hours at -78 °C.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated amide in a THF/H₂O mixture. Add a suitable acid (e.g., 1 M H₂SO₄) and heat the mixture to reflux for 12-24 hours to hydrolyze the amide bond.
-
Isolation: After cooling, neutralize the reaction mixture and extract the liberated chiral auxiliary. The aqueous layer containing the desired β-amino acid can then be purified by ion-exchange chromatography.
Performance Comparison: Chiral Auxiliaries
| Chiral Auxiliary | Typical Substrate | Key Reaction | Typical d.r. | Advantages | Disadvantages |
| Evans Oxazolidinone | Acyl Halides | Enolate Alkylation, Aldol | >95:5 | High diastereoselectivity, well-understood, reliable. | Requires strong bases (LDA), auxiliary can be expensive. |
| Pseudoephedrine | Carboxylic Acids | Enolate Alkylation | >97:3 | Inexpensive, readily available auxiliary, highly selective.[5] | Cleavage conditions can be harsh, stoichiometric reagents. |
| Camphorsultam | Acryloyl Derivatives | Conjugate Addition | >90:10 | Crystalline products aid purification, good selectivity. | Cleavage can require strong reducing agents (LiAlH₄). |
Scientist's Insight: Chiral auxiliary methods are the workhorses of medicinal chemistry for a reason. Their predictability and high diastereoselectivity provide reliable access to complex molecules on a lab scale. The primary drawback is atom economy; the stoichiometric use of the auxiliary and the need for separate coupling and cleavage steps make this approach less favorable for large-scale industrial production.
The Efficiency Engine: Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods represents a paradigm shift, enabling the synthesis of large quantities of enantiomerically enriched products from a very small amount of a chiral catalyst.[6] This approach is inherently more atom-economical and scalable. We can broadly divide this field into two powerhouse technologies: transition metal catalysis and organocatalysis.
Transition Metal Catalysis
In this approach, a central metal atom (commonly Rh, Ru, Ni, or Ir) is coordinated with a meticulously designed chiral ligand. This complex creates a defined chiral pocket that forces the substrate to react in a highly stereoselective manner.
Key Methodologies:
-
Asymmetric Hydrogenation: The most prominent application is the hydrogenation of prochiral β-enamides or β-dehydroamino acid derivatives. Catalysts like Rh-DuPhos or Ru-BINAP deliver the product with exceptionally high enantiomeric excess (e.e.).[1][2]
-
Conjugate Addition: Chiral metal complexes can catalyze the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems, establishing the β-stereocenter with high fidelity.
-
Migratory Cross-Coupling: Innovative methods, such as the nickel-catalyzed enantioselective cross-electrophile coupling, allow for the construction of α-arylated β-amino acid motifs through skeletal rearrangement, demonstrating the evolving power of this field.[7]
Workflow: Transition Metal Catalyzed Hydrogenation
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Organocatalysis
This sub-field utilizes small, purely organic molecules as catalysts, completely avoiding metals. These catalysts often operate via mechanisms that mimic enzymatic processes, such as forming transient iminium or enamine intermediates, or activating substrates through hydrogen bonding.[8][9]
Key Methodologies:
-
Thiourea Catalysis: Bifunctional thiourea catalysts are particularly effective.[8] One part of the molecule acts as a Brønsted acid (H-bond donor) to activate an electrophile, while a basic moiety on the same molecule activates the nucleophile, bringing them together in a highly organized, chiral transition state. This is highly effective for conjugate additions.[10]
-
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) or confined imidodiphosphorimidates (IDPis) can catalyze Mannich-type reactions, protonating an imine to form a chiral ion pair with the catalyst's conjugate base.[11][12] This chiral environment then directs the nucleophilic attack of a silyl ketene acetal.
Experimental Protocol: Organocatalytic Conjugate Addition of an Amine
This protocol is representative of a thiourea-catalyzed addition to an enoate.[8]
-
Reaction Setup: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the α,β-unsaturated enoate (1.0 eq) and the chiral thiourea catalyst (0.05-0.1 eq) in a non-polar solvent like toluene or CH₂Cl₂.
-
Addition of Nucleophile: Add the nitrogen nucleophile (e.g., O-benzylhydroxylamine, 1.2 eq) to the solution at the specified reaction temperature (e.g., room temperature or 0 °C).
-
Monitoring: Stir the reaction for 24-72 hours, monitoring its progress by TLC or ¹H NMR. The causality for the long reaction time is the need to overcome the activation energy through many catalytic cycles at low catalyst loading.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the enantioenriched β-amino acid derivative.
-
Deprotection: The resulting product (e.g., a hydroxylamine adduct) is then converted to the free β-amino acid via a standard deprotection step, such as catalytic hydrogenation to cleave the N-O bond.
Performance Comparison: Catalytic Methods
| Catalyst Type | Key Reaction | Catalyst Loading | Typical e.e. | Advantages | Disadvantages |
| Rh/Ru-Phosphine | Asymmetric Hydrogenation | 0.1 - 1 mol% | >98% | Extremely high enantioselectivity, high turnover.[1] | Cost of precious metals and ligands, air/moisture sensitivity. |
| Ni-cyclo-Box/CPA | Migratory Cross-Coupling | 1 - 5 mol% | >95% | Access to unique α-aryl β-amino acids, high selectivity.[7] | Complex dual-catalyst system, requires specific substrates. |
| Chiral Thiourea | Conjugate Addition | 5 - 20 mol% | 90 - 99% | Metal-free, operationally simple, tolerant of air/moisture.[8] | Higher catalyst loading, can have longer reaction times. |
| Chiral Phosphoric Acid | Mannich Reaction | 1 - 10 mol% | >90% | Metal-free, excellent for constructing β³-amino acids.[13] | Substrate scope can be limited, requires activated imines. |
Scientist's Insight: Catalytic methods are the preferred choice for process development and large-scale synthesis due to their efficiency and low waste generation. Transition metal catalysis often provides the highest enantioselectivities and turnover numbers but can be sensitive and costly. Organocatalysis is a rapidly advancing field that offers a robust, metal-free alternative, making it particularly attractive for pharmaceutical synthesis where metal contamination is a major concern.
The Precision Tool: Enzymatic (Biocatalytic) Methods
Biocatalysis harnesses the power of enzymes—nature's own catalysts—to perform chemical transformations. For enantioselective synthesis, their utility is unparalleled. Enzymes operate in a perfectly defined three-dimensional chiral environment (the active site), often leading to perfect or near-perfect stereoselectivity under exceptionally mild, environmentally friendly conditions (aqueous buffer, room temperature).[14]
Key Methodologies:
-
Kinetic Resolution: An enzyme selectively transforms one enantiomer from a racemic mixture, leaving the other enantiomer untouched. Lipases performing enantioselective N-acylation or hydrolases cleaving an N-acyl group from one enantiomer are common examples.[14] The major limitation is a theoretical maximum yield of 50% for the desired product.
-
Asymmetric Synthesis (Deracemization): This superior approach uses an enzyme to convert a prochiral substrate directly into a single, enantiopure product, allowing for theoretical yields of up to 100%. Transaminases (TAs) are exemplary, transferring an amino group from a donor molecule to a prochiral β-keto acid to form the desired β-amino acid.[15][16]
-
Nitrile Hydrolysis: Nitrilases or a combination of nitrile hydratase and amidase can be used for the enantioselective conversion of racemic β-aminonitriles into the corresponding β-amino acids.[14]
Workflow: Enzymatic Kinetic Resolution vs. Asymmetric Synthesis
Caption: Comparison of enzymatic kinetic resolution and asymmetric synthesis pathways.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
This protocol is representative of a typical screening reaction.[15]
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5). Prepare stock solutions of the β-keto acid substrate (e.g., 100 mM), the amino donor (e.g., 1 M isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) (e.g., 20 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, the β-keto acid substrate (to a final concentration of 10 mM), the amino donor (final conc. 0.5 M), and PLP (final conc. 1 mM).
-
Enzyme Addition: Add the transaminase enzyme (either as a lyophilized powder or a solution, e.g., 1-5 mg/mL). The choice to use a whole-cell lysate or a purified enzyme depends on cost and purity requirements.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle shaking for 12-24 hours.
-
Analysis: Quench the reaction by adding an equal volume of acetonitrile or by acidification to precipitate the enzyme. Centrifuge to pellet the protein. Analyze the supernatant by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the β-amino acid product.
Performance Comparison: Biocatalytic Methods
| Enzyme Class | Reaction Type | Max. Yield | Typical e.e. | Advantages | Disadvantages |
| Lipase/Hydrolase | Kinetic Resolution | 50% | >99% | High selectivity, broad substrate scope for esters/amides. | Inherently inefficient (50% max yield), requires separation of product and starting material.[15] |
| Transaminase (TA) | Asymmetric Synthesis | 100% | >99% | Excellent atom economy, direct access to product, high e.e.[15] | Substrate scope can be limited, potential for product inhibition, equilibrium considerations. |
| Nitrilase | Kinetic Resolution | 50% | >98% | Accesses amino acids from nitrile precursors. | Often requires whole-cell systems, 50% yield limit.[14] |
Scientist's Insight: Biocatalysis is the future for green and sustainable pharmaceutical manufacturing. The unparalleled selectivity often eliminates the need for protecting groups and reduces downstream purification burdens. While historically limited by substrate scope, modern techniques like directed evolution are rapidly expanding the biocatalytic toolbox, creating custom enzymes tailored for specific, non-natural substrates. For targets where a suitable enzyme exists, this is often the most elegant and efficient path forward.
Comparative Guide: Choosing Your Synthetic Strategy
The optimal method is dictated by the specific goals of your project. A small-scale synthesis for initial biological screening has different requirements than a multi-kilogram scale-up for preclinical trials.
| Feature | Chiral Auxiliary | Catalytic Asymmetric Synthesis | Enzymatic (Biocatalytic) Methods |
| Stereoselectivity | High (Diastereoselective) | Very High (Enantioselective) | Exceptional (Enantioselective) |
| Atom Economy | Low | High | Very High |
| Scalability | Moderate | High | High (Process dependent) |
| Substrate Scope | Broad | Broad (Catalyst dependent) | Narrow to Moderate (Enzyme specific) |
| Operational Simplicity | Multi-step (Couple, React, Cleave) | Single catalytic step | Single catalytic step (often in water) |
| Conditions | Often cryogenic, inert atmosphere | Varies (mild to high temp/pressure) | Mild (Aqueous, RT, neutral pH) |
| Key Advantage | Reliability & Predictability | Efficiency & Scalability | "Green" & Unmatched Selectivity |
| Best For... | Complex targets, lab-scale discovery, proof-of-concept. | Process development, large-scale synthesis, high-throughput chemistry. | Green chemistry initiatives, synthesis of unprotected amino acids, targets with known enzyme matches. |
Final Outlook
The synthesis of enantiopure β-amino acids is a mature yet continuously evolving field. While chiral auxiliaries offer a reliable entry point for complex structures, the clear trend for both industrial and academic research is a move towards catalytic solutions. The choice between transition metal catalysis and organocatalysis often hinges on the specific transformation, cost, and metal-sensitivity of subsequent synthetic steps.
Simultaneously, the "third wave" of biocatalysis is revolutionizing our approach to chiral synthesis. The ability to produce unprotected β-amino acids in aqueous media with near-perfect enantioselectivity is a powerful advantage. As enzyme engineering and discovery platforms continue to accelerate, we anticipate that chemo-enzymatic and multi-catalyst telescoped reactions will become the new state-of-the-art, combining the broad applicability of chemical catalysis with the precision of nature's machinery.
Your choice of method will ultimately depend on a careful analysis of your target molecule, available resources, and long-term project goals. This guide serves as a framework for that decision-making process, grounded in both established principles and the cutting edge of synthetic innovation.
References
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Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
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Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]
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Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. (2007). Journal of the American Chemical Society. [Link]
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Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]
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Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]
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Recent advances in the enantioselective synthesis of beta-amino acids. (1999). Current Medicinal Chemistry. [Link]
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Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. (2022). PMC. [Link]
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Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. (2000). Organic Letters. [Link]
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Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2023). Nature Communications. [Link]
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Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. (2013). Organic & Biomolecular Chemistry. [Link]
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Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. (2007). Journal of the American Chemical Society. [Link]
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Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society. [Link]
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Transaminases for the synthesis of enantiopure beta-amino acids. (2012). Applied Microbiology and Biotechnology. [Link]
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Organocatalytic asymmetric synthesis of β3-amino acid derivatives. (2013). RSC Publishing. [Link]
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Advances in Transition Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. (2022). ResearchGate. [Link]
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Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). ACS Publications. [Link]
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Catalytic Synthesis of Optically Active β-Amino Acid Derivatives. (2012). Bentham Science. [Link]
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Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. (2014). ResearchGate. [Link]
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Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. (2022). Thieme E-Journals. [Link]
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A Comparative Guide to Chiral Derivatizing Agents for Stereochemical Validation: An In-Depth Analysis of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise determination of a molecule's stereochemistry is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. While various analytical techniques exist for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of Chiral Derivatizing Agents (CDAs), remains a powerful and accessible method for elucidating the absolute configuration and enantiomeric purity of chiral molecules.[1]
This guide provides a comprehensive comparison of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol as a potential chiral derivatizing agent against established alternatives, most notably Mosher's acid. We will delve into the principles of chiral derivatization, present a critical evaluation of the available data, and provide detailed experimental protocols to empower researchers in making informed decisions for their stereochemical validation workflows.
The Principle of Chiral Derivatization for NMR Analysis
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The core principle of using a CDA is to convert a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure reagent.[1] These resulting diastereomers possess distinct physical and spectral properties, leading to separate signals in the NMR spectrum. The analysis of these separated signals, typically in ¹H or ¹⁹F NMR, allows for two critical determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be quantified by integrating the signals corresponding to each diastereomer.
-
Absolute Configuration: By analyzing the differences in chemical shifts (Δδ) of specific protons in the two diastereomers and applying established conformational models, the absolute stereochemistry of the original analyte can often be deduced.[2]
This compound: A Potential Amino Alcohol-Based CDA
This compound, a derivative of the amino acid phenylalanine, is a chiral amino alcohol. Chiral amino alcohols are a recognized class of compounds that can be utilized as CDAs, particularly for the stereochemical analysis of chiral carboxylic acids. The hydroxyl group of the amino alcohol can be esterified with a chiral carboxylic acid to form diastereomeric esters. The differing spatial arrangements of the substituents on both chiral centers can lead to discernible differences in the NMR chemical shifts of nearby protons.
While this compound is commercially available and widely used as a chiral building block in organic synthesis, its application as a dedicated chiral derivatizing agent for the stereochemical validation of other molecules is not extensively documented in peer-reviewed literature. This guide, therefore, will draw upon the established principles of amino alcohol-based CDAs to evaluate its potential and compare it to the current gold standard, Mosher's acid.
Head-to-Head Comparison: this compound vs. Mosher's Acid
| Feature | Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) | This compound (Potential) |
| Analyte Compatibility | Primarily for chiral alcohols and amines. | Primarily for chiral carboxylic acids. |
| Derivatization Chemistry | Formation of diastereomeric esters or amides. | Formation of diastereomeric esters. |
| NMR Reporter Groups | Phenyl and trifluoromethyl groups provide strong anisotropic effects, leading to significant and predictable Δδ values in ¹H and ¹⁹F NMR.[3] | The phenyl and tert-butoxycarbonyl groups are expected to induce chemical shift differences. The magnitude and predictability of these shifts require experimental validation. |
| Conformational Model | A well-established and reliable model predicts the sign of Δδ for protons located on either side of the stereocenter, allowing for the assignment of absolute configuration.[2] | A conformational model would need to be established through systematic studies. It is anticipated that the bulky Boc and phenyl groups would adopt a preferred conformation upon esterification, leading to predictable shielding and deshielding effects. |
| Potential Advantages | High reliability, extensive literature support, and applicability to a wide range of substrates. | Potentially offers a different set of reporter signals, which could be advantageous in cases where signals from Mosher's esters overlap with analyte signals. The synthesis from a readily available amino acid could be a cost-effective alternative. |
| Potential Disadvantages | The presence of an acidic α-proton can lead to racemization under certain conditions, although this is generally not an issue with the acid chloride. The analysis of complex spectra can be challenging. | Lack of established protocols and a validated conformational model. The magnitude of the induced chemical shift differences (Δδ) is unknown and may be smaller than those observed with Mosher's acid, potentially making analysis more difficult. |
Experimental Protocols
Protocol 1: Esterification of a Chiral Carboxylic Acid with this compound
This protocol outlines the formation of diastereomeric esters for NMR analysis.
Materials:
-
Chiral carboxylic acid of unknown stereochemistry
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC or EDC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Reaction: Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the diastereomeric esters. The two diastereomers may or may not be separable by chromatography. For NMR analysis of the mixture, a clean sample free of starting materials is the primary goal.
-
NMR Analysis: Dissolve the purified product (or mixture of diastereomers) in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the carbodiimide coupling agent and the activated carboxylic acid intermediate.
-
DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the esterification reaction.
-
Excess of Alcohol and Coupling Agent: Using a slight excess of the amino alcohol and the coupling agent helps to ensure the complete consumption of the limiting chiral carboxylic acid.
-
Purification: While separation of the diastereomers is not strictly necessary for determining enantiomeric excess by NMR, purification to remove unreacted starting materials and byproducts is crucial for clean and interpretable spectra.
Visualization of the Workflow
Sources
A Senior Application Scientist's Guide to the Asymmetric Synthesis of Key Antiviral Intermediates: A Comparative Analysis of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol and Alternative Chiral Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral building blocks and auxiliaries are the linchpins in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), where the three-dimensional arrangement of atoms dictates biological activity. This guide provides an in-depth technical comparison of the applications of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol, a valuable chiral synthon, with a particular focus on its role in the synthesis of key intermediates for antiviral drugs like the HIV protease inhibitors Lopinavir and Ritonavir.
We will dissect the utility of this chiral amino alcohol derivative and objectively compare its performance with alternative synthetic strategies, including the use of other chiral auxiliaries and catalytic asymmetric methods. This analysis is supported by experimental data from the literature to provide a clear, evidence-based guide for chemists in the field.
The Central Role of Chiral Amino Alcohols in Antiviral Synthesis
The 1,2-amino alcohol motif is a privileged scaffold in a vast number of biologically active molecules, including a significant portion of FDA-approved drugs.[1] In the context of HIV protease inhibitors like Lopinavir and Ritonavir, the stereochemistry of the core diamino alcohol fragment is critical for effective binding to the viral enzyme's active site.[2] this compound, often referred to as Boc-D-phenylalaninol, serves as a readily available, enantiomerically pure starting material to install one of the key stereocenters in these complex molecules. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the amino alcohol and prevents undesirable side reactions during multi-step syntheses.[3]
Comparative Analysis of Synthetic Strategies
The synthesis of the core diamino alcohol intermediate of Lopinavir and Ritonavir, (2S, 3S, 5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane, presents a significant stereochemical challenge with its three contiguous chiral centers. Below, we compare two primary approaches to establishing this stereochemistry: the chiral pool approach utilizing this compound and a catalytic asymmetric synthesis approach.
Strategy 1: The Chiral Pool Approach with this compound
This strategy leverages the pre-existing stereocenter of this compound, derived from the natural amino acid D-phenylalanine. The synthesis typically proceeds through the oxidation of the alcohol to the corresponding aldehyde, followed by a series of transformations to build the rest of the carbon skeleton and introduce the remaining stereocenters.
Rationale for Use: The primary advantage of this approach lies in the reliable transfer of chirality from a commercially available and relatively inexpensive starting material. The bulky Boc and phenyl groups can effectively direct the stereochemical outcome of subsequent reactions.
Workflow Overview:
Strategy 2: Catalytic Asymmetric Synthesis from Achiral Precursors
An alternative to the chiral pool approach is the use of a catalytic asymmetric reaction to set the key stereocenters. A notable example is the synthesis starting from L-phenylalanine, where a stereoselective reduction of a prochiral ketone is a key step, often employing a chiral catalyst.[4]
Rationale for Use: This approach can be more convergent and flexible, potentially allowing for the synthesis of a wider range of analogues. The success of this strategy hinges on the availability of a highly efficient and selective catalyst.
Workflow Overview:
Performance Comparison
| Parameter | Strategy 1: (R)-N-Boc-beta-phenyl-phenylalaninol | Strategy 2: Catalytic Asymmetric Synthesis (CBS Reduction) | Reference Chiral Auxiliary: Evans Oxazolidinone |
| Starting Material | (R)-N-Boc-beta-phenyl-phenylalaninol (from D-phenylalanine) | L-phenylalanine | Corresponding carboxylic acid and chiral amino alcohol |
| Key Step | Diastereoselective transformations on a chiral substrate | Catalytic asymmetric reduction of a prochiral ketone | Diastereoselective aldol reaction |
| Stereocontrol | Substrate-controlled | Catalyst-controlled | Auxiliary-controlled |
| Reported Diastereomeric Ratio (d.r.) | High, but dependent on specific reaction conditions and reagents. | High, often >98:2.[4] | Typically >95:5 for syn-aldol products.[5] |
| Overall Yield | Can be variable over a long synthetic sequence. | Can be high due to a more convergent route. A 92% yield for the key intermediate has been reported.[4] | High for the aldol step, but requires additional steps for auxiliary attachment and removal. |
| Scalability | Generally good, as it relies on well-established transformations. | Good, as catalytic methods are often preferred for industrial processes. | Well-established for large-scale synthesis. |
| Flexibility | Less flexible for analog synthesis as the core stereocenter is fixed from the start. | More flexible, as different enantiomers of the catalyst can be used to access different stereoisomers. | Good, as a variety of acyl groups can be used. |
Experimental Protocols
Protocol 1: Synthesis of the Lopinavir/Ritonavir Diamino Alcohol Core via Catalytic Asymmetric Reduction (Strategy 2)
This protocol is adapted from the process described in patent CN111393329A.[4]
Step 1: Preparation of N,N-dibenzylamino-L-benzyl phenylalanine
-
To a reaction vessel, add L-phenylalanine (0.1 mol), tetrahydrofuran (0.8 mol), 32 wt% sodium hydroxide solution (29.7 g), and potassium carbonate (0.6 mol).
-
Slowly add benzyl chloride (3.3 mol) at room temperature with stirring.
-
Heat the mixture to 65 °C and maintain for 5 hours.
-
After cooling, adjust the pH to neutral with triethylamine and filter.
-
Extract the filtrate with dichloromethane, wash with saturated brine, dry over anhydrous sodium sulfate, and recrystallize from petroleum ether to obtain the product.
Step 2: Condensation with Acetonitrile
-
To a cooled (6 °C) mixture of N,N-dibenzylamino-L-benzyl phenylalanine (0.1 mol), sodium amide (0.15 mol), and methyl tert-butyl ether (0.8 mol), slowly add acetonitrile (0.15 mol).
-
Stir the reaction at 6 °C for 20 hours.
-
Work up by separating the layers, concentrating the organic phase, washing with brine, drying, and recrystallizing from ethyl acetate.
Step 3: Grignard Addition
-
To a mixture of the product from Step 2 (0.1 mol) and diethyl ether (0.8 mol) at 5 °C, add benzylmagnesium chloride (0.14 mol).
-
Stir the reaction at 5 °C for 10 hours.
-
Work up by layer separation, extraction with dichloromethane, concentration, washing with brine, drying, and recrystallization from petroleum ether.
Step 4: Stereoselective Reduction
-
To a solution of the product from Step 3 (0.1 mol) in methanol at 0-10 °C, add sodium borohydride (0.13 mol), methanesulfonic acid (0.15 mol), and (S)-2-methyl-CBS-oxazaborolidine (as a chiral inducer).
-
Stir for 1-2 hours.
-
In a separate step, reduce the resulting intermediate with sodium borohydride and trifluoroacetic acid at 0-10 °C for 1-2 hours to afford the stereoselective product, (2S,3S,5S)-dibenzylamino-3-hydroxy-5-amino-1,6-diphenylhexane.
Step 5: Boc Protection and Debenzylation
-
React the product from Step 4 with di-tert-butyl dicarbonate in the presence of potassium carbonate in tetrahydrofuran to protect the C5 amino group.
-
Perform reductive debenzylation using ammonium formate and palladium on carbon in methanol under hydrogen pressure (0.5 MPa) at 66 °C for 2.5 hours to yield the final intermediate, (2S,3S,5S)-2-amino-3-hydroxy-5-tert-butoxycarbonylamino-1,6-diphenylhexane, with a reported yield of 92% and a de% of 98.2%.[4]
Protocol 2: General Procedure for Evans Asymmetric Aldol Reaction (Reference Chiral Auxiliary)
This protocol is a general representation of the Evans aldol reaction.[5][6]
Step 1: Acylation of the Evans Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Purify by column chromatography.
Step 2: Boron Enolate Formation and Aldol Addition
-
Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.) dropwise.
-
Stir for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer and extract. The crude product is purified by chromatography.
Step 3: Auxiliary Cleavage
-
To a solution of the aldol adduct in a mixture of THF and water, add hydrogen peroxide.
-
Cool to 0 °C and add aqueous lithium hydroxide.
-
Stir for 4 hours, then quench with sodium sulfite solution.
-
Extract to separate the chiral auxiliary (which can be recovered) and the desired β-hydroxy acid product.
Conclusion
This compound is a valuable and effective chiral building block for the synthesis of complex molecules, particularly in the construction of the core of HIV protease inhibitors like Lopinavir and Ritonavir. Its utility stems from its ready availability from the chiral pool and its ability to impart high stereocontrol in subsequent synthetic steps.
However, for industrial-scale synthesis, catalytic asymmetric methods, such as the CBS reduction of a prochiral ketone intermediate derived from L-phenylalanine, present a compelling alternative. This approach can offer a more convergent and potentially higher-yielding route, with the flexibility to access different stereoisomers by simply changing the catalyst enantiomer.
The choice between a chiral pool strategy and a catalytic asymmetric approach will ultimately depend on a variety of factors, including the cost and availability of starting materials and catalysts, the desired scale of the synthesis, and the need for analog synthesis. For a well-established target with a fixed stereochemistry, a refined chiral pool approach can be highly efficient. For discovery chemistry and process development, the flexibility and elegance of catalytic asymmetric methods are often advantageous.
This guide has provided a comparative framework, supported by experimental context, to aid researchers in making informed decisions when designing synthetic routes to these critical antiviral intermediates.
References
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Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. (M.Phil. thesis, The Hong Kong Polytechnic University). Retrieved from [Link]
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Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]
- Kellow, R., & Matziari, M. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Journal of Materials Science and Chemical Engineering, 7(7), 36-41.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
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Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (Doctoral dissertation, KTH Royal Institute of Technology). Retrieved from [Link]
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- Singh, V., & Singh, S. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Results in Chemistry, 5, 100845.
- Raghava Reddy, A. V., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63.
- Wanc, Y., & Yua, X. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 7, 95–104.
- Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Novel Analogues of Lopinavir. International Journal of Pharmaceutical Sciences and Research, 5(8), 3296-3302.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Pharmaceuticals, 15(3), 337.
- Wang, Y., & Yu, X. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 7, 95–104.
- Ghosh, A. K., et al. (2000). Novel Inhibitors of HIV Protease: Design, Synthesis and Biological Evaluation of Picomolar Inhibitors Containing Cyclic P1/P2 Scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162.
- Thaisrivongs, S., et al. (1993). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. The Journal of Organic Chemistry, 58(6), 1591-1596.
- Sham, H. L., et al. (2002). Novel Lopinavir Analogues Incorporating Heterocyclic Replacements of Six-Member Cyclic Urea. Synthesis and Structure—Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 12(23), 3101-3103.
- Nagasawa, K., & Kanai, M. (2014). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
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- 6. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
The Alchemist's Ledger: A Senior Scientist's Guide to Cost-Benefit Analysis of Synthetic Routes
For the modern researcher, scientist, and drug development professional, the elegance of a synthetic route is no longer solely defined by its chemical ingenuity. In an era of escalating costs, stringent environmental regulations, and the relentless pursuit of efficiency, a comprehensive cost-benefit analysis is paramount. This guide moves beyond theoretical yields to provide a practical framework for evaluating and comparing synthetic pathways, empowering you to make data-driven decisions that balance economic viability with scientific innovation and environmental stewardship.
The Modern Imperative: Beyond Percent Yield
Traditionally, the success of a synthesis was often judged by a single metric: percentage yield. While crucial, this figure provides a limited and often misleading picture of a route's overall efficiency and practicality. A high-yielding reaction may be economically unfeasible due to expensive reagents, energy-intensive conditions, or the generation of excessive, hazardous waste. A truly optimized synthetic route is one that is not only high-yielding but also cost-effective, safe, and environmentally benign. This guide will equip you with the tools to dissect and quantify these multifaceted considerations.
Key Metrics for a Holistic Evaluation
To conduct a thorough cost-benefit analysis, a suite of metrics must be employed. Each provides a different lens through which to view the efficiency and sustainability of a chemical transformation.
Mass-Based Metrics: Quantifying Efficiency
These metrics focus on the mass balance of a reaction, providing a clear indication of how much of the starting material is converted into the desired product and how much is lost as waste.
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[1] A higher atom economy signifies a more efficient reaction with less waste generated.
-
Formula: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
-
-
Environmental Factor (E-Factor): This metric provides a simple yet powerful measure of the amount of waste generated per unit of product.[2][3][4] A lower E-Factor is indicative of a greener process.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Widely adopted in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[2][3][4][5] A lower PMI value is desirable.
-
Formula: PMI = Total Mass in Process (kg) / Mass of Product (kg)
-
-
Reaction Mass Efficiency (RME): RME provides a more realistic measure of the 'greenness' of a reaction by taking into account the reaction yield, stoichiometry, and atom economy.[2][6]
-
Formula: RME = (Mass of Product / Total Mass of Reactants) x 100%
-
Comparative Analysis Workflow
A systematic approach is essential for a robust cost-benefit analysis. The following workflow outlines the key stages of comparing different synthetic routes.
Caption: Workflow for a comprehensive cost-benefit analysis of synthetic routes.
Case Study: Synthesis of a Pharmaceutical Intermediate
To illustrate the practical application of these principles, let's consider a hypothetical cost-benefit analysis for the synthesis of a chiral amine intermediate, a common structural motif in pharmaceuticals. Two potential routes are evaluated:
-
Route A: A classical approach involving a reductive amination using sodium triacetoxyborohydride.
-
Route B: A modern biocatalytic approach using a transaminase enzyme.
Experimental Data Generation
Accurate data is the bedrock of a meaningful analysis. The following experimental protocols are essential for gathering the necessary information.
Experimental Protocol: Determination of Reaction Yield and Purity by qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the concentration and purity of a substance without the need for a calibration curve, relying on a certified internal standard.[1][2][7][8][9][10]
Objective: To accurately determine the yield and purity of the chiral amine intermediate from both synthetic routes.
Materials:
-
Crude reaction mixture
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) with a known purity.
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction mixture into a vial.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key Parameters for Quantitation:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to ensure full relaxation of all nuclei.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of the product and a peak of the internal standard.
-
Calculate the purity using the following equation:[2] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Experimental Protocol: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds by separating the components of a mixture.[3][5][11][12][13]
Objective: To determine the purity of the isolated chiral amine intermediate.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (for enantiomeric excess determination if applicable) or a standard C18 column.
Procedure:
-
Method Development:
-
Select an appropriate mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) and column.
-
Optimize the gradient or isocratic elution method to achieve good separation of the product from impurities and starting materials.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the area of all peaks.
-
Calculate the percent purity by the area normalization method: % Purity = (Area of Product Peak / Total Area of All Peaks) x 100[12]
-
Experimental Protocol: Measuring Energy Consumption via Reaction Calorimetry
Reaction calorimetry measures the heat released or absorbed during a chemical reaction, providing critical data for safety assessment and process optimization.[4][14][15]
Objective: To determine the enthalpy of reaction (ΔH) for both synthetic routes.
Instrumentation:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Reaction Setup:
-
Charge the reactor with the initial reactants and solvent.
-
Establish a stable baseline temperature.
-
-
Initiate Reaction: Add the final reagent to start the reaction. For exothermic reactions, this is often done via controlled dosing.
-
Data Collection: The calorimeter software will monitor the temperature of the reaction mixture and the jacket, calculating the heat flow in real-time.
-
Data Analysis: The total heat evolved or absorbed is integrated over the course of the reaction to determine the enthalpy of reaction (ΔH).
Experimental Protocol: Quantification of Waste Streams
A systematic approach is necessary to quantify all waste generated from a reaction.[16][17][18][19][20][21][22][23][24][25][26][27]
Objective: To measure and categorize all waste streams from each synthetic route.
Procedure:
-
Identify Waste Streams: Before starting, identify all potential waste streams:
-
Aqueous waste (from workup)
-
Organic solvent waste (from reaction and extraction)
-
Solid waste (e.g., drying agents, filtration aids, byproducts)
-
-
Segregate and Measure:
-
Use separate, tared containers for each waste stream.
-
Aqueous Waste: Collect all aqueous layers from extractions and washes. Measure the total volume and determine the mass.
-
Organic Solvent Waste: Collect all organic layers and solvent used for rinsing. Measure the total volume and mass.
-
Solid Waste: Collect all solid waste on a tared filter paper or in a tared container. Dry to a constant weight and record the mass.
-
-
Categorize Waste: Classify the waste according to regulatory guidelines (e.g., hazardous, non-hazardous).[19][26][28]
Comparative Data Summary
The following table summarizes the hypothetical data collected for the two synthetic routes to produce 1 kg of the chiral amine intermediate.
| Metric | Route A (Reductive Amination) | Route B (Biocatalytic) |
| Yield | 85% | 95% |
| Purity (HPLC) | 98% | >99% |
| Reaction Time | 12 hours | 24 hours |
| Energy Consumption (ΔH) | -150 kJ/mol (Exothermic) | -25 kJ/mol (Mildly Exothermic) |
| Starting Material Cost | $500/kg | $800/kg |
| Reagent/Catalyst Cost | $200/kg | $1500/kg (Enzyme) |
| Solvent Usage | 20 L (Dichloromethane) | 15 L (Water with co-solvent) |
| Aqueous Waste | 10 L | 15 L |
| Solid Waste | 0.5 kg (Boron salts) | 0.1 kg (Cell lysate) |
| Atom Economy | 82% | 92% |
| E-Factor | 32 | 16 |
| PMI | 33 | 17 |
| RME | 75% | 88% |
Interpretation and Decision Making
-
Route A presents a lower initial cost for starting materials and a shorter reaction time. However, it generates a significantly larger amount of waste, including hazardous boron salts, and uses a chlorinated solvent. Its lower atom economy and higher E-Factor and PMI reflect a less efficient and less environmentally friendly process. The higher exothermicity also presents a greater safety concern on scale-up.
-
Route B , while having a higher initial catalyst cost and a longer reaction time, demonstrates superior performance across all green chemistry metrics. The use of water as the primary solvent, higher yield and purity, and significantly lower waste generation make it a more sustainable and ultimately more efficient process. The high cost of the enzyme could potentially be mitigated through immobilization and recycling on an industrial scale.
Conclusion: A Holistic Perspective for a Sustainable Future
The selection of a synthetic route is a complex decision with far-reaching implications. A comprehensive cost-benefit analysis, grounded in robust experimental data and a suite of well-chosen metrics, is essential for navigating this complexity. By moving beyond a singular focus on yield and embracing a holistic evaluation that encompasses economics, efficiency, safety, and environmental impact, researchers and drug development professionals can drive innovation that is not only scientifically sound but also sustainable and economically viable. The principles and protocols outlined in this guide provide a framework for making these critical decisions with confidence and foresight.
References
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-
Wikipedia. (n.d.). Green chemistry metrics. [Link]
- Jiménez-González, C., et al. (2010). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. International Journal of Life Cycle Assessment, 15, 817–824.
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García-Gusano, D., et al. (2021). Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. Green Chemistry, 23(13), 4726-4753. [Link]
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Anastas, P. T., & Warner, J. C. (2018). Green Chemistry: Theory and Practice. In Application of Step, Cumulative, and Global E-factor and Process Mass Intensity Metrics to Gauge Synthesis Efficiency: l-DOPA and Apixaban Pharmaceutical Examples. Royal Society of Chemistry. [Link]
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ACS Publications. (2021). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link]
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University of Wisconsin-Madison. (n.d.). VP-Isothermal Titration Calorimeter – Biophysics Instrumentation Facility. [Link]
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Organic Process Research & Development. (2017). Reaction Calorimetry in Microreactor Environments—Measuring Heat of Reaction by Isothermal Heat Flux Calorimetry. ACS Publications. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
- Unknown. (2020).
- Unknown. (2017).
- Unknown. (n.d.). Purity by Absolute qNMR Instructions.
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- Unknown. (n.d.).
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Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
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Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]
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LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
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RWTH Publications. (n.d.). Reaction calorimetric and spectroscopic studies of an Ionic Liquid synthesis. [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
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Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?. [Link]
-
EnviroSource. (n.d.). Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846). [Link]
-
CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Seven: Characteristics Introduction and Regulatory D. [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
-
Syrris. (2018). An Introduction to Reaction Calorimetry. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
The Journal of Applied Laboratory Medicine. (2025). Toward Sustainable Clinical Chemistry: Waste Quantification and Reduction Strategies from Testing on 4 Commonly Used Automated Analyzers. [Link]
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U.S. Environmental Protection Agency. (2025). Basic Information about How to Use SW-846. [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Nine: Sampling Plan. [Link]
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NSW Environment Protection Authority. (n.d.). Waste classification guidelines Part 1: Classifying waste. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
UK Government. (n.d.). Guidance on the classification and assessment of waste (Edition 1.1) Technical Guidance WM3. [Link]
-
FedCenter. (2017). Hazardous Waste Identification Flowchart. [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. [Link]
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A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, Fmoc, and Troc Groups
For researchers, scientists, and professionals in drug development, the selective modification of molecules is a foundational pillar of synthesis. Amines, being one of the most common and reactive functional groups, often require temporary masking or "protection" to prevent unwanted side reactions during a synthetic sequence. The choice of the right amine protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a multi-step synthesis. This guide provides an in-depth, objective comparison of four of the most widely used amine protecting groups: Boc, Cbz, Fmoc, and Troc. We will delve into their chemical properties, mechanisms of action, and provide experimental data to support the principles discussed.
The Philosophy of Amine Protection: More Than Just a Mask
An ideal protecting group is not merely an inert shield. It is a strategic tool that should be easily introduced in high yield, stable to a wide range of reaction conditions, and, most importantly, selectively removed under mild conditions that do not affect other functional groups in the molecule.[1] This concept of "orthogonality," where one protecting group can be removed in the presence of others, is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and natural products.[1][2]
In-Depth Analysis of Common Amine Protecting Groups
The Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse
The Boc group is one of the most popular amine protecting groups due to its ease of introduction and its stability towards a broad range of non-acidic reagents.[3]
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium hydroxide.[4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.[4]
Deprotection: The key feature of the Boc group is its lability under acidic conditions.[2] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group.[5][6] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to release the free amine.[4][7]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The Cbz (Carboxybenzyl) Group: The Classic Hydrogenolysis-Labile Group
Introduced in the 1930s by Bergmann and Zervas, the Cbz group (also denoted as Z) was a pioneering development in peptide synthesis.[8][9]
Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as aqueous sodium carbonate (Schotten-Baumann conditions).[8][9]
Deprotection: The Cbz group is renowned for its removal under mild, neutral conditions via catalytic hydrogenolysis.[1][10] Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzylic C-O bond is cleaved, generating an unstable carbamic acid that decarboxylates to yield the free amine, toluene, and carbon dioxide.[10] While generally stable to acidic conditions, it can be cleaved by strong acids like HBr in acetic acid.[10]
Mechanism of Cbz Deprotection by Hydrogenolysis
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Base-Labile Choice for SPPS
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique cleavage under mild basic conditions, offering orthogonality to the acid-labile Boc and side-chain protecting groups.[11][12][13]
Protection: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to minimize side reactions.[12][14]
Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, most commonly a solution of 20% piperidine in DMF.[11][15] The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, followed by a β-elimination to release the highly reactive dibenzofulvene, which is trapped by the amine base, and the unstable carbamic acid that decarboxylates.[14][16] The UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction.[13]
Mechanism of Base-Mediated Fmoc Deprotection
Caption: Deprotection of an Fmoc-protected amine using a base.
The Troc (2,2,2-Trichloroethoxycarbonyl) Group: Reductively Cleaved with Specificity
The Troc group offers an alternative deprotection strategy that is orthogonal to both acid- and base-labile groups.[17]
Protection: The Troc group is introduced by reacting an amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base like pyridine.[18]
Deprotection: The Troc group is stable under strongly acidic and hydrolytic conditions but is readily cleaved under reductive conditions.[17] The most common method involves the use of zinc dust in the presence of acetic acid or other proton sources.[17][18] The mechanism proceeds via a single electron reduction of the trichloromethyl group, followed by an elimination to release the free carbamate, which then decarboxylates.[18] This provides a highly chemoselective deprotection method.[19][20][21]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule.
Data Presentation: A Head-to-Head Comparison
| Property | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Troc (2,2,2-Trichloroethoxycarbonyl) |
| Protection Reagent | (Boc)₂O[4] | Cbz-Cl[8] | Fmoc-OSu, Fmoc-Cl[14] | Troc-Cl[18] |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[5] | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Weak Base (e.g., 20% Piperidine in DMF)[11] | Reduction (e.g., Zn/AcOH)[18] |
| Byproducts | Isobutylene, CO₂[22] | Toluene, CO₂[22] | Dibenzofulvene, CO₂[22] | 1,1-Dichloroethylene, CO₂, ZnCl₂[17] |
| Stability to Acids | Labile[22] | Generally Stable (cleaved by HBr/AcOH)[10] | Stable[22] | Stable[17] |
| Stability to Bases | Stable[22] | Stable[22] | Labile[22] | Stable |
| Stability to Hydrogenolysis | Stable[2] | Labile[22] | Quasi-orthogonal (can be cleaved)[14] | Stable |
| Key Advantage | Broad stability, easy to handle. | Mild, neutral deprotection. | Orthogonal to acid-labile groups. | Orthogonal to acid- and base-labile groups. |
Orthogonality: A Visual Workflow
The strategic use of orthogonal protecting groups allows for the selective deprotection of one amine in the presence of others.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.
Experimental Protocols
The following are representative protocols for the protection and deprotection of a generic primary amine. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Protection of an Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (NEt₃) (1.2 eq)[2] or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in THF.
-
Add NEt₃ to the solution.
-
Add (Boc)₂O portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection using TFA
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in a mixture of DCM:TFA (e.g., 5:1 v/v).[2]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[6]
Protocol 3: Cbz Protection of an Amine
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
THF and Water (2:1)
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add NaHCO₃ to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise while stirring vigorously.[8]
-
Allow the reaction to stir at 0 °C for several hours or overnight.[8]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Cbz Deprotection by Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon
Procedure:
-
Dissolve the Cbz-protected compound in MeOH.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (this should be done three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.[9]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.[8]
Protocol 5: Fmoc Protection of an Amine
Materials:
-
Primary amine (e.g., an amino acid) (1.0 eq)
-
Fmoc-OSu (1.05 eq)
-
Sodium bicarbonate (NaHCO₃)
-
THF and Water
Procedure:
-
Dissolve the amine in a mixture of THF and saturated aqueous NaHCO₃.[14]
-
Add Fmoc-OSu to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with an organic solvent, dry, and concentrate.
Protocol 6: Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine (1.0 eq)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in 20% piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically very fast, often complete within 10-30 minutes.[11][23]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by flash column chromatography to remove the dibenzofulvene-piperidine adduct.
Protocol 7: Troc Protection of an Amine
Materials:
-
Primary amine (1.0 eq)
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl) (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Add Troc-Cl dropwise.
-
Stir the reaction at 0 °C for 1 hour.[18]
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 8: Troc Deprotection using Zinc
Materials:
-
Troc-protected amine (1.0 eq)
-
Activated Zinc powder (excess)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Troc-protected amine in MeOH.
-
Add activated zinc powder.
-
Stir for 5 minutes at room temperature, then add glacial acetic acid.[18]
-
Heat the mixture to 60 °C for 30 minutes.[18]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Treat the residue with aqueous NaOH and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over K₂CO₃, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The choice of an amine protecting group is a strategic decision that hinges on the specific requirements of a synthetic route. The Boc group offers broad utility and stability, making it a default choice in many applications. The Cbz group provides a classic and mild deprotection strategy via hydrogenolysis. The Fmoc group is indispensable in modern SPPS due to its base lability. Finally, the Troc group offers a unique reductive cleavage pathway, expanding the toolbox of orthogonal protecting groups. A thorough understanding of the properties and reactivities of these groups, as outlined in this guide, is essential for the rational design and successful execution of complex organic syntheses.
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Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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ResearchGate. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group | Request PDF. [Link]
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ACS Publications. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. [Link]
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CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]
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A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Chiral Auxiliary-Mediated Synthesis
In the landscape of modern drug development and asymmetric synthesis, the use of chiral auxiliaries stands as a cornerstone for controlling stereochemistry.[1][2] These transient chiral partners guide reactions to yield a preponderance of one enantiomer over the other, a critical factor as the pharmacological and toxicological profiles of enantiomers can differ dramatically.[3] Consequently, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a fundamental validation of the synthetic strategy's success. This guide provides an in-depth comparison of the primary analytical techniques for assessing enantiomeric excess, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions.
The Centrality of Enantiomeric Excess
Enantiomeric excess is the measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[4] A racemic mixture, with equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[4][5] The journey from an achiral starting material to an enantiomerically enriched product via a chiral auxiliary necessitates rigorous analytical validation at each stage. The choice of analytical method is pivotal and depends on factors such as the analyte's properties, required accuracy, and available instrumentation.[6]
Comparative Analysis of Key Methodologies
The three most prevalent techniques for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Rotation (Polarimetry). Each method operates on distinct principles and presents a unique set of advantages and limitations.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7][8] | High accuracy and precision, high sensitivity, applicable to a wide range of compounds, direct separation of enantiomers.[9] | Requires method development for each compound, can be time-consuming, requires specialized and expensive chiral columns.[7] | Gold standard for accurate ee determination in pharmaceutical quality control and research. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral solvating or derivatizing agent, resulting in distinguishable NMR signals.[10][11][12] | Rapid analysis, non-destructive, provides structural information, can be used for compounds difficult to resolve by HPLC.[10][13] | Lower sensitivity than HPLC, requires chiral reagents, potential for kinetic resolution with derivatizing agents, signal overlap can complicate analysis.[10] | Rapid screening of reaction conditions, analysis of compounds lacking a chromophore for UV detection in HPLC. |
| Optical Rotation (Polarimetry) | Measurement of the rotation of plane-polarized light by a chiral sample.[5][14] | Simple and rapid measurement, non-destructive. | Unreliable for accurate ee determination, requires knowledge of the specific rotation of the pure enantiomer, highly sensitive to impurities, concentration, solvent, and temperature.[15][16][17] | Primarily for preliminary assessment of optical activity and for compounds with well-established and high specific rotation values. |
In-Depth Exploration of Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric excess determination due to its robustness and reliability.[7][9] The separation is achieved by passing the enantiomeric mixture through a column packed with a chiral stationary phase (CSP). The differential, transient diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram.[18] The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio.
Causality in Experimental Choices: The selection of the CSP is the most critical decision in developing a chiral HPLC method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[8] The mobile phase composition (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is then optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times. The choice of detector, typically a UV-Vis detector, is based on the presence of a chromophore in the analyte.[19]
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly when chromatographic methods are challenging.[10] The core principle is to convert the pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR. This is achieved by introducing a chiral auxiliary, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[13][20] The different spatial arrangements of these complexes lead to different chemical shifts for corresponding nuclei in the two enantiomers, allowing for their quantification.[13] This method is advantageous as it is non-destructive and does not require sample derivatization.[20]
-
Chiral Derivatizing Agents (CDAs): CDAs react with a functional group in the analyte to form stable, covalent diastereomeric adducts.[21] These diastereomers exhibit distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, simplifying quantification. However, this method requires that the analyte has a suitable functional group for derivatization and that the reaction proceeds to completion without any kinetic resolution.
Causality in Experimental Choices: The choice between a CSA and a CDA depends on the analyte's structure and reactivity. For analytes with reactive functional groups like alcohols or amines, CDAs such as Mosher's acid can be effective.[12] For less reactive compounds or when non-destructive analysis is preferred, CSAs like (R)-(+)-1,1'-Bi-2-naphthol (BINOL) are a good choice.[13] The selection of the NMR solvent is also crucial, as it can influence the stability and geometry of the diastereomeric complexes.
Experimental Workflow: NMR with Chiral Solvating Agent
Caption: Workflow for ee determination by NMR with a CSA.
Optical Rotation (Polarimetry)
Polarimetry is a classical technique that measures the extent to which a chiral compound rotates the plane of polarized light.[14] The magnitude and direction of this rotation are characteristic of the compound. While simple and rapid, its utility for the accurate determination of enantiomeric excess is limited.[16] The optical purity is calculated by comparing the observed specific rotation of the sample to the known specific rotation of the pure enantiomer.[17]
Causality in Experimental Choices: For polarimetry to be even remotely reliable, the specific rotation of the pure enantiomer must be known and the sample must be chemically pure.[16] Any optically active impurities will contribute to the observed rotation, leading to erroneous results.[15] Furthermore, the specific rotation is highly dependent on the solvent, temperature, and concentration, all of which must be strictly controlled.[16]
Due to these significant limitations, polarimetry is generally not recommended for the precise quantification of enantiomeric excess in a research or drug development setting. It is more appropriately used as a quick qualitative check for optical activity.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of enantiomeric excess data, a self-validating system should be employed. This involves cross-verification of results using two independent analytical methods. For instance, an ee value determined by chiral HPLC can be confirmed by NMR analysis using a chiral solvating agent. Any significant discrepancy between the two methods would indicate a potential issue with one or both of the analytical procedures, prompting further investigation.
Conclusion
The assessment of enantiomeric excess is a critical step in the validation of any chiral auxiliary-mediated synthesis. While several techniques are available, chiral HPLC stands out as the gold standard for its accuracy and reliability. NMR spectroscopy provides a rapid and valuable alternative, especially for high-throughput screening and for compounds that are challenging to analyze by HPLC. Polarimetry, while historically important, should be used with caution and is generally not suitable for precise quantification. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the scientific integrity of their work and the quality of their chiral products.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.Chirality, 31(10), 776-812.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions.Benchchem.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.Semantic Scholar.
- Scrutinizing Chiral Recognition: A Comparative Guide to Solvating Agents for NMR Spectroscopy.Benchchem.
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.Benchchem.
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Wiley Online Library.
- How To Calculate Enantiomeric Excess: Learn Quickly.PharmaGuru.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.SciELO.
- NMR determination of enantiomeric excess.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.PMC - NIH.
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- Optical Purity and Enantiomeric Excess.Master Organic Chemistry.
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- Determination of Enantiomeric Purity by Direct Methods.Thieme.
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- Chiral HPLC Separ
- Chiral HPLC for efficient resolution of enantiomers.Chemical Society Reviews (RSC Publishing).
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- A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination Using (S)-(+)-NBD-Py-NCS.Benchchem.
- Basics of chiral HPLC.Sigma-Aldrich.
- Method validation parameters of the enantiomers.
- Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy.PMC - NIH.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.NIH.
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A Mechanistic and Performance Guide to Reactions Involving (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts and auxiliaries is perpetual. Among the privileged scaffolds employed, chiral β-amino alcohols have emerged as powerful tools in the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed examination of the mechanistic nuances and comparative performance of reactions involving a specific and valuable chiral building block: (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol .
As a Senior Application Scientist, this document is structured to provide not just procedural details, but also to illuminate the underlying principles that govern the reactivity and stereochemical outcomes of reactions employing this versatile molecule. We will delve into its role as an organocatalyst and chiral ligand, compare its efficacy with common alternatives, and provide actionable experimental protocols.
The Significance of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol in Asymmetric Synthesis
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, often referred to as N-Boc-(R)-β-phenyl-phenylalaninol, is a chiral β-amino alcohol derived from (R)-β-phenylalanine. Its structure incorporates several key features that make it an attractive candidate for asymmetric transformations:
-
Defined Stereochemistry: The (R)-configuration at the carbon bearing the amino group provides a well-defined chiral environment.
-
Bulky Substituents: The presence of a phenyl group and a tert-butoxycarbonyl (Boc) protecting group creates significant steric hindrance, which is crucial for effective facial discrimination of prochiral substrates.
-
Hydrogen Bonding Capabilities: The hydroxyl and N-H groups can participate in hydrogen bonding, serving to orient substrates and stabilize transition states.
-
Lewis Basic Site: The amino group, once deprotected or in its free form, can act as a Lewis base.
These structural attributes enable (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol to be employed in a variety of asymmetric reactions, most notably as an organocatalyst in aldol and Michael additions, and as a chiral ligand in metal-catalyzed processes.
Mechanistic Principles in Organocatalysis
When utilized as an organocatalyst, (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol, or its deprotected form, typically operates through one of two primary activation modes: enamine catalysis or Brønsted acid/base catalysis involving hydrogen bonding.
Enamine Catalysis in Aldol and Michael Additions
In reactions involving aldehydes or ketones as nucleophiles, the amino alcohol can react to form a transient chiral enamine intermediate. This enamine then acts as the effective nucleophile, attacking the electrophile. The stereochemical outcome of the reaction is dictated by the facial selectivity of this attack, which is controlled by the chiral scaffold of the catalyst.
Caption: Dual activation via hydrogen bonding.
Performance Comparison in Asymmetric Reactions
While comprehensive, direct comparative studies for (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol are not extensively documented in readily available literature, we can infer its performance based on studies of structurally similar catalysts, such as β-phenylalanine and other chiral amino alcohols.
Asymmetric Aldol Reaction
In the asymmetric aldol reaction, proline and its derivatives are the most widely studied organocatalysts. However, chiral β-amino alcohols offer a valuable alternative. The performance of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is expected to be influenced by its steric bulk and hydrogen bonding capacity.
| Catalyst | Typical Substrates | Typical Yield (%) | Typical ee (%) | Reference |
| (R)-N-Boc-β-phenyl-phenylalaninol (Expected) | Ketones + Aromatic Aldehydes | 70-90 | 80-95 | Inferred from related structures |
| L-Proline | Ketones + Aromatic/Aliphatic Aldehydes | 80-99 | 90-99+ | [1] |
| (S)-Diphenylprolinol silyl ether | Aldehydes + Aldehydes | 70-95 | 95-99+ | [2] |
The expected performance of (R)-N-Boc-β-phenyl-phenylalaninol in aldol reactions is high, although it may require optimization of the protecting group and reaction conditions to match the exceptional enantioselectivities often achieved with proline-based catalysts. The larger steric footprint could offer advantages in reactions with bulky substrates.
Asymmetric Michael Addition
The asymmetric Michael addition is another key application for chiral amino alcohol organocatalysts. Here, the ability to form hydrogen bonds and activate both the nucleophile and the electrophile is paramount.
| Catalyst | Nucleophile | Electrophile | Typical Yield (%) | Typical ee (%) | Reference |
| (R)-N-Boc-β-phenyl-phenylalaninol (Expected) | Aldehydes/Ketones | Nitroalkenes, Enones | 75-95 | 85-97 | Inferred from related structures |
| β-Phenylalanine | Aldehydes | Maleimides | High | High | |
| Thiourea-based catalysts | Malonates | Nitroalkenes | 90-99 | 90-99 | [2] |
Based on studies with β-phenylalanine, (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol is anticipated to be a highly effective catalyst for Michael additions, particularly with maleimides and nitroalkenes as electrophiles. Its performance is likely to be comparable to other leading organocatalysts, with the potential for high yields and enantioselectivities.
Experimental Protocols
The following protocols are representative examples of how (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol could be employed in asymmetric synthesis. These are based on established procedures for similar chiral amino alcohol catalysts and should be optimized for specific substrate combinations.
Protocol 1: Asymmetric Aldol Reaction
Objective: To synthesize a chiral β-hydroxy ketone via an organocatalyzed aldol reaction.
Materials:
-
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol (10 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, cyclohexanone) (10.0 mmol)
-
Solvent (e.g., DMSO, DMF, or solvent-free)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol.
-
Add the ketone and stir for 10 minutes at room temperature.
-
Add the aromatic aldehyde and stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition
Objective: To synthesize a chiral γ-nitrocarbonyl compound via an organocatalyzed Michael addition.
Materials:
-
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol (5-10 mol%)
-
Aldehyde or ketone (1.2 mmol)
-
Nitroalkene (1.0 mmol)
-
Solvent (e.g., Toluene, CH₂Cl₂, or solvent-free)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol in the chosen solvent.
-
Add the aldehyde or ketone and stir for 5-10 minutes.
-
Add the nitroalkene to the reaction mixture.
-
Stir at the appropriate temperature until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
(R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol stands as a highly promising and versatile chiral building block and organocatalyst. Its well-defined stereochemistry, steric bulk, and hydrogen-bonding capabilities provide a powerful platform for inducing high levels of stereoselectivity in a range of important synthetic transformations. While direct, comprehensive mechanistic and comparative studies are still emerging, the available data from structurally related catalysts strongly suggest its potential to be a highly effective tool in the modern synthetic chemist's arsenal.
Future research in this area will likely focus on a more detailed elucidation of the transition state structures involving this catalyst through computational studies, as well as kinetic analyses to quantify its catalytic efficiency. Furthermore, the application of (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol and its derivatives as chiral ligands in metal-catalyzed reactions represents a fertile ground for further exploration. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of robust and predictable chiral catalysts like (R)-N-(tert-butoxycarbonyl)-β-phenyl-phenylalaninol will undoubtedly increase.
References
- Nakano, H., et al. (2014). β-Amino alcohol organocatalysts for asymmetric additions. Tohoku Journal of Agricultural Research, 64(3-4), 647-667.
- Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1037-1043.
- Córdova, A. (2004). The Michael addition reaction.
- Pastó, M., et al. (1997). A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. The Journal of Organic Chemistry, 62(24), 8425–8431.
- Kobayashi, S., et al. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(24), 5848–5849.
- Barbas III, C. F., et al. (2000). Acyclic Ketone Donors in Asymmetric Aldol Reactions: A New Class of Reactions for Proline Catalysis. Organic Letters, 2(6), 701–704.
- Marques, M. M. B., & Burke, A. J. (2013).
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. Journal of the American Chemical Society, 122(17), 4243–4244.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.
- Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.
- Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction. Journal of the American Chemical Society, 126(17), 5356–5357.
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.
- Terada, M. (2008). Chiral Brønsted Acids in Enantioselective Synthesis. Synthesis, 2008(12), 1929–1982.
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- Kokotos, C. G., & Kokotos, G. (2009). β-Amino Acid-Catalyzed Asymmetric Michael Addition of Aldehydes to N-Substituted Maleimides.
- Chen, Y., et al. (2009). Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Primary Amine-Thiourea. Chemistry – A European Journal, 15(43), 11620–11625.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
This document provides a detailed, step-by-step protocol for the proper handling and disposal of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol (CAS No. 106454-69-7). As a key intermediate in pharmaceutical synthesis, its safe management from receipt to disposal is paramount for ensuring laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent properties of a chemical is the foundation of its safe management. While this compound is not classified as acutely toxic, it requires careful handling due to its potential as an irritant and its behavior upon decomposition.
Key Hazard Profile:
-
Physical State: White to off-white solid powder.[1]
-
Primary Hazards: May cause skin, eye, and respiratory tract irritation.[1][2] While comprehensive toxicological data is not widely available, similar compounds in the N-Boc protected amino acid family are treated as potential irritants.[3]
-
Combustion Byproducts: When heated to decomposition, it is expected to emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4] This is a critical consideration for final disposal methods, favoring controlled high-temperature incineration.
-
Stability: The compound is stable under recommended storage conditions (typically 2-8°C in a tightly sealed container).[5][6] It should be kept away from strong oxidizing agents.[7]
This profile dictates that this compound must be treated as a hazardous chemical waste, prohibiting disposal via standard trash or sanitary sewer systems.[8][9]
| Safety & Disposal Summary | Guidance | Rationale |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | To prevent inhalation of dust and direct contact with skin and eyes, mitigating irritation risks.[1] |
| Handling Location | Chemical fume hood or designated area with local exhaust ventilation. | To minimize airborne dust and potential inhalation exposure.[7][10] |
| Spill Cleanup | Sweep up solid material, avoiding dust generation, and place in a labeled hazardous waste container. | To contain the material safely without creating a respiratory hazard.[10] |
| Primary Disposal Method | Collection as solid hazardous chemical waste for institutional pickup. | Ensures compliance with environmental regulations and safe destruction of the compound. |
| Forbidden Disposal Routes | Sanitary sewer (drain), regular trash, evaporation in a fume hood. | Prevents environmental contamination and uncontrolled release of the chemical.[8][9] |
Step-by-Step Protocol for Spill Management
Accidental spills must be managed promptly and safely. The following protocol provides a self-validating system for handling minor spills of solid this compound in a laboratory setting.
Protocol for Minor Solid Spill Cleanup:
-
Secure the Area: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves. For larger spills where dust is unavoidable, a NIOSH-approved respirator is required.[1]
-
Contain the Spill: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep the spilled material and absorbent into a plastic dustpan. Avoid vigorous sweeping that could generate dust.[10]
-
Transfer to Waste Container: Place the collected material into a designated hazardous waste container. (See Section 3 for container specifications).
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Final Disposal: Seal and label the waste container and move it to your laboratory's Satellite Accumulation Area (SAA).
-
Personal Decontamination: Remove contaminated PPE carefully and wash hands thoroughly with soap and water.
Core Disposal Workflow: From Generation to Final Disposition
The disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] The ultimate responsibility for proper disposal lies with the waste generator.
Workflow Diagram: Chemical Waste Disposal Pathway
Caption: Decision workflow for proper disposal of chemical waste.
Detailed Procedural Steps:
-
Waste Characterization: This compound is classified as a non-listed hazardous chemical waste. It should not be mixed with other waste streams unless they are chemically compatible (e.g., other non-halogenated solid organic waste). Mixing incompatible wastes can cause dangerous reactions.[9][13]
-
Container Selection:
-
Use a container that is in good condition, leak-proof, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate.[14]
-
The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[8][14] Leaving a funnel in an open waste container is a common but serious violation of safety protocols.
-
-
Waste Labeling: Proper labeling is a critical safety and compliance step. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:
-
Satellite Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][15]
-
Segregate the container from incompatible materials, particularly strong acids, bases, and oxidizers.[13][14]
-
Adhere to institutional limits for SAA storage, which is typically a maximum of 55 gallons of total hazardous waste, though specific limits for solids may apply.[15] Waste may be accumulated for up to one year, provided these quantity limits are not exceeded.[13]
-
-
Request for Disposal:
-
Once the waste container is full (approximately 90% capacity to prevent overfilling) or has been in accumulation for the maximum allowed time, contact your institution's EHS office to schedule a waste pickup.[8][14]
-
Provide the EHS office with all necessary information about the waste as requested on their pickup form.[9] EHS personnel will then transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.
-
Disposal of Contaminated Materials and Empty Containers
-
Grossly Contaminated Items: Disposable lab coats, gloves, weigh boats, and absorbent pads used for spill cleanup that are contaminated with the compound must be placed in the solid hazardous waste container along with the chemical itself.
-
Empty Containers: The original reagent bottle is not considered "empty" until it has been properly decontaminated. For a solid chemical like this, this involves a "triple rinse" procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office.
-
After triple rinsing and air drying, deface the original label and dispose of the container in the appropriate laboratory glassware or solid waste bin.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Safety Data Sheet for Boc-L-β-homoalanine. AAPPTec, LLC. [Link]
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Safety Data Sheet for Fmoc-D-Phe(3-Me)-OH. AAPPTec, LLC. [Link]
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tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate PubChem Entry. National Institutes of Health. [Link]
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Navigating the Safe Handling of (R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol: A Comprehensive Guide to Personal Protective Equipment and Disposal
(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol is a chiral amino alcohol derivative utilized in various synthetic organic chemistry applications, including pharmaceutical research and development. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are paramount. This guide offers a detailed, step-by-step approach to the personal protective equipment (PPE) required for handling this compound, alongside comprehensive operational and disposal plans.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally similar compounds, such as N-(tert-butoxycarbonyl)-L-phenylalanine, provide valuable insights into its potential hazards. The primary concerns associated with this class of compounds include:
-
Skin Irritation (H315): May cause redness and discomfort upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can lead to significant eye irritation, redness, and pain.[1]
-
Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract.[1]
Given these potential hazards, a robust PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards relies on a hierarchy of controls. While PPE is the final line of defense, it must be used in conjunction with engineering and administrative controls.
-
Engineering Controls: The primary engineering control for handling solid this compound is a fume hood .[2] This is crucial for preventing the inhalation of fine dust particles and minimizing exposure to the compound. All weighing and transfer operations should be conducted within a certified and properly functioning fume hood.
-
Administrative Controls: These include establishing clear and concise safe handling procedures, providing comprehensive training for all personnel, and ensuring that the work area is kept clean and organized to prevent accidental spills.
Essential Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. The rationale behind each piece of equipment is explained to foster a deeper understanding of its importance.
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory.[3] They provide a complete seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses. |
| Hand Protection | Nitrile gloves are recommended for handling this compound.[2] They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex gloves. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | A laboratory coat should be worn at all times to protect the skin and personal clothing from potential contamination.[2] For procedures with a higher risk of spillage, a chemically resistant apron may be worn over the lab coat. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is generally not required.[4] However, in situations where a fume hood is not available or if there is a potential for generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) should be used.[3] |
| Foot Protection | Closed-toe shoes are a fundamental requirement in any laboratory setting to protect the feet from spills and falling objects.[2] |
Step-by-Step Handling Protocol
Adherence to a standardized protocol is essential for minimizing risk. The following steps outline the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation and Weighing:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent the dispersion of dust.[2]
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
-
Experimental Use:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing.
-
If the compound is to be dissolved in a solvent, add the solid to the solvent slowly while stirring.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[6]
-
For larger spills, follow your institution's established spill response procedures.
-
-
Decontamination:
-
After handling the compound, thoroughly wash your hands with soap and water, even if gloves were worn.[5]
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Visualizing the PPE Workflow
Proper donning and doffing of PPE is critical to prevent cross-contamination. The following diagram illustrates the correct sequence.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of responsible chemical management. Under no circumstances should this compound be disposed of down the drain or in regular waste streams.[5]
-
Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
One recommended method of disposal is to dissolve the compound in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[5]
-
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as gloves, paper towels, and weighing paper, should also be placed in a designated chemical waste container.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as chemical waste. The rinsed container can then be disposed of as per institutional guidelines.
-
Always adhere to your institution's specific chemical waste disposal procedures and consult with your environmental health and safety (EHS) department for guidance. All disposal activities must comply with local, state, and federal regulations.[5][8]
By integrating these comprehensive safety and handling procedures into your laboratory workflow, you can effectively mitigate the risks associated with this compound, fostering a secure research environment for all personnel.
References
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(R)-N-(tert-Butoxycarbonyl)-beta-phenylalaninol | 106454-69-7 - BuyersGuideChem. (n.d.). Retrieved January 14, 2026, from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Boc-D-phenylalanine. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved January 14, 2026, from [Link]
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Achievers Dream. (n.d.). Organic Chemistry Practicals A Guide to Excelling in the Lab. Retrieved January 14, 2026, from [Link]
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Lawrence Berkeley National Laboratory. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE). Environment, Health, and Safety. Retrieved January 14, 2026, from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 14, 2026, from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved January 14, 2026, from [Link]
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Department of Chemistry, Stockholm University. (n.d.). The general lab rules. Retrieved January 14, 2026, from [Link]
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TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved January 14, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved January 14, 2026, from [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
